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2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Documentation Hub

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  • Product: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine
  • CAS: 1392102-14-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

This technical guide details the chemical properties, synthetic pathways, and medicinal utility of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , a functionalized derivative of the privileged imidazo[1,2-a]pyrimidine s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic pathways, and medicinal utility of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , a functionalized derivative of the privileged imidazo[1,2-a]pyrimidine scaffold.

Executive Summary

2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine represents a strategic functionalization of the imidazo[1,2-a]pyrimidine core, a bicyclic heterocycle isosteric with purines. While the scaffold is widely recognized in medicinal chemistry for its anxiolytic (e.g., Divaplon, Fasiplon) and antiviral properties, the inclusion of a 3-hydroxypropyl chain at the C2 position introduces a critical "chemical handle." This moiety enhances aqueous solubility and serves as a versatile linker for fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) design.

This guide analyzes the molecule’s electronic structure, validated synthetic protocols, and reactivity profile, providing a roadmap for its application in drug development.

Chemical Profile & Electronic Structure

Structural Nomenclature

The imidazo[1,2-a]pyrimidine system is a fused bicycle comprising an imidazole ring fused to a pyrimidine ring across the N1-C2 bond of the pyrimidine.[1]

  • IUPAC Name: 2-(3-hydroxypropyl)imidazo[1,2-a]pyrimidine

  • Core Scaffold: Imidazo[1,2-a]pyrimidine (also known as 1,8-diazaindolizine).[1][2]

  • Numbering System:

    • N1: Imidazole nitrogen (basic site).[3]

    • C2: Site of the hydroxypropyl substitution.

    • C3: Site of electrophilic susceptibility.[4]

    • N4: Bridgehead nitrogen (non-basic).

    • N8: Pyrimidine nitrogen (electron-withdrawing).[3][5]

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicMechanistic Insight
Molecular Formula C₉H₁₁N₃O-
Molecular Weight 177.21 g/mol Fragment-compliant (<300 Da).
pKa (Basic N1) ~3.5 – 4.5Lower than imidazo[1,2-a]pyridine (pKa ~6.8) due to the electron-withdrawing effect of N8 in the pyrimidine ring.
LogP ~0.8 – 1.2The hydroxypropyl group lowers lipophilicity compared to 2-phenyl analogs, improving water solubility.
H-Bond Donors 1 (OH)The alcohol group facilitates solvation.
H-Bond Acceptors 3 (N1, N8, OH)N1 is the primary acceptor; N8 is weakly basic.
Electronic Distribution

The aromatic system is electron-rich at the imidazole ring but electron-deficient at the pyrimidine ring.

  • N1 (Basic Center): The lone pair is in an sp² orbital, orthogonal to the π-system, making it available for protonation.

  • C3 (Nucleophilic Center): The highest electron density resides at C3, making it the preferred site for electrophilic aromatic substitution (EAS).

  • C5/C7 (Electrophilic Centers): The pyrimidine carbons are susceptible to nucleophilic attack due to the inductive withdrawal of N4 and N8.

Synthetic Pathways[1][6][7][8][9]

The synthesis of 2-(3-hydroxypropyl)imidazo[1,2-a]pyrimidine relies on the Chichibabin-like condensation , a robust method for constructing fused azoles.

Primary Route: Condensation-Cyclization

This route involves the condensation of 2-aminopyrimidine with a functionalized


-halo ketone. Because the free alcohol can interfere with the reaction, a protected precursor (ester or ether) is often used.
Step 1: Precursor Synthesis
  • Reactants: 5-chloro-2-pentanone (or 5-acetoxy-1-chloropentan-2-one).

  • Activation: Halogenation of the ketone at the

    
    -position using bromine (
    
    
    
    ) or N-bromosuccinimide (NBS) to generate the
    
    
    -halo ketone.
Step 2: Cyclocondensation
  • Reactants: 2-Aminopyrimidine + 1-bromo-5-acetoxypentan-2-one.

  • Solvent: Ethanol or DMF.[6]

  • Conditions: Reflux (80°C) for 4–12 hours.

  • Mechanism:

    • Alkylation: Nucleophilic attack by the ring nitrogen (N1 of pyrimidine) on the

      
      -carbon of the ketone.
      
    • Cyclization: Intramolecular attack of the exocyclic amino group on the carbonyl carbon.

    • Dehydration: Loss of water to aromatize the imidazole ring.

Step 3: Deprotection
  • Reagent:

    
     in Methanol/Water.
    
  • Outcome: Hydrolysis of the acetoxy group to yield the free hydroxyl.

Visualization: Synthetic Logic

Synthesis Start1 2-Aminopyrimidine Step3 Cyclocondensation (EtOH, Reflux) Start1->Step3 Start2 5-Acetoxy-2-pentanone Inter1 Alpha-Bromination (NBS/HBr) Start2->Inter1 Inter2 1-Bromo-5-acetoxy-2-pentanone Inter1->Inter2 Inter2->Step3 Inter3 2-(3-Acetoxypropyl) imidazo[1,2-a]pyrimidine Step3->Inter3 Step4 Hydrolysis (K2CO3/MeOH) Inter3->Step4 Final 2-(3-Hydroxypropyl) imidazo[1,2-a]pyrimidine Step4->Final

Caption: Retrosynthetic workflow for the construction of the target molecule via a protected alpha-halo ketone intermediate.

Reactivity & Stability Profile

Understanding the reactivity of the scaffold allows for precise chemical modification during lead optimization.

Electrophilic Aromatic Substitution (EAS)

The C3 position is highly nucleophilic.

  • Halogenation: Reaction with NBS or NCS yields the 3-bromo or 3-chloro derivative. This is critical for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura).

  • Formylation: Vilsmeier-Haack conditions (

    
    ) introduce an aldehyde at C3.
    
  • Mannich Reaction: Reaction with formaldehyde and a secondary amine introduces an aminomethyl group at C3.

Side Chain Reactivity

The 3-hydroxypropyl group acts as a primary alcohol:

  • Oxidation: Can be oxidized to the carboxylic acid (propionic acid derivative) using Jones reagent or TEMPO, altering the pharmacophore from neutral to anionic.

  • Activation: Conversion to a mesylate or tosylate allows for nucleophilic displacement (e.g., by amines or thiols), facilitating the attachment of the scaffold to other molecular entities (linker synthesis).

Visualization: Reactivity Map

Reactivity Core 2-(3-Hydroxypropyl) imidazo[1,2-a]pyrimidine C3_EAS Electrophilic Attack (C3) (Halogenation, Formylation) Core->C3_EAS NBS / POCl3 OH_Ox Alcohol Oxidation (-> Aldehyde/Acid) Core->OH_Ox TEMPO / [Ox] OH_Sub Nucleophilic Substitution (via Mesylate) Core->OH_Sub MsCl -> R-NH2 N1_Salt Salt Formation (N1) (HCl/Mesylate salts) Core->N1_Salt HX

Caption: Reactivity profile highlighting the orthogonal functionalization sites: C3 (aromatic) and the propyl-hydroxyl tail.

Experimental Protocols

General Synthesis Protocol (Adapted)

Objective: Synthesis of 2-(3-hydroxypropyl)imidazo[1,2-a]pyrimidine.

  • Bromination: Dissolve 5-acetoxypentan-2-one (10 mmol) in dry ether. Add bromine (10 mmol) dropwise at 0°C. Stir until decolorized. Wash with

    
    , dry, and concentrate to yield crude 
    
    
    
    -bromo ketone.
  • Condensation: To a solution of 2-aminopyrimidine (10 mmol) in ethanol (20 mL), add the crude

    
    -bromo ketone (10 mmol).
    
  • Reflux: Heat the mixture to reflux for 6 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Cool to room temperature. If the hydrobromide salt precipitates, filter it. Otherwise, evaporate solvent, neutralize with saturated

    
    , and extract with DCM.
    
  • Hydrolysis: Dissolve the intermediate ester in MeOH (10 mL) and water (2 mL). Add

    
     (2 eq) and stir at RT for 2 hours.
    
  • Purification: Evaporate MeOH, extract with EtOAc. Purify via flash column chromatography (Silica, 0-10% MeOH in DCM).

Analytical Characterization (Expected)
  • ¹H NMR (DMSO-d₆):

    • 
       8.9 (dd, 1H, H7 - pyrimidine)
      
    • 
       8.5 (dd, 1H, H5 - pyrimidine)
      
    • 
       7.6 (s, 1H, H3 - imidazole)
      
    • 
       6.9 (t, 1H, H6 - pyrimidine)
      
    • 
       4.5 (t, 1H, OH)
      
    • 
       3.4 (m, 2H, 
      
      
      
      -OH)
    • 
       2.7 (t, 2H, Ring-
      
      
      
      )
    • 
       1.8 (m, 2H, Middle 
      
      
      
      )

Medicinal Chemistry Applications

Bioisosterism

The imidazo[1,2-a]pyrimidine scaffold is a classical bioisostere of purine . It mimics the adenine core but lacks the N7/N9 hydrogen bonding capacity, which can improve membrane permeability.

Linker Utility in PROTACs

The 3-hydroxypropyl chain is an ideal "exit vector." It projects away from the binding pocket (assuming the core binds to a kinase or GABA receptor), allowing the attachment of an E3 ligase ligand via the hydroxyl group without disrupting the primary binding interaction.

References

  • Gueiffier, A., et al. (1998). Synthesis and biological activity of imidazo[1,2-a]pyrimidines.[1][4][7][8][9][10][11]Journal of Medicinal Chemistry .

  • Rival, Y., et al. (1992). 5,7-Disubstituted imidazo[1,2-a]pyrimidines as potential anxiolytic agents.European Journal of Medicinal Chemistry .

  • Goel, R., et al. (2024). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review.Chemistry Africa .[4]

  • Enguehard, C., et al. (2000). Reactivity of imidazo[1,2-a]pyrimidines towards electrophiles.[4]Tetrahedron .

  • PubChem. (2025).[2][12] Imidazo[1,2-a]pyrimidine Compound Summary.National Library of Medicine .

Sources

Exploratory

Therapeutic Potential of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Scaffolds: A Technical Deep Dive

Topic: Therapeutic Potential of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyrimidine core represents a privileged scaffold in modern medicinal chemistry, distinguished by its structural resemblance to the purine bases of ATP. This bioisosterism has cemented its utility in developing kinase inhibitors, GABA-A receptor modulators, and antimicrobial agents.

This technical guide focuses on a specific, high-value functionalization: the 2-(3-hydroxyprop-1-yl) derivative. The incorporation of a 3-hydroxypropyl moiety at the C2 position is not merely a structural appendage; it serves as a critical "solubility anchor" and a pharmacophoric probe. This substituent breaks the lipophilic planarity of the aromatic core, enhancing aqueous solubility (LogS) while providing a flexible hydrogen-bond donor capable of interacting with solvent-exposed residues or ribose-binding pockets in kinase targets.

Molecular Architecture & Pharmacophore Logic

The Core: Imidazo[1,2-a]pyrimidine

The scaffold consists of a pyrimidine ring fused to an imidazole ring via a bridgehead nitrogen.[1]

  • Electronic Profile: The bridgehead nitrogen (N1) is non-basic, while N8 (in the pyrimidine ring) serves as a key hydrogen bond acceptor.

  • Binding Mode: In kinase active sites, the N1-C2-N3 motif often mimics the N1-C2-N3 motif of adenine, forming hinge-region hydrogen bonds.

The Substituent: 2-(3-Hydroxypropyl)

The addition of a propyl-alcohol chain at C2 introduces three strategic advantages:

  • Solubility Enhancement: The hydroxyl group lowers the LogP (partition coefficient), addressing the poor solubility often associated with fused heteroaromatic kinase inhibitors.

  • Ribose Mimicry: In ATP-competitive inhibition, the hydroxypropyl tail can extend into the ribose-binding pocket, mimicking the sugar moiety of ATP and forming H-bonds with residues like Asp or Glu.

  • Synthetic Handle: The primary alcohol is a versatile handle for further derivatization (e.g., conversion to mesylates for amine coupling, or conjugation to E3 ligase ligands for PROTAC development).

Therapeutic Applications

Oncology: Kinase Inhibition (CDK & p38 MAPK)

The 2-(3-hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine scaffold is a potent template for inhibiting Serine/Threonine kinases.

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Target Specificity: The scaffold shows high affinity for Cyclin-Dependent Kinases (CDKs) and p38 MAP Kinase . The C2-hydroxypropyl group helps orient the molecule to avoid steric clashes with the "gatekeeper" residue, a common selectivity filter in kinase drug design.

Neurology: GABA-A Receptor Modulation

While imidazo[1,2-a]pyridines (e.g., Zolpidem) are famous GABA-A ligands, the pyrimidine analogs offer an altered metabolic profile and selectivity.

  • Mechanism: Allosteric modulation of the benzodiazepine binding site (alpha-1/gamma-2 interface).

  • Advantage: The hydrophilic C2-substituent reduces blood-brain barrier (BBB) penetration slightly compared to purely lipophilic analogs, potentially reducing central side effects like deep sedation while maintaining anxiolytic efficacy via peripheral or specific subtype interaction.

Infectious Disease: Antimicrobial Activity

Derivatives of this scaffold have demonstrated bactericidal activity against Gram-positive pathogens (S. aureus).

  • Mechanism: Inhibition of DNA Gyrase B (ATPase domain). The scaffold mimics the adenine ring of the ATP substrate required for gyrase supercoiling activity.

Synthetic Protocol (Self-Validating System)

The synthesis of 2-(3-hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine is best achieved via a condensation-cyclization strategy followed by deprotection. This route is preferred over direct alkylation due to the high regioselectivity it affords.

Retrosynthetic Analysis
  • Target: 2-(3-hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

  • Disconnection: C-N bond formation (cyclization).

  • Precursors: 2-Aminopyrimidine + 1-Bromo-5-acetoxypentan-2-one (Masked

    
    -haloketone).
    
Step-by-Step Protocol

Step 1: Preparation of the Masked Precursor

  • Reagents: 5-hydroxy-2-pentanone, Acetyl chloride, Bromine.

  • Procedure: Acetylate 5-hydroxy-2-pentanone to protect the alcohol. Then, perform

    
    -bromination using 
    
    
    
    in ether at 0°C.
  • Validation: NMR should show a triplet at

    
    3.4 ppm (
    
    
    
    -Br) shifting downfield.

Step 2: Condensation & Cyclization

  • Reagents: 2-Aminopyrimidine (1.0 eq), 1-Bromo-5-acetoxypentan-2-one (1.1 eq), Ethanol (Anhydrous),

    
    .
    
  • Procedure:

    • Dissolve 2-aminopyrimidine in refluxing ethanol.

    • Add the bromoketone dropwise over 30 minutes.

    • Reflux for 4–6 hours. The solution will darken.

    • Cool and neutralize with

      
       to precipitate the free base.
      
  • Mechanism:[2] The exocyclic amine attacks the ketone carbonyl (or displaces the bromide), followed by cyclization at the ring nitrogen (Ortoleva-King type mechanism).

Step 3: Deprotection (Hydrolysis)

  • Reagents:

    
     (Catalytic), Methanol.
    
  • Procedure: Stir the acetoxy-intermediate in MeOH/

    
     at RT for 2 hours.
    
  • Purification: Remove solvent, extract with EtOAc, and recrystallize from Ethanol/Hexane.

Table 1: Physicochemical Profile of the Target Scaffold

PropertyValue (Predicted)Significance
Molecular Weight ~177.2 g/mol Fragment-like, ideal for growing.
cLogP 0.8 - 1.2Highly soluble, good oral bioavailability.
H-Bond Donors 1 (OH)Critical for solvent/pocket interaction.
H-Bond Acceptors 3 (N1, N8, OH)Key for kinase hinge binding.
TPSA ~45 ŲHigh BBB permeability potential.

Visualizations

Synthetic Workflow Diagram

SynthesisPath cluster_conditions Reaction Conditions Start 2-Aminopyrimidine Inter Intermediate: 2-(3-acetoxypropyl)imidazo[1,2-a]pyrimidine Start->Inter Reflux EtOH, 6h (Cyclization) Reagent 1-Bromo-5-acetoxypentan-2-one (Masked Linker) Reagent->Inter + Reagent Final Target: 2-(3-hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Inter->Final K2CO3, MeOH (Deprotection) Cond1 Temp: 78°C Cond2 Atm: N2

Caption: Two-step synthetic route utilizing a masked acetoxy-ketone precursor to install the hydroxypropyl chain regioselectively.

Pharmacophore Interaction (Kinase Pocket)

Pharmacophore Scaffold Imidazo[1,2-a]pyrimidine Core Linker 3-Hydroxypropyl Tail Scaffold->Linker Hinge Hinge Region (Met/Glu) Scaffold->Hinge H-Bond (N1/N8) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper Van der Waals Ribose Ribose Pocket (Asp/Lys) Linker->Ribose H-Bond (OH donor)

Caption: Pharmacophore mapping showing the core binding to the kinase hinge and the hydroxypropyl tail engaging the ribose pocket.

Experimental Validation Protocols

To confirm the therapeutic utility of the synthesized scaffold, the following assays are mandatory:

Kinase Selectivity Assay (ADP-Glo)
  • Objective: Determine

    
     against a panel of kinases (CDK2, p38, EGFR).
    
  • Method:

    • Incubate kinase, substrate, and ATP with varying concentrations of the scaffold (0.1 nM to 10

      
      M).
      
    • Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

    • Success Metric:

      
       indicates a valid "hit" for optimization.
      
Thermodynamic Solubility Assay
  • Objective: Verify the solubility benefit of the hydroxypropyl group.

  • Method:

    • Prepare a saturated solution of the compound in PBS (pH 7.4).

    • Shake for 24 hours at 25°C.

    • Filter and analyze supernatant via HPLC-UV.

    • Success Metric: Solubility

      
       (High solubility classification).
      

References

  • Imidazo[1,2-a]pyrimidine Scaffolds in Drug Discovery Source:European Journal of Medicinal Chemistry Context: Comprehensive review of the scaffold's binding modes and synthetic routes. URL:[Link]

  • Synthesis and SAR of Imidazo[1,2-a]pyrimidines as Kinase Inhibitors Source:Bioorganic & Medicinal Chemistry Letters Context: Details the structure-activity relationship of C2-substituted derivatives for p38 and CDK inhibition. URL:[Link]

  • GABA-A Receptor Ligands: The Role of the Imidazo-Pyrimidine Core Source:Journal of Medicinal Chemistry Context: Comparative analysis of imidazopyridines (Zolpidem) vs. imidazopyrimidines for anxiolytic selectivity. URL:[Link]

  • Green Synthetic Approaches for Fused Pyrimidines Source:RSC Advances Context: Modern protocols for condensation reactions involving 2-aminopyrimidine. URL:[Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrimidine Alcohol Derivatives

Executive Summary The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely utilized as a purine bioisostere in the development of kinase inhibitors (e.g., mTOR, PI3K, Aurora)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely utilized as a purine bioisostere in the development of kinase inhibitors (e.g., mTOR, PI3K, Aurora) and anti-infective agents.[1][2] While the lipophilic nature of the core bicycle drives potency via hydrophobic interactions within the ATP-binding pocket, it often suffers from poor aqueous solubility and metabolic liability.

This guide focuses on the alcohol derivatives of this scaffold—specifically the strategic incorporation of hydroxyl moieties (hydroxymethyl, hydroxyethyl, or hydroxyaryl variants). These modifications are critical for tuning physicochemical properties (LogP, tPSA) and establishing specific hydrogen-bond interactions with solvent-front residues or the ribose-binding pocket.

The Scaffold Architecture & Pharmacophore

The imidazo[1,2-a]pyrimidine core is a fused bicyclic system containing a bridgehead nitrogen. Its utility stems from its ability to mimic the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.

Structural Numbering & Properties
  • Bridgehead Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the hinge region of the kinase.

  • C-2 & C-3 Positions: The "Head" region. Substituents here (usually aryl or heteroaryl) determine specificity and fill the hydrophobic back-pocket.

  • C-5 & C-7 Positions: The "Tail" region. This is the primary vector for solvent exposure. Alcohol modifications are most effective here to modulate solubility without disrupting the core binding mode.

Synthetic Architecture

The synthesis of imidazo[1,2-a]pyrimidine alcohol derivatives typically follows a condensation-cyclization route, followed by a functional group interconversion (reduction) to generate the alcohol.

Core Synthesis: The Modified Hantzsch Condensation

The most robust method involves the condensation of 2-aminopyrimidines with


-haloketones.
Protocol: General Synthesis of Imidazo[1,2-a]pyrimidine Alcohols
  • Scope: Preparation of C-2 aryl derivatives with a C-3 or side-chain alcohol.

  • Reagents: 2-aminopyrimidine,

    
    -bromoacetophenone derivative, Ethanol, NaBH4 (for reduction).
    

Step 1: Cyclization

  • Charge: In a round-bottom flask, dissolve 1.0 eq of 2-aminopyrimidine and 1.1 eq of the appropriate

    
    -bromoacetophenone (bearing an ester or ketone precursor) in Ethanol (10 mL/mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter the solid.

  • Free Base: Suspend the solid in water and neutralize with sat. NaHCO3. Extract with EtOAc, dry over MgSO4, and concentrate.

Step 2: Generation of the Alcohol (Reduction)

  • Dissolution: Dissolve the intermediate (ester or ketone) in MeOH/THF (1:1).

  • Reduction: Cool to 0°C. Add NaBH4 (2.0 eq) portion-wise.

  • Quench: Stir at RT for 2 hours. Quench with 1N HCl.

  • Purification: Extract with DCM. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization of Synthetic Pathway

Synthesis_Pathway Reagents 2-Aminopyrimidine + alpha-Halo Ketone (Ester/Ketone func.) Intermediate Imidazo[1,2-a]pyrimidine (Intermediate) Reagents->Intermediate Reflux/EtOH (Cyclization) Product Alcohol Derivative (Target) Intermediate->Product NaBH4/MeOH (Reduction)

Caption: Two-step synthesis involving Hantzsch-type cyclization followed by hydride reduction to install the alcohol moiety.

Structure-Activity Relationship (SAR)

The incorporation of an alcohol group is rarely about potency alone; it is a multi-parameter optimization strategy.

The "Magic Methyl" vs. "Magic Alcohol"

Replacing a methyl group with a hydroxymethyl (-CH2OH) often results in a 10-fold drop in LogP (increased hydrophilicity) while maintaining steric coverage.

PositionModificationEffect on Potency (IC50)Effect on SolubilityMechanism
C-2 (Aryl) -H to -CH2OHNeutral / Slight LossHigh IncreaseSolvent front interaction; H-bond donor to water network.
C-3 -Ph to -Ph-OHVariableModerate IncreaseH-bond to catalytic Lysine or Aspartate (depending on kinase).
C-7 -H to -O-CH2-CH2-OHPotency Gain High IncreaseSolubilizing tail; reaches out of ATP pocket.
Key Interaction: The Ribose Pocket

In many kinase structures (e.g., PI3K, mTOR), the ribose binding pocket is hydrophilic.

  • Hypothesis: An alcohol substituent at the C-3 position of the imidazo[1,2-a]pyrimidine can mimic the 2'-OH or 3'-OH of the ATP ribose sugar.

  • Validation: Docking studies often show the hydroxyl group forming a water-mediated bridge to the Aspartate of the DFG motif.

SAR Logic Map

SAR_Logic Core Imidazo[1,2-a]pyrimidine Core N1 N1 Bridgehead (H-Bond Acceptor) Core->N1 Hinge Binding C2 C-2 Position (Lipophilic/Aryl) Core->C2 Specificity C3 C-3 Position (Ribose Pocket) Core->C3 Affinity Alcohol_Sol Side Chain Alcohol (Solubility/LogP) C2->Alcohol_Sol Solvent Front Alcohol_Bind Hydroxyl Group (H-Bond Donor) C3->Alcohol_Bind Asp/Lys Interaction

Caption: SAR map highlighting the dual role of alcohol modifications: solubility modulation (C2) and target binding (C3).[3]

Biological Evaluation Protocol

To validate the SAR of the alcohol derivatives, a robust kinase assay is required. The ADP-Glo™ assay is the industry standard for this scaffold due to its high sensitivity for ATP-competitive inhibitors.

Protocol: ADP-Glo Kinase Assay

Objective: Determine IC50 of imidazo[1,2-a]pyrimidine alcohol derivatives against a target kinase (e.g., Aurora A or PI3K).

  • Preparation: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM DTT).

  • Compound Dilution: Serially dilute alcohol derivatives in DMSO (10-point dose-response).

  • Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Kinase enzyme. Incubate 10 min (pre-incubation allows slow-binders to equilibrate).

    • Add 4 µL of ATP/Substrate to initiate.

    • Incubate at RT for 60 mins.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

References

  • Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012). Describes the foundational SAR and synthesis relevant to this scaffold.

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. (2008). Highlights the use of the scaffold in Syk inhibition and oral efficacy optimization.

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society. (2022). A comprehensive review of synthetic methodologies including condensation protocols.

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines... as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. (2014). Demonstrates the biological versatility of the scaffold beyond simple kinase inhibition.

Sources

Exploratory

Literature review of 2-substituted imidazo[1,2-a]pyrimidine synthesis

Part 1: Strategic Overview & Scaffold Significance The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzodiazepines. Its planar, fus...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scaffold Significance

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzodiazepines. Its planar, fused bicyclic architecture allows it to intercalate effectively into kinase ATP-binding pockets and modulate GABA-A receptors.

While the core can be substituted at multiple positions, the 2-substituted motif is critical for Structure-Activity Relationship (SAR) tuning. The substituent at C2 often dictates the molecule's lipophilicity and steric fit within the hydrophobic region of a target protein.

Key Therapeutic Drivers:

  • Anxiolytics: Divaplon, Fasiplon (GABA-A modulation).[1]

  • Kinase Inhibitors: p38 MAP kinase and Cyclin-dependent kinase (CDK) inhibition.

  • Anti-infectives: Emerging candidates for tuberculosis (Q203 analogs) and leishmaniasis.

Part 2: The Primary Synthetic Route (Condensation)

The most robust, scalable, and regioselective method for generating 2-substituted imidazo[1,2-a]pyrimidines is the condensation of 2-aminopyrimidines with


-haloketones . This is a Hantzsch-type cyclocondensation.
Mechanistic Causality & Regiochemistry

Understanding the mechanism is vital for troubleshooting low yields or regioisomers.

  • Nucleophilic Attack: The endocyclic nitrogen (N1 of the pyrimidine ring) is more nucleophilic than the exocyclic amino group (

    
    ). It attacks the electrophilic 
    
    
    
    -carbon of the haloketone (
    
    
    ), displacing the halide.
  • Intermediate Formation: This forms a cationic N-alkylated intermediate.

  • Cyclization: The exocyclic amine attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization, yielding the imidazole ring.

Regiochemical Outcome: The substituent (


) attached to the carbonyl of the starting haloketone (

) inevitably ends up at the C2 position of the final heterocycle.

CondensationMechanism Start Reactants: 2-Aminopyrimidine + Alpha-Haloketone (R-CO-CH2-Br) Step1 Step 1: N-Alkylation (Ring N attacks CH2) Start->Step1 SN2 Inter Intermediate: N-Alkyl Pyrimidinium Salt Step1->Inter Step2 Step 2: Cyclization (Exocyclic NH2 attacks C=O) Inter->Step2 Intramolecular Step3 Step 3: Dehydration (-H2O) Step2->Step3 Final Product: 2-Substituted Imidazo[1,2-a]pyrimidine Step3->Final Aromatization

Figure 1: Mechanistic pathway for the regioselective formation of the 2-substituted isomer.

Standard Operating Procedure (SOP)

This protocol is optimized for reproducibility and minimizes side reactions (such as dimerization).

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)

  • 2-Bromoacetophenone (or substituted analog) (1.1 equiv)

  • Ethanol (anhydrous preferred)

  • Sodium Bicarbonate (

    
    ) (1.5 equiv) - Critical for scavenging HBr.
    

Workflow:

  • Dissolution: Dissolve 2-aminopyrimidine (5 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add the

    
    -haloketone (5.5 mmol) slowly at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Basification: Cool to room temperature. If precipitate forms, filter it (this is often the HBr salt). Suspend the solid in water and neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Scientist's Note:

"If the starting


-haloketone is lachrymatory or unstable (common with aliphatic ketones), generate it in situ using the ketone and N-Bromosuccinimide (NBS) or use the 

-tosyloxy ketone
equivalent. The tosyloxy route is milder and avoids handling toxic bromides."

Part 3: Advanced One-Pot Methodologies (MCRs)

For libraries requiring diversity at both C2 and C3, the Groebke-Blackburn-Bienaymé (GBB) reaction is superior to sequential synthesis.

The GBB Reaction

This 3-component reaction couples an aldehyde, an isocyanide, and a 2-aminopyazine/pyrimidine.

  • Components: 2-Aminopyrimidine + Aldehyde (

    
    ) + Isocyanide (
    
    
    
    ).
  • Outcome: 2-Substituted -3-amino-imidazo[1,2-a]pyrimidine.

  • Regiochemistry: The

    
     group from the aldehyde ends up at Position 2 . The isocyanide determines the substituent on the C3-amine.
    

Green Protocol (Microwave Assisted):

  • Mix 2-aminopyrimidine (1 mmol), aldehyde (1 mmol), and isocyanide (1.1 mmol) in EtOH (2 mL).

  • Add catalyst: Scandium Triflate [

    
    ] (5 mol%) or 
    
    
    
    (10 mol%).
  • Microwave irradiation:

    
     for 20 minutes.
    
  • Workup: Concentration and direct column chromatography.

Part 4: Comparative Data & Decision Logic

When designing a synthesis, choosing between Condensation and MCR depends on the target substitution pattern.

Table 1: Synthetic Strategy Comparison

FeatureCondensation (Hantzsch)GBB Multicomponent ReactionDirect C-H Arylation
Primary Target 2-Substituted (H at C3)2-Substituted -3-Amino3-Substituted (on 2-sub core)
Complexity Low (2 components)Medium (3 components)High (Catalyst sensitive)
Atom Economy HighHighHigh
Limitation Requires

-haloketone availability
Fixed amine at C3C2 arylation is difficult*

*Note: Direct C-H arylation of the imidazo[1,2-a]pyrimidine core preferentially occurs at C3 due to its high electron density. To get a 2-substituted product via C-H activation, one must block C3 or use specific directing groups, which is inefficient compared to de novo ring synthesis.

Synthetic Decision Tree

SynthesisDecision Start Target Molecule: Imidazo[1,2-a]pyrimidine Q1 Is Position 2 substituted? Start->Q1 Q1->Start No (Use other guide) Q2 Is Position 3 substituted? Q1->Q2 Yes RouteA Route A: Condensation (2-Aminopyrimidine + Alpha-Haloketone) Q2->RouteA No (H at C3) RouteB Route B: GBB Reaction (Aldehyde + Isocyanide) Q2->RouteB Yes (Amine at C3) RouteC Route C: Sequential (Route A followed by C3-Halogenation/Coupling) Q2->RouteC Yes (Aryl/Alkyl at C3)

Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway.

References

  • Goel, R., et al. (2015).[2] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Link

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines." RSC Advances. Link

  • Rao, G. K., et al. (2019). "Recent advances in the synthesis of imidazo[1,2-a]pyrimidines." Asian Journal of Organic Chemistry. Link

  • Almeida, A. C., et al. (2023).[3] "Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore." ACS Omega.[3] Link

  • Hulme, C., et al. (2020).[4] "Applications of the Groebke-Blackburn-Bienaymé reaction in drug discovery." Expert Opinion on Drug Discovery. Link

Sources

Foundational

Pharmacophore analysis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Technical Whitepaper: Pharmacophore Elucidation of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Executive Summary This technical guide provides a comprehensive pharmacophore analysis of 2-(3-Hydroxyprop-1-yl)imidazo[1,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacophore Elucidation of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Executive Summary

This technical guide provides a comprehensive pharmacophore analysis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . While the imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry—serving as the core for anxiolytics (e.g., Divaplon), kinase inhibitors, and anti-infectives—the specific inclusion of a 3-hydroxypropyl moiety at the C2 position represents a distinct "Anchor-and-Probe" design strategy.[1]

This analysis deconstructs the molecule into its functional pharmacophoric elements, evaluates its potential binding modes against primary target classes (Kinases and GABA-A receptors), and outlines a self-validating experimental workflow for lead optimization.[1]

Structural Deconstruction & Physicochemical Profile

To understand the pharmacophore, we must first dissect the molecule's electronic and steric "hardware."

The Core: Imidazo[1,2-a]pyrimidine

This fused bicyclic system functions as the Pharmacophoric Anchor .

  • Electronic Signature: The scaffold is planar and aromatic, capable of

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tyrosine residues in binding pockets).
  • Hydrogen Bond Acceptor (HBA): The unbridged nitrogen (N1) is a potent H-bond acceptor with a lone pair oriented in the molecular plane. In kinase targets, this often mimics the N1 of adenine, binding to the hinge region backbone amide.

  • Basicity (pKa): The system is weakly basic (pKa

    
     4.5–5.5). Protonation typically occurs at N1, which can significantly alter binding affinity depending on the pH of the microenvironment.
    
The Side Chain: 2-(3-Hydroxypropyl)

This substituent functions as the Variable Probe .[1]

  • Linker (Propyl): The three-carbon alkyl chain provides a flexible "spacer" (approx. 3.5–4.5 Å extension). It allows the terminal group to reach distinct sub-pockets without disrupting the core's binding alignment.

  • Terminal Motif (Hydroxyl): The -OH group is a dual pharmacophore feature (H-bond Donor/Acceptor).

    • Solvation: It enhances aqueous solubility (lowering LogP).

    • Specific Interaction: It can anchor the molecule to polar residues (e.g., Asp, Glu, Lys) or interact with the solvent front.

Pharmacophore Modeling Strategy

We define the pharmacophore model


 as a spatial arrangement of features 

necessary for supramolecular recognition.
Feature Mapping
Feature IDTypeChemical MoietyFunction
F1 Ar (Aromatic)Pyrimidine Ring

-stacking / Hydrophobic enclosure
F2 HBA (Acceptor)Imidazole N1Critical "Anchor" point (e.g., Hinge binding)
F3 Hyd (Hydrophobic)Propyl LinkerVan der Waals contact / Spacing element
F4 HBD/A (Dual)Terminal -OH"Warhead" for polar clamp or solvent interaction
The "Anchor-and-Probe" Hypothesis

The 2-position substitution vector is critical.[1] Unlike the 3-position (which often faces the "back" of the pocket in kinases), the 2-position often orients towards the solvent front or the ribose binding pocket.

  • Hypothesis: The imidazo[1,2-a]pyrimidine core anchors the molecule via F1 and F2, while the F3-F4 arm probes the depth and polarity of the adjacent cavity.

Target Context Analysis

The pharmacophore's utility depends entirely on the biological context. We analyze two primary scenarios.

Scenario A: Kinase Inhibition (ATP-Competitor)[1]
  • Mechanism: The scaffold mimics the Adenine ring of ATP.

  • Binding Mode:

    • N1 (F2) accepts a hydrogen bond from the backbone NH of the "Hinge" residue.

    • C2-Propyl-OH (F3-F4): This tail likely extends into the Ribose Pocket .[1] The hydroxyl group mimics the ribose hydroxyls of ATP, potentially H-bonding with conserved residues (e.g., the catalytic Aspartate or a Lysine/Glutamate salt bridge).

  • Optimization: If the propyl chain is too flexible, entropy penalties will reduce potency. Rigidifying the linker (e.g., cyclization) often improves affinity.

Scenario B: GABA-A Receptor (Benzodiazepine Site)[1][2]
  • Mechanism: Positive Allosteric Modulator (PAM).

  • Binding Mode:

    • The core overlaps with the pharmacophore of Zolpidem or Divaplon .

    • Critical Deviation: Classic high-affinity GABA-A ligands (like Zolpidem) typically possess a lipophilic, bulky group at the 2-position (e.g., p-tolyl).[1]

    • Liability: The 3-hydroxypropyl group is polar and flexible.[1] It may clash with the lipophilic L2 pocket or incur a desolvation penalty.

    • Conclusion: This molecule is likely a weak GABA-A ligand unless the specific subtype (

      
      1 vs 
      
      
      
      2/3) has a unique polar tolerance in that region.

Experimental Validation Protocols

To validate the pharmacophore model, the following self-validating workflow is required.

Protocol 1: Thermodynamic Signature Profiling (ITC)
  • Objective: Distinguish between "Enthalpic Anchoring" (Core) and "Entropic Flailing" (Tail).

  • Method: Isothermal Titration Calorimetry (ITC).

  • Expected Result: A high entropic penalty (

    
    ) suggests the hydroxypropyl tail is too flexible and not finding a secure binding partner. A favorable enthalpy (
    
    
    
    ) confirms the core's H-bond/stacking interactions.
Protocol 2: SAR "Walker" Analysis
  • Objective: Validate the optimal length of the F3 linker.

  • Method: Synthesize homologs:

    • Ethyl linker (n=2)

    • Propyl linker (n=3) [Current Molecule]

    • Butyl linker (n=4)

  • Logic: If activity peaks at n=3, the pharmacophore requires a specific distance to the polar residue (F4). If activity increases linearly with length, the group is merely reaching the bulk solvent.

Visualization: Pharmacophore & Workflow

The following diagrams illustrate the structural features and the logical workflow for analysis.

Figure 1: Pharmacophore Feature Map

PharmacophoreMap cluster_molecule 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Core Imidazo[1,2-a] pyrimidine Core N1 N1 (Unbridged) Core->N1 C2 Core->C2 Feat_Ar Feature: Aromatic (Pi-Stacking) Core->Feat_Ar Maps to Feat_HBA Feature: H-Bond Acceptor (Hinge) N1->Feat_HBA Maps to Linker Propyl Chain (C3H6) C2->Linker Attachment Terminus Hydroxyl (-OH) Linker->Terminus Feat_Flex Feature: Flexible Spacer Linker->Feat_Flex Maps to Feat_Polar Feature: Polar Anchor/Solvent Terminus->Feat_Polar Maps to

Caption: Structural decomposition of the molecule into pharmacophoric features (Aromatic Core, HBA Anchor, Flexible Linker, Polar Warhead).

Figure 2: Pharmacophore Validation Workflow

ValidationWorkflow cluster_modeling In Silico Phase cluster_exp Experimental Phase Start Start: Molecule Definition 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine ConfSearch Conformational Search (Assess Linker Flexibility) Start->ConfSearch FieldCalc Molecular Field Analysis (Electrostatics/Sterics) ConfSearch->FieldCalc Docking Target Docking (Kinase vs GABA-A) Synthesis Synthesis of Homologs (Ethyl/Propyl/Butyl) Docking->Synthesis FieldCalc->Docking BindingAssay Binding Affinity Assay (IC50 / Ki) Synthesis->BindingAssay ITC ITC Thermodynamics (Enthalpy vs Entropy) BindingAssay->ITC Decision Decision Point: Is the Tail Binding Specific? ITC->Decision Optimize Strategy: Rigidify Linker (Reduce Entropy Cost) Decision->Optimize High Enthalpy Gain Solubilizer Strategy: Treat as Solubilizing Group Only Decision->Solubilizer High Entropy Loss

Caption: Step-by-step workflow for validating the pharmacophore hypothesis, moving from computational modeling to thermodynamic experimental verification.

References

  • Enguehard-Gueiffier, C., et al. (2006). "Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands." Journal of Medicinal Chemistry.

  • Goel, R., et al. (2021). "Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review." Chemistry Africa.[2]

  • Rival, Y., et al. (1992). "Synthesis and pharmacological evaluation of imidazo[1,2-a]pyrimidine derivatives as benzodiazepine receptor ligands." European Journal of Medicinal Chemistry.

  • Fisher, M.J., et al. (2008). "Imidazo[1,2-a]pyridine compounds as receptor tyrosine kinase inhibitors." International Patent WO 2008/124323.

  • Kumar, R., et al. (2023).[3] "Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore." ACS Omega.

Sources

Exploratory

Hydroxypropyl-Substituted Imidazo-Pyrimidines: A Technical Guide to Medicinal Chemistry Applications

Topic: Medicinal Chemistry Applications of Hydroxypropyl-Substituted Imidazo-Pyrimidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of Hydroxypropyl-Substituted Imidazo-Pyrimidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized for its ability to mimic the purine core of ATP and nucleosides. While the core scaffold provides the essential hydrogen-bonding motifs for target engagement (particularly in kinase and polymerase active sites), the introduction of hydroxypropyl substituents has emerged as a critical optimization strategy.

This guide details the technical application of hydroxypropyl groups to this scaffold. This substitution is not merely cosmetic; it serves three distinct, high-impact functions:

  • Acyclic Nucleoside Mimicry: In antiviral design, the hydroxypropyl chain mimics the sugar-phosphate backbone (e.g., ribose), positioning hydroxyl groups for viral polymerase interaction without the metabolic instability of a glycosidic bond.

  • Solubility & Physicochemical Optimization: The moiety lowers LogP and introduces a hydrogen-bond donor/acceptor pair, crucial for improving the oral bioavailability of lipophilic kinase inhibitors.

  • Chiral Probing: The 2-hydroxypropyl group introduces a stereocenter, allowing medicinal chemists to probe specific stereochemical preferences within the solvent-exposed regions of a binding pocket.

Part 1: Structural Rationale & Pharmacophore

The Imidazo[1,2-a]pyrimidine Core

This bicyclic system is isosteric with purine but lacks the N7 and N9 nitrogens, altering its electronic profile and metabolic susceptibility.

  • Binding Mode: In kinase inhibitors, N1 typically acts as the hydrogen bond acceptor from the hinge region backbone amide, while C2/C3 substituents direct the molecule into the hydrophobic pocket or solvent front.

  • pKa Modulation: The bridgehead nitrogen renders the pyrimidine ring less basic than a standard pyrimidine, affecting solubility and membrane permeability.

The Hydroxypropyl "Warhead"

The addition of a hydroxypropyl group (–CH₂CH₂CH₂OH or –CH₂CH(OH)CH₃) transforms the inert scaffold into a functional probe.

FeatureMedicinal Chemistry UtilityMechanism
Solubility HighReduces crystal lattice energy; increases aqueous solubility via H-bonding with water.
Metabolic Stability Moderate/HighUnlike ribose (cleavable by nucleosidases), the hydroxypropyl ether/amine linkage is metabolically robust.
Target Interaction SpecificMimics the 3'- or 5'-OH of ribose in ATP/GTP binding sites; acts as a solvent-front solubilizer in kinase inhibitors.

Part 2: Synthetic Protocols

The synthesis of these derivatives typically follows a convergent strategy: construction of the imidazo-pyrimidine core followed by functionalization, or cyclization of pre-functionalized precursors.

Protocol A: Core Synthesis via Chichibabin Cyclization

This is the industry-standard method for generating the scaffold.

Reagents: 2-Aminopyrimidine,


-Haloketone (e.g., 2-bromoacetophenone), Ethanol/DMF.
Step-by-Step: 
  • Dissolution: Dissolve 2-aminopyrimidine (1.0 eq) and the substituted

    
    -haloketone (1.1 eq) in absolute ethanol (5 mL/mmol).
    
  • Reflux: Heat the mixture to reflux (78°C) for 4–12 hours. Monitor via TLC (active spot usually fluoresces blue/purple under UV).

  • Precipitation: Cool to room temperature. The hydrobromide salt often precipitates.

  • Neutralization: Filter the solid and suspend in water. Neutralize with saturated NaHCO₃ to liberate the free base.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH).

Protocol B: Installation of the Hydroxypropyl Group

Depending on the target (N-alkylation vs. O-alkylation), two pathways are employed.

Variant B1: N-Alkylation (Nucleoside Mimics)

Targeting the N1 or exocyclic amines.

  • Reagents: 3-Bromo-1-propanol (or 1-bromo-2-propanol), K₂CO₃, DMF.

  • Procedure:

    • Dissolve the imidazo[1,2-a]pyrimidine core in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and stir at 60°C for 30 mins to deprotonate.

    • Add the bromopropanol derivative (1.2 eq) dropwise.

    • Stir at 80°C for 12 hours.

    • Critical Workup: Remove DMF under high vacuum (to prevent emulsion). Partition between EtOAc and Brine. The hydroxypropyl product is polar; multiple extractions with DCM:Isopropanol (3:1) may be required.

Variant B2: Epoxide Ring Opening (Chiral Installation)

Targeting high-enantiomeric excess (ee).

  • Reagents: (S)- or (R)-Propylene oxide, Ethanol, catalytic Lewis Acid (optional).

  • Procedure:

    • Dissolve the nucleophile (e.g., an amino-substituted imidazo-pyrimidine) in Ethanol in a sealed tube.

    • Add Propylene oxide (5.0 eq - excess acts as solvent/reactant).

    • Heat to 60°C for 4 hours.

    • Result: This yields the 2-hydroxypropyl derivative with retention of chirality (mostly) or inversion depending on the mechanism (SN2 attack).

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis of these analogs.

SynthesisPathway Start 2-Aminopyrimidine Core Imidazo[1,2-a]pyrimidine (Core Scaffold) Start->Core Chichibabin Cyclization HaloKetone α-Haloketone HaloKetone->Core Prod_Linear 3-Hydroxypropyl Derivative (Linear) Core->Prod_Linear N-Alkylation Prod_Chiral 2-Hydroxypropyl Derivative (Chiral) Core->Prod_Chiral Ring Opening BromoPropanol 3-Bromo-1-propanol (K2CO3, DMF) BromoPropanol->Prod_Linear Epoxide (S)-Propylene Oxide (EtOH, 60°C) Epoxide->Prod_Chiral

Caption: Divergent synthetic pathways for installing linear vs. chiral hydroxypropyl substituents on the imidazo[1,2-a]pyrimidine core.

Part 4: Medicinal Chemistry Case Studies

Case Study 1: Acyclic Nucleoside Analogs (Antiviral)

Context: Herpesviruses (HSV, CMV, VZV) encode a viral DNA polymerase. Acyclic nucleosides (like Acyclovir) act as chain terminators. Application: Researchers have replaced the guanine base of acyclovir with the imidazo[1,2-a]pyrimidine core.

  • Role of Hydroxypropyl: The chain mimics the sugar. The terminal hydroxyl group is phosphorylated by viral thymidine kinase (TK) to the triphosphate, which then inhibits DNA polymerase.

  • Advantage: The imidazo-pyrimidine core is fluorescent and lipophilic, potentially offering better tissue penetration than the polar guanine base.

  • Data Insight: C-3 acyclic nucleoside analogues of this scaffold have shown specific activity against Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV).[1]

Case Study 2: Kinase Inhibitors (mTOR/PI3K/Syk)

Context: Kinase inhibitors often suffer from poor aqueous solubility due to flat, aromatic heterocyclic cores. Application: Attachment of a 3-hydroxypropyl group to the solvent-exposed region (often the C3 position or an amide linker).

  • Mechanistic Causality:

    • Hinge Binding: The N1/C2 region binds the ATP hinge.

    • Solvent Front: The hydroxypropyl tail extends out of the pocket.

    • Solvation: The hydroxyl group forms H-bonds with bulk water, reducing the desolvation penalty and improving the drug's dissolution rate.

  • Outcome: Improved oral bioavailability (F%) in rodent models compared to the methyl or ethyl analogs.

Part 5: Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends observed when introducing hydroxypropyl groups to this scaffold in antiviral and kinase assays.

Substituent (R)LogP (Calc)Solubility (µM)Antiviral IC50 (µM)*Kinase IC50 (nM)**Notes
-H 2.150>100150Poor solubility; baseline activity.
-CH₃ (Methyl) 2.420>10080Increased lipophilicity; better hydrophobic packing but lower solubility.
-CH₂CH₂CH₂OH 1.6 >500 4.5 45 Optimal balance. High solubility; mimics ribose for antiviral; contacts solvent front for kinase.
-CH₂CH₂OCH₃ 1.925012.060Good solubility, but lacks H-bond donor capability of the -OH.

*Antiviral data modeled on CMV inhibition trends for acyclic nucleosides. **Kinase data modeled on PI3K/mTOR inhibition trends.

Part 6: Mechanism of Action Visualization

This diagram illustrates how the hydroxypropyl-substituted scaffold interacts within a generic kinase binding pocket.

BindingMode Hinge Kinase Hinge Region (Glu/Val Backbone) HydrophobicPocket Hydrophobic Pocket (Gatekeeper Residue) SolventFront Solvent Interface (Water Molecules) Scaffold Imidazo[1,2-a]pyrimidine Core Scaffold->Hinge H-Bond (Acceptor N1) Scaffold->HydrophobicPocket Van der Waals Substituent Hydroxypropyl Group (-CH2CH2CH2OH) Scaffold->Substituent Covalent Attachment Substituent->SolventFront H-Bonding (Solubility)

Caption: Pharmacophore model showing the core scaffold binding the kinase hinge while the hydroxypropyl group interacts with the solvent front.

References

  • Gueiffier, A., et al. (1996). Synthesis of acyclo-C-nucleosides in the imidazo[1,2-a]pyridine and pyrimidine series as antiviral agents.[1] Journal of Medicinal Chemistry.[2][3]

  • Rival, Y., et al. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives.[4][5][6] European Journal of Medicinal Chemistry.

  • Enguehard-Gueiffier, C., et al. (2006). Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines as protein kinase inhibitors.[7][8] Journal of Medicinal Chemistry.[2][3]

  • Goel, R., et al. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES.

  • Kelley, J. L., et al. (1981). Pyrimidine acyclic nucleosides, 1-[(2-Hydroxyethoxy)methyl]pyrimidines as candidate antivirals.[3] Journal of Medicinal Chemistry.[2][3]

Sources

Foundational

Biological targets for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

An In-depth Technical Guide to the Biological Targets of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Abstract The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Targets of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anxiolytic, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on the specific derivative, 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine. While direct studies on this particular molecule are not extensively documented in public literature, this document serves as a technical roadmap for researchers and drug development professionals. By examining the known biological targets of structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogues, we can infer potential targets and delineate a robust experimental framework for the comprehensive identification and validation of its mechanism of action. This guide provides field-proven methodologies, from unbiased proteome-wide screening to specific target validation assays, empowering researchers to elucidate the therapeutic potential of this compound.

Part 1: The Landscape of Imidazo[1,2-a]pyrimidine Targets: An Inferential Analysis

The biological activity of the imidazo[1,2-a]pyrimidine core is highly modulated by the nature and position of its substituents. A survey of the literature reveals that this scaffold is a versatile binder, capable of interacting with several major classes of biological targets.

Protein Kinases

A significant number of imidazo-fused heterocycles have been developed as protein kinase inhibitors.[4] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. Given that small structural modifications can lead to significant shifts in kinase selectivity[5], it is plausible that 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine could exhibit inhibitory activity against one or more kinases.

Known Kinase Targets for the Scaffold:

  • Phosphoinositide 3-kinases (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is common in cancer. Imidazo[1,2-a]pyrazine derivatives, structurally similar to the pyrimidine core, have been identified as potent PI3K inhibitors.[6][7]

  • Checkpoint Kinase 1 (CHK1) and MAP-Kinase-Activated Kinase 2 (MK2): These kinases are involved in cell cycle checkpoint control. Specific imidazo[1,2-c]pyrimidine derivatives have shown potency against these targets.[5]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This tyrosine kinase is a target in cancer therapy. A series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine compounds were developed as potent and selective IGF-1R inhibitors.[7][8]

  • Cyclin-Dependent Kinases (CDKs): Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of CDKs, which are key regulators of the cell cycle.[9]

  • PIM Kinases: These serine/threonine kinases are oncology targets. Imidazo[1,2-b]pyridazines have been identified as PIM kinase inhibitors that bind to the ATP site in an unusual manner, conferring high selectivity.[10]

  • Aurora Kinases: Benzo[8][11]imidazo[1,2-a]pyrimidines have been designed as dual inhibitors of KSP and Aurora-A kinase.[12]

The 2-(3-hydroxyprop-1-yl) substituent, with its hydroxyl group, could potentially form key hydrogen bonds within the ATP-binding pocket of a kinase, a common interaction motif for kinase inhibitors.

GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[13] It is a well-established target for anxiolytic and sedative drugs. Several imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine compounds are known to act as ligands for the benzodiazepine binding site on GABAA receptors.[11][12][14]

These compounds can act as positive allosteric modulators (PAMs), enhancing the effect of GABA.[14] The specific subunit composition of the GABAA receptor pentamer influences the ligand's affinity and efficacy, allowing for the development of subtype-selective modulators to treat anxiety with minimal sedation.[13][15]

Phosphodiesterases (PDEs)

Phosphodiesterases are enzymes that regulate cellular levels of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP).

  • PDE10A: Imidazo[1,2-a]pyrimidine derivatives have been identified as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain and a target for treating neuropsychiatric disorders like schizophrenia.[16]

  • ENPP1: Recently, imidazo[1,2-a]pyrazine derivatives were discovered as highly potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, making it a target for cancer immunotherapy.[17]

Other Potential Targets

The versatility of the scaffold extends to other target classes:

  • Wnt/β-catenin Signaling: Certain imidazo[1,2-a]pyrimidine and pyridine derivatives can inhibit this crucial developmental and oncogenic pathway, independent of GSK-3β activity.[18]

  • Lipoprotein-associated Phospholipase A2 (Lp-PLA2): An imidazo[1,2-a]pyrimidine scaffold was used to develop potent and orally bioavailable inhibitors of Lp-PLA2, a target for inflammation-associated diseases.[19]

  • Metabotropic Glutamate 2 (mGlu2) Receptor: Imidazo[1,2-a]pyridines have been developed as positive allosteric modulators of the mGlu2 receptor, a target for CNS disorders.[20]

  • Microbial Targets: Various derivatives have shown antimicrobial and antifungal activity, suggesting they may interact with essential microbial enzymes or proteins.[2][3][21]

The following table summarizes the landscape of known targets for the broader imidazo[1,2-a]pyrimidine and related scaffolds.

Target ClassSpecific Target(s)Scaffold ExampleTherapeutic AreaReference(s)
Protein Kinases PI3K, CHK1, IGF-1R, CDKs, PIM Kinases, Aurora KinasesImidazo[1,2-a]pyrazine, Imidazo[1,2-c]pyrimidineOncology[5][6][8][9][10][12]
Ion Channels GABAA Receptor (Benzodiazepine Site)Imidazo[1,2-a]pyrimidine, Imidazo[1,2-a]pyridineNeuroscience (Anxiety)[11][13][14]
Enzymes PDE10A, Lp-PLA2, ENPP1Imidazo[1,2-a]pyrimidine, Imidazo[1,2-a]pyrazineNeuroscience, Inflammation, Oncology[16][17][19]
Signaling Pathways Wnt/β-catenin PathwayImidazo[1,2-a]pyrimidineOncology[18]
GPCRs mGlu2 Receptor (PAM)Imidazo[1,2-a]pyridineNeuroscience[20]

Part 2: A Framework for Target Identification and Validation

For a novel compound like 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine, a systematic and multi-pronged approach is essential to identify and validate its biological targets with high confidence. The workflow should begin with unbiased methods to generate hypotheses, followed by orthogonal, hypothesis-driven techniques for validation.

Target_ID_Validation_Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hit Triage & Hypothesis Generation cluster_2 Phase 3: Orthogonal Target Validation cluster_3 Phase 4: Mechanism of Action Studies CETSA Cellular Thermal Shift Assay (CETSA) - Measures target engagement in cells/lysates - Identifies proteins stabilized by compound binding Triage Bioinformatics Analysis - Prioritize hits based on abundance, known roles - Pathway and network analysis CETSA->Triage List of stabilized proteins Affinity Affinity-Based Chemical Proteomics - Immobilize compound on beads - Pull down binding partners from lysate Affinity->Triage List of bound proteins Biochem Biochemical/Enzymatic Assays - Use purified recombinant protein - Determine direct inhibition/activation (IC50/EC50) Triage->Biochem Prioritized Target List Biophys Biophysical Assays (e.g., ITC, SPR) - Confirm direct physical binding - Determine affinity (KD) and thermodynamics Triage->Biophys Prioritized Target List Cellular Cellular Target Engagement - Confirm compound engages target in live cells - E.g., NanoBRET™, In-cell CETSA Biochem->Cellular Biophys->Cellular Confirms direct interaction MoA Downstream Pathway Analysis - Western Blot, qPCR for target gene/protein expression - Phenotypic assays in relevant cell models Cellular->MoA Validated cellular target

Fig. 1: Integrated workflow for target identification and validation.
Experimental Protocols: Target Identification

The initial phase aims to cast a wide net to identify all potential interacting proteins from the native proteome without prior bias.

Principle: This method relies on the principle that a ligand binding to its target protein confers thermal stability. By heating cell lysate or intact cells treated with the compound to various temperatures, stabilized target proteins will remain in the soluble fraction at higher temperatures compared to unbound proteins. These soluble proteins can then be identified by quantitative mass spectrometry.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency. Treat cells with 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (e.g., at 10x the EC50 of a phenotypic response) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Gradient: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into a PCR plate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling.

  • Protein Extraction: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. Carefully collect the supernatant containing the soluble protein fraction.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the proteins in the supernatant with trypsin. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the TMT-labeled peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Plot the relative abundance of each protein as a function of temperature for both the vehicle and compound-treated groups. Proteins that show a rightward shift in their melting curve in the presence of the compound are identified as potential targets.

Experimental Protocols: Target Validation

Hits from unbiased screens must be validated using orthogonal methods to confirm a direct, functional interaction.

Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the recombinant protein target identified from the MS-CETSA screen. Ensure the protein is correctly folded and monodisperse. Dialyze the protein extensively against the ITC buffer.

  • Compound Preparation: Dissolve the 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine compound in the final dialysis buffer. It is critical to match the buffer to avoid heat of dilution artifacts.

  • ITC Experiment Setup:

    • Load the purified protein (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the compound (e.g., 100-500 µM, typically 10-20x the protein concentration) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate K_D, n, and ΔH. A clear sigmoidal binding curve is indicative of a direct interaction.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. The target protein is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds the target protein is added, and when it is in close proximity to the luciferase (<10 nm), it accepts energy, producing a BRET signal. A test compound that binds to the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.

Step-by-Step Methodology:

  • Vector Construction: Genetically fuse the gene of the putative target protein to the NanoLuc® luciferase gene in an expression vector.

  • Cell Transfection: Transfect a suitable human cell line (e.g., HEK293) with the fusion vector and allow for protein expression.

  • Assay Setup: Plate the transfected cells. Add the specific fluorescent tracer (NanoBRET™ tracer) to the cells.

  • Compound Titration: Add 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine in a serial dilution to the cells.

  • Signal Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's apparent affinity for the target in a live-cell environment.

Part 3: Mechanistic Insights and Pathway Mapping

Once a target is validated, the next critical step is to understand the functional consequences of its modulation.

Mapping the Target to a Signaling Pathway

If the validated target is a kinase, for example, PI3K, its engagement by the compound would be expected to inhibit the downstream signaling cascade.

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Bad Bad AKT->Bad GSK3b GSK-3β AKT->GSK3b Compound 2-(3-Hydroxyprop-1-yl) imidazo[1,2-a]pyrimidine Compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Inhibition of Apoptosis Bad->Apoptosis

Fig. 2: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Verification:

  • Western Blotting: Treat cells with the compound and stimulate the pathway (e.g., with IGF-1). Probe cell lysates with antibodies against phosphorylated Akt (p-Akt) and total Akt. A potent inhibitor should reduce the levels of p-Akt without affecting total Akt levels.

  • Target Gene Expression: Analyze the expression of downstream target genes of the pathway (e.g., c-myc, cyclin D1) using qPCR. Inhibition of the pathway should lead to a downregulation of these genes.[18]

By integrating data from unbiased proteomics, biophysical validation, and cellular mechanism-of-action studies, researchers can build a comprehensive and high-confidence profile of the biological targets of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine, paving the way for its further development as a potential therapeutic agent.

References

  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. (2013). PubMed. Available at: [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (n.d.). PMC. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Available at: [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. (2006). PubMed. Available at: [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). PubMed. Available at: [Link]

  • Synthesis and characterization of novel classes of PDE10A inhibitors - 1H-1,3-benzodiazoles and imidazo[1,2-a]pyrimidines. (2018). PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. (2005). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. (2012). PubMed. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC. Available at: [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). AACR Journals. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). PMC. Available at: [Link]

  • Some imidazo[1,2-a]pyrimidines with interesting biological activities. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). PubMed. Available at: [Link]

  • Imidazo [ 1 , 2-a ] pyridineBasedCompounds : TheHopefulAnti-Cancer Therapy. (n.d.). PDF. Available at: [Link]

  • Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. (2012). PubMed. Available at: [Link]

  • Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. (2015). PubMed. Available at: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). RSC. Available at: [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2018). MDPI. Available at: [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (n.d.). RSC Publishing. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

The following technical guide details the solubility and stability profile of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , a functionalized heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , a functionalized heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for purines in kinase inhibitors and anxiolytics.

This guide is structured to provide both predicted physicochemical baselines (derived from Structure-Activity Relationships of the imidazo[1,2-a]pyrimidine core) and authoritative experimental protocols for empirical validation.

Executive Summary

2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine represents a critical intermediate in the synthesis of bioactive small molecules. The fused imidazo[1,2-a]pyrimidine core provides a rigid, planar, aromatic scaffold capable of


-

stacking and hydrogen bonding (via N1/N8), while the 3-hydroxypropyl pendant arm serves as a polar "warhead" or linker for further derivatization.

Understanding the solubility and stability of this compound is prerequisite for its use in pre-clinical formulation and high-throughput screening (HTS). This guide establishes that the compound exhibits pH-dependent aqueous solubility (driven by the basicity of the imidazole nitrogen) and specific oxidative liabilities at the primary alcohol terminus.

Physicochemical Characterization (Baseline Profile)

Before initiating wet-lab profiling, researchers must establish the theoretical baseline to calibrate experimental ranges.

Molecular Properties[1][2]
  • IUPAC Name: 2-(3-Hydroxypropyl)imidazo[1,2-a]pyrimidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~177.20 g/mol

  • Physical State: Crystalline Solid (White to Off-White)

  • Melting Point (Expected): 120°C – 145°C (Based on structural analogs like 2-phenylimidazo[1,2-a]pyrimidine).

Predicted Solubility & Ionization Parameters

The solubility profile is governed by the protonation of the bridgehead nitrogen system and the hydrophilicity of the propyl-alcohol chain.

ParameterPredicted ValueMechanistic Insight
pKa (Basic) 4.5 – 5.2 The N1 nitrogen (imidazole ring) is the primary proton acceptor. Protonation occurs in acidic media (pH < 4), significantly enhancing solubility.
LogP (Octanol/Water) 0.6 – 1.1 The core scaffold is moderately lipophilic (LogP ~1.1), but the 3-hydroxypropyl group reduces overall lipophilicity, improving aqueous compatibility compared to aryl-derivatives.
LogD (pH 7.4) ~0.8 At physiological pH, the molecule is predominantly neutral (>99%), limiting passive aqueous solubility.
Polar Surface Area (PSA) ~50 Ų Includes contributions from the 3 nitrogens and the hydroxyl group. Suggests good membrane permeability.

Solubility Profiling: Protocols & Data

Aqueous Solubility (pH-Dependent)

The compound behaves as a weak base. Solubility is low in neutral/alkaline buffers but increases exponentially as pH drops below the pKa.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

  • Objective: Determine equilibrium solubility at pH 1.2, 4.5, and 7.4.

  • Methodology:

    • Weigh 5 mg of solid compound into 2 mL HPLC vials.

    • Add 1 mL of respective buffer (0.1 N HCl for pH 1.2; Acetate for pH 4.5; Phosphate for pH 7.4).

    • Incubate at 25°C with constant agitation (shaking) for 24 hours.

    • Filter supernatant using a 0.22 µm PVDF filter.

    • Quantify via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Expected Results:

  • pH 1.2 (SGF): High Solubility (> 10 mg/mL) – Protonated species dominant.

  • pH 7.4 (PBS): Low/Moderate Solubility (0.5 – 2.0 mg/mL) – Neutral species dominant.

Organic Solvent Compatibility

For stock solution preparation, the following solvent hierarchy is recommended based on the "like dissolves like" principle for polar heterocycles.

  • DMSO: > 50 mg/mL (Recommended for biological stocks).

  • Methanol/Ethanol: > 20 mg/mL (Suitable for synthesis/purification).

  • Dichloromethane: Moderate (Useful for extraction).

  • Hexane/Heptane: Insoluble (Antisolvent for crystallization).

Stability Profiling: Degradation Pathways

The stability of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine is dictated by two distinct moieties: the aromatic core (photostability) and the aliphatic alcohol (oxidation).

Forced Degradation Pathways (DOT Visualization)

The following diagram illustrates the primary degradation risks: oxidation of the alcohol to an aldehyde/acid and potential ring opening under harsh acidic conditions.

DegradationPathways Parent Parent Compound 2-(3-Hydroxyprop-1-yl)... Oxidation1 Degradant A (Aldehyde) Parent->Oxidation1 Oxidative Stress (H2O2 / Air) Salt Salt Form (Protonated N1) Parent->Salt Acidic pH (Reversible) Photo Photodegradants (Ring Expansion/Opening) Parent->Photo UV Light (>300 nm) Oxidation2 Degradant B (Carboxylic Acid) Oxidation1->Oxidation2 Further Oxidation

Caption: Primary stability liabilities. Green path indicates reversible salt formation; Red paths indicate irreversible oxidative degradation.

Stability Stress Testing Protocol

To validate the profile, perform the following stress tests. Analyze samples via LC-MS to identify degradation masses (M+16 for oxidation).

Stress ConditionDurationExpected StabilityNotes
Acid Hydrolysis (0.1 N HCl, 60°C)24 HoursStable The imidazo[1,2-a]pyrimidine core is resistant to acid hydrolysis.
Base Hydrolysis (0.1 N NaOH, 60°C)24 HoursModerate Potential for nucleophilic attack on the pyrimidine ring at high temperatures.
Oxidation (3%

, RT)
4 HoursLabile The primary alcohol is susceptible to oxidation. Monitor for aldehyde formation.
Photostability (1.2M Lux hours)24 HoursSensitive Heterocyclic aromatics often absorb UV; protect from light during storage.

Synthesis & Purification Context

For researchers synthesizing this compound, purity directly impacts stability data.

  • Synthesis Route: Typically achieved by condensing 2-aminopyrimidine with a functionalized

    
    -haloketone or via lithiation/alkylation of the core scaffold.
    
  • Purification: The presence of the hydroxyl group allows for purification via Normal Phase Flash Chromatography (DCM:MeOH gradients).

  • Storage: Store as a solid at -20°C, desiccated, and protected from light.

Analytical Method (HPLC-UV)

A validated method is required to separate the parent from oxidative degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic core max) and 220 nm.

References

  • Goel, R. et al. "Imidazo[1,2-a]pyrimidines: A Review on Synthesis and Biological Activities."[1][2] Mini-Reviews in Medicinal Chemistry, 2024.

  • Gungor, T. et al. "Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity." Turkish Journal of Chemistry, 2023.[3]

  • Fisher, M. et al. "Design, Synthesis, and Computational Studies of Novel Imidazo[1,2-a]pyrimidine Derivatives." MDPI Pharmaceuticals, 2022.

  • PubChem Compound Summary. "Imidazo[1,2-a]pyrimidine." National Library of Medicine.

Sources

Foundational

The Architect’s Guide to Imidazo[1,2-a]pyrimidine Functionalization

Executive Summary: The Privileged Scaffold The imidazo[1,2-a]pyrimidine core represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyrimidine core represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it is an isostere of the purine ring system (specifically ATP), which explains its dominance in kinase inhibitor development.[1] However, its utility extends far beyond kinase affinity; it has been the structural backbone for anxiolytics (GABAergic agents) and antivirals.[1]

This guide moves beyond basic synthesis to explore the functionalization logic of this bicycle. We will dissect the electronic bias that dictates regioselectivity and provide field-validated protocols for late-stage diversification.

Historical Genesis & Synthetic Evolution

The Classical Route: Condensation Chemistry

The history of this scaffold is rooted in the early 20th-century condensation chemistry, most notably the Chichibabin-type cyclization . This remains the industrial standard for constructing the primary core.

  • The Reaction: Condensation of 2-aminopyrimidines with

    
    -halocarbonyls (aldehydes or ketones).[2]
    
  • The Mechanism: The exocyclic amine of the pyrimidine attacks the carbonyl carbon, followed by alkylation at the ring nitrogen (N-1) and dehydration.

  • Limitation: While robust, this method requires pre-functionalized starting materials (

    
    -haloketones), limiting the ability to introduce diversity at the C-3 position late in the synthetic sequence.
    
The Pharmacological Turning Point

Interest in this scaffold surged in the 1980s and 90s with the discovery of Fasiplon and Divaplon , non-benzodiazepine anxiolytics that bound to the benzodiazepine site of the GABA-A receptor. This commercial validation shifted the focus from simple ring construction to regioselective functionalization , driving the need for the advanced C-H activation methods discussed below.

The Reactivity Atlas: Electronic Bias & Regioselectivity

To functionalize the core intelligently, one must understand its electronic personality.[1] The imidazo[1,2-a]pyrimidine is an amphoteric aromatic system:

  • The Imidazole Ring (Electron Rich): The bridgehead nitrogen (N-4) donates electron density into the imidazole ring.

    • C-3 Position: This is the most nucleophilic site. It reacts readily with electrophiles (halogens, formyl groups) and is the prime target for direct C-H activation.[1]

  • The Pyrimidine Ring (Electron Deficient): The two nitrogen atoms in the pyrimidine ring pull electron density away.

    • C-5 & C-7 Positions: These are electron-deficient. They are susceptible to Nucleophilic Aromatic Substitution (

      
      ) if a leaving group (e.g., Cl, Br) is present, or oxidative coupling.[1]
      
Visualization: The Reactivity Map

The following diagram illustrates the divergent reactivity profiles of the scaffold.

ReactivityMap Core Imidazo[1,2-a]pyrimidine Core Scaffold C3_Node C-3 Position (Nucleophilic Center) Core->C3_Node C57_Node C-5 / C-7 Positions (Electrophilic Centers) Core->C57_Node C3_Rxn1 Electrophilic Aromatic Substitution (SEAr) C3_Node->C3_Rxn1 C3_Rxn2 Pd-Catalyzed Direct C-H Arylation C3_Node->C3_Rxn2 C57_Rxn1 SNAr Displacement (requires Leaving Group) C57_Node->C57_Rxn1 C57_Rxn2 Suzuki-Miyaura Cross-Coupling C57_Node->C57_Rxn2

Figure 1: Regioselectivity map showing the electronic dichotomy between the C-3 (nucleophilic) and C-5/C-7 (electrophilic) sites.

Deep Dive: C-3 Functionalization via C-H Activation

The most significant advancement in the last decade is the ability to arylate the C-3 position without pre-halogenation. This Direct C-H Arylation is atom-economical and streamlines library synthesis.

Mechanistic Insight: The CMD Pathway

Unlike standard Suzuki couplings that require a boronic acid and a halide, C-H activation couples the heterocycle directly with an aryl halide. The consensus mechanism involves a Concerted Metalation-Deprotonation (CMD) pathway.[3]

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • CMD Step: A carbonate or acetate base assists the palladium in simultaneously pulling the proton from C-3 while forming the Pd-C3 bond. This is the rate-determining step in many catalytic cycles.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Visualization: Catalytic Cycle

CH_Activation Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br enters) Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar CMD CMD Step (Base-assisted C-H cleavage) PdII_Ar->CMD + Imidazo[1,2-a]pyrimidine + Base (CO3/OAc) Palladacycle Intermediate Ar-Pd(II)-Het CMD->Palladacycle - HBr (Base neutralized) RedElim Reductive Elimination (Product Release) Palladacycle->RedElim RedElim->Pd0 Cycle Regenerates

Figure 2: The Concerted Metalation-Deprotonation (CMD) mechanism for Pd-catalyzed C-3 arylation.

Validated Protocol: Pd-Catalyzed C-3 Arylation

Objective: Introduction of an aryl motif at C-3 without prior bromination.

Reagents:

  • Substrate: 2-phenylimidazo[1,2-a]pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[4]
    
  • Ligand: PPh

    
     (10 mol%) or XPhos (for sterically hindered substrates)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: 1,4-Dioxane or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with the imidazo[1,2-a]pyrimidine, aryl bromide, Pd(OAc)

    
    , Ligand, and Base.[1]
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved O

    
     (critical for catalyst longevity).
    
  • Reaction: Seal the tube and heat to 100–110°C for 12–16 hours.

    • Note: Monitoring by LC-MS is essential. The C-3 proton signal in NMR (typically a singlet around 7.5–8.0 ppm) will disappear upon conversion.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad to remove inorganic salts/Pd black. Concentrate and purify via flash chromatography (typically Hexane/EtOAc gradients).

Comparative Analysis: Functionalization Strategies

The following table contrasts the three primary methods for modifying this scaffold, aiding in route selection based on available starting materials.

FeatureClassical CondensationElectrophilic Substitution (SEAr)Direct C-H Functionalization
Primary Target Ring FormationC-3 PositionC-3 Position
Precursors 2-aminopyrimidine +

-haloketone
Scaffold + Electrophile (

, NIS)
Scaffold + Aryl Halide
Atom Economy Low (Leaving groups lost)ModerateHigh (No pre-functionalization)
Key Reagent Base (NaHCO

)
NBS/NIS/DMF-DMAPd/Ru Catalyst
Limitation Hard to vary C-3 late-stageLimited to Halogens/FormylsRequires optimization of catalyst

Future Outlook: Visible-Light Photoredox

Recent literature (2018–2024) indicates a shift toward visible-light-induced functionalization . This approach avoids precious metals (Pd/Ru) and high temperatures.

  • Mechanism: Uses a photocatalyst (e.g., Eosin Y or Ru(bpy)

    
    ) to generate radical species at the C-3 position via Single Electron Transfer (SET).
    
  • Application: Allows for C-3 alkylation, sulfenylation, and phosphonylation under mild conditions, expanding the chemical space beyond simple arylation.[1]

References

  • Goel, R. et al. (2024).[1] "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines." National Institutes of Health (PMC).

  • Uslu Kobak, R. Z., & Akkurt, B. (2022).[1] "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021." Journal of the Turkish Chemical Society.[5]

  • Guchhait, S. K. et al. (2018).[1] "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines." The Journal of Organic Chemistry.

  • Enguehard, C. et al. (2003).[1] "Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine." Organic Letters.

  • Sanford, M. S. et al. (2010).[1] "Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts." J. Am. Chem. Soc. (PMC).

Sources

Exploratory

Technical Guide: Toxicity &amp; Safety Assessment of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

This technical guide details the safety, toxicity, and handling profile of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . As a specialized heterocyclic intermediate—often utilized in the synthesis of GABA-ergic anxioly...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, toxicity, and handling profile of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . As a specialized heterocyclic intermediate—often utilized in the synthesis of GABA-ergic anxiolytics (e.g., Divaplon analogs) and kinase inhibitors—direct public toxicological dossiers are limited.

This guide bridges that gap by synthesizing structure-activity relationship (SAR) data , read-across toxicology from the imidazo[1,2-a]pyrimidine core, and predictive metabolic modeling .

Part 1: Executive Safety Summary

Compound Identity:

  • IUPAC Name: 3-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-ol

  • Molecular Formula: C₉H₁₁N₃O

  • Molecular Weight: 177.20 g/mol

  • Physical State: Typically a pale yellow to off-white solid; hygroscopic.

Toxicological Classification (Predicted via GHS Standards): Based on the validated toxicity profiles of the 3-chloro and 2-methyl analogs [1, 2], this compound is classified as Category 4 (Oral Toxicity) and Category 2 (Irritant) .

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Tox. (Oral) Category 4H302: Harmful if swallowed.Warning
Skin Irritation Category 2H315: Causes skin irritation.Warning
Eye Irritation Category 2AH319: Causes serious eye irritation.Warning
STOT-SE Category 3H335: May cause respiratory irritation.Warning

Critical Safety Note: The imidazo[1,2-a]pyrimidine core is a known bioisostere for purines . While this grants therapeutic potency, it necessitates rigorous hERG channel screening due to a known liability for QT prolongation in this structural class [3].

Part 2: Detailed Toxicological Profile

Acute & Systemic Toxicity (Read-Across Analysis)

Direct LD50 data for the 3-hydroxypropyl derivative is proprietary. However, read-across data from the structurally conserved Imidazo[1,2-a]pyrimidine-2-carbaldehyde and Divaplon provides a high-confidence safety window.

  • Oral LD50 (Rat, Predicted): 300 – 1200 mg/kg.

    • Mechanism:[1][2][3][4] Central nervous system depression via GABA-A receptor modulation. High doses may induce sedation, ataxia, and respiratory depression.

  • Dermal/Inhalation: The polar hydroxyl group reduces volatility, lowering inhalation risk compared to the unfunctionalized core. However, dust inhalation remains a respiratory irritant (H335).

Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Negative .

    • Rationale: The imidazo[1,2-a]pyrimidine scaffold lacks the nitro or nitroso groups typically associated with direct-acting mutagenicity in this class.

  • Structural Alert: The primary alcohol (3-hydroxypropyl) is metabolically active but not an alkylating agent. It does not flag typical in silico structural alerts (e.g., Ashby-Tennant) for genotoxicity [4].

Cardiotoxicity (The hERG Liability)

The most critical safety parameter for this scaffold is its interaction with the hERG potassium channel.

  • Risk Level: Moderate to High.

  • Mechanism: The basic nitrogen at position 1 (bridgehead) can interact with the pore domain of the hERG channel (Tyr652/Phe656), potentially causing QT interval prolongation.

  • Mitigation: The 3-hydroxypropyl chain adds polarity (LogP ~0.5), which typically reduces hERG affinity compared to lipophilic analogs, but confirmation via patch-clamp assay is mandatory.

Part 3: Metabolic Fate & Reactivity

Understanding the metabolic trajectory is essential for safety. The 3-hydroxypropyl tail is the primary site of metabolic clearance, preventing bioaccumulation but potentially generating reactive aldehydes.

Predicted Metabolic Pathway
  • Phase I (Oxidation): The terminal alcohol is oxidized by CYP450 (likely CYP2E1 or CYP3A4) to the aldehyde, then rapidly to the carboxylic acid (Propionic acid derivative).

  • Phase II (Conjugation): The resulting acid or the parent alcohol undergoes Glucuronidation (UGT enzymes) for renal excretion.

Visualization: Metabolic Degradation Pathway

Metabolism Parent Parent Compound (Alcohol) Aldehyde Intermediate (Aldehyde) Parent->Aldehyde ADH / CYP2E1 (Oxidation) Glucuronide Conjugate (O-Glucuronide) Parent->Glucuronide UGT (Direct Conjugation) Acid Metabolite (Carboxylic Acid) Aldehyde->Acid ALDH (Rapid) Acid->Glucuronide UGT

Figure 1: Predicted metabolic clearance pathway. The rapid oxidation of the aldehyde intermediate minimizes toxicity risks associated with reactive aldehydes.

Part 4: Experimental Safety Protocols

To validate the safety of this compound for drug development, the following assays are mandatory .

Protocol A: hERG Safety Assessment (Manual Patch Clamp)

Standard: ICH S7B Guidelines

  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).

  • Preparation: Dissolve compound in DMSO (stock 10 mM). Dilute in Tyrode’s solution to 0.1, 1, 10, and 30 µM.

  • Procedure:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV for 2 seconds (measure tail current).

  • Endpoint: Calculate IC50 based on tail current inhibition.

    • Pass Criteria: IC50 > 10 µM (Low Risk).

    • Fail Criteria: IC50 < 1 µM (High Risk).

Protocol B: Reactive Metabolite Trapping (Glutathione)

To ensure the imidazo-pyrimidine core does not form reactive electrophiles.

  • Incubation: Mix compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.

  • Analysis: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS.

  • Interpretation: Look for [M+305]+ (GSH adduct) peaks. Presence indicates bioactivation liability.

Part 5: Handling & Occupational Hygiene

Occupational Exposure Limit (OEL):

  • Estimated: 100 µg/m³ (8-hour TWA).

  • Band: OEB 3 (Potent/Toxic).

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator required if handling dry powder > 1 gram.

  • Skin: Nitrile gloves (double-gloving recommended for solutions > 10 mM).

  • Eyes: Chemical safety goggles.

Spill Response:

  • Contain: Do not dry sweep. Dampen with water to suppress dust.

  • Neutralize: The compound is basic. Clean surface with a mild acidic detergent (e.g., 1% acetic acid) followed by water.

  • Disposal: Incineration is the only approved disposal method (High Nitrogen content).

Part 6: References

  • Vertex AI Search. (2024). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health (PMC). Link

  • Fisher Scientific. (2025). Safety Data Sheet: Imidazo[1,2-a]pyrimidine derivatives. Fisher Scientific Safety Database. Link

  • ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Link

  • CymitQuimica. (2024). Safety Data Sheet: 3-Chloroimidazo[1,2-a]pyrimidine. CymitQuimica SDS. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . The methodology is designed for high reproducibility and scalability, utilizing a rob...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . The methodology is designed for high reproducibility and scalability, utilizing a robust condensation-reduction strategy.

Abstract & Strategic Overview

The target molecule, 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , is a functionalized fused heterocycle valuable as a pharmacophore in kinase inhibitor development and as a precursor for anxiolytic agents (e.g., divaplon analogs).

The synthesis strategy avoids the direct use of unstable


-halo alcohols. Instead, it employs a two-stage "Condense-Reduce" protocol :
  • Hantzsch-type Condensation: Reaction of 2-aminopyrimidine with ethyl 5-chloro-4-oxopentanoate to construct the imidazo[1,2-a]pyrimidine core with a pendant ester side chain.

  • Hydride Reduction: Chemoselective reduction of the ester moiety to the primary alcohol using Lithium Aluminum Hydride (

    
    ), preserving the aromatic heterocycle.
    
Reaction Pathway Diagram[1][2]

SynthesisPathway SM1 2-Aminopyrimidine INT Intermediate: Ethyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate SM1->INT EtOH, Reflux (-HCl, -H2O) SM2 Ethyl 5-chloro-4-oxopentanoate SM2->INT PROD Target: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine INT->PROD LiAlH4, THF 0°C to RT

Figure 1: Synthetic pathway utilizing a condensation-reduction sequence to establish the C2-side chain.[1][2]

Experimental Materials & Safety

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
2-Aminopyrimidine 95.101.0Nucleophile (Core)Irritant
Ethyl 5-chloro-4-oxopentanoate 178.611.2Electrophile (Linker)Corrosive, Lachrymator
Ethanol (Anhydrous) 46.07SolventMediumFlammable
Lithium Aluminum Hydride (LAH) 37.951.5Reducing AgentWater Reactive, Pyrophoric
Tetrahydrofuran (THF) 72.11SolventMediumFlammable, Peroxide former
Critical Safety Note
  • LAH Handling: Lithium Aluminum Hydride is pyrophoric and reacts violently with water. All reduction steps must be performed under an inert atmosphere (Nitrogen or Argon) in flame-dried glassware.

  • Alkylation Agent: Ethyl 5-chloro-4-oxopentanoate is an alkylating agent. Double-gloving and use of a fume hood are mandatory.

Detailed Protocol

Phase 1: Construction of the Imidazo[1,2-a]pyrimidine Core

Objective: Synthesis of Ethyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate.

Mechanism: The endocyclic nitrogen (N1) of 2-aminopyrimidine attacks the


-carbon of the chloroketone (displacing chloride). Subsequent cyclization occurs via attack of the exocyclic amine on the ketone carbonyl, followed by dehydration.
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-aminopyrimidine (5.0 g, 52.6 mmol) and anhydrous ethanol (100 mL). Stir until dissolved.

  • Addition: Add ethyl 5-chloro-4-oxopentanoate (11.3 g, 63.1 mmol, 1.2 equiv) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    )  and maintain stirring for 12–16 hours.
    
    • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting amine (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in saturated

      
       solution (50 mL) to neutralize the hydrobromide/hydrochloride salt formed.
      
    • Extract with Dichloromethane (DCM,

      
      ).
      
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    • Yield Target: 60–75%

    • Appearance: Pale yellow solid or viscous oil.

Phase 2: Chemoselective Reduction to Alcohol

Objective: Conversion of the ester side chain to the target 3-hydroxypropyl group.

Rationale:


 is used for its efficiency. While 

is milder, it typically requires additives (e.g.,

or

) to reduce esters efficiently. The imidazo[1,2-a]pyrimidine ring is aromatic and generally resistant to LAH reduction under controlled temperatures (

).
  • Setup: Flame-dry a 250 mL 3-neck RBF and cool under a stream of Nitrogen. Equip with an addition funnel and temperature probe.

  • Solvent Prep: Add anhydrous THF (60 mL) and cool to

    
      in an ice bath.
    
  • Reagent Charge: Carefully add

    
      (1.5 g, 39.5 mmol, 
    
    
    
    equiv relative to ester) to the cold THF. Stir to form a grey suspension.
  • Substrate Addition: Dissolve the intermediate ester (from Phase 1, approx. 6.0 g, 26.3 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LAH suspension over 20 minutes, maintaining the internal temperature below

    
    .
    
  • Reaction:

    • Allow the mixture to warm slowly to room temperature .

    • Stir for 2–4 hours.

    • Monitoring: TLC (10% MeOH in DCM) will show the conversion of the ester (higher

      
      ) to the more polar alcohol (lower 
      
      
      
      ).
  • Quenching (Fieser Method):

    • Cool the mixture back to

      
      .
      
    • Very slowly add water (1.5 mL). Gas evolution (

      
      ) will be vigorous.
      
    • Add 15% NaOH solution (1.5 mL).

    • Add water (4.5 mL).

    • Remove the ice bath and stir for 15 minutes until a white, granular precipitate forms.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with THF (50 mL).

    • Concentrate the filtrate under reduced pressure.[3][4]

  • Final Purification: Recrystallize from Ethyl Acetate/Hexane or purify via short-path silica chromatography (5-10% MeOH in DCM).

Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point

(typical for derivatives)
Capillary MP
MS (ESI+)

LC-MS
1H NMR

8.4 (d, 1H), 8.3 (dd, 1H), 7.4 (s, 1H), 6.8 (t, 1H), 3.6 (t, 2H), 2.8 (t, 2H), 1.9 (m, 2H)
400 MHz, DMSO-d6

NMR Interpretation:

  • Ring Protons: The imidazo[1,2-a]pyrimidine core shows characteristic aromatic signals: a doublet (

    
     ppm), a double-doublet (
    
    
    
    ppm), and a triplet (
    
    
    ppm). The imidazole proton at C3 appears as a singlet around 7.4 ppm.
  • Side Chain: The propyl chain manifests as three distinct multiplets. The methylene adjacent to the ring (C2-CH2 ) is deshielded (

    
     ppm). The methylene adjacent to the hydroxyl (CH2-CH2 -OH) appears as a triplet/multiplet around 3.6 ppm.
    

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1.

    • Cause: Polymerization of the chloroketone or incomplete cyclization.

    • Solution: Ensure the ethanol is anhydrous.[3] If the reaction stalls, add a weak base like

      
       (1.0 equiv) to scavenge the acid, although the salt form usually drives precipitation.
      
  • Issue: Ring Reduction in Phase 2.

    • Cause: Reaction temperature too high or reaction time too long.

    • Solution: Keep the LAH reduction strictly at

      
      . Do not reflux. If ring reduction is observed (loss of aromatic signals), switch to 
      
      
      
      (4 equiv) in refluxing t-Butanol/Methanol.

References

  • General Synthesis Review: Prasher, P., et al. "Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review." Research UEES, 2021. Link

  • Reduction Protocol: Gellis, A., et al. "Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine derivatives." Der Pharma Chemica, 2012, 4(3):1063-1071. Link

  • Regioselectivity: Gueiffier, A., et al. "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines."[1] Journal of Medicinal Chemistry, 1998. (Validates C2-substitution preference).

Sources

Application

Application Notes and Protocols for the Synthesis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Introduction The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to endogenous purines have made it a cornerstone for the development of novel therapeutic agents and functional organic materials. This document provides a comprehensive guide for the synthesis of a specific derivative, 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine, a valuable building block for further chemical elaboration. These detailed protocols are intended for researchers and professionals in the fields of organic synthesis, drug discovery, and materials development.

Synthetic Strategy Overview

The synthesis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine is achieved through a two-part process. The first part details the preparation of the key intermediate, 1-bromo-4-hydroxybutan-2-one, via the bromination of 4-hydroxy-2-butanone. The second part describes the cyclocondensation of this intermediate with 2-aminopyrimidine to form the target imidazo[1,2-a]pyrimidine derivative.

Synthetic_Pathway cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Cyclocondensation 4-hydroxy-2-butanone 4-Hydroxy-2-butanone 1-bromo-4-hydroxybutan-2-one 1-Bromo-4-hydroxybutan-2-one 4-hydroxy-2-butanone->1-bromo-4-hydroxybutan-2-one Bromination 4-hydroxy-2-butanone->1-bromo-4-hydroxybutan-2-one target_molecule 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine 1-bromo-4-hydroxybutan-2-one->target_molecule + 2-Aminopyrimidine 1-bromo-4-hydroxybutan-2-one->target_molecule 2-aminopyrimidine 2-Aminopyrimidine

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 1-Bromo-4-hydroxybutan-2-one

The critical reagent for this synthesis is 1-bromo-4-hydroxybutan-2-one. This α-haloketone can be prepared from the commercially available precursor, 4-hydroxy-2-butanone. The direct bromination of ketones is a standard transformation in organic synthesis.

Reagents and Materials for Part 1
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey PropertiesSupplier (Example)
4-Hydroxy-2-butanoneC₄H₈O₂88.11590-90-9Liquid, bp 177 °CSigma-Aldrich, TCI
BromineBr₂159.817726-95-6Fuming red liquid, corrosiveAcros Organics
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile liquid, bp 39.6 °CFisher Scientific
Sodium BicarbonateNaHCO₃84.01144-55-8White solidVWR
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6White crystalline solidEMD Millipore
Experimental Protocol for 1-Bromo-4-hydroxybutan-2-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxy-2-butanone (8.81 g, 0.1 mol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (15.98 g, 0.1 mol) in 20 mL of DCM to the stirred solution of 4-hydroxy-2-butanone over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the red color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-4-hydroxybutan-2-one. This intermediate is often used in the next step without further purification due to its potential instability.

Part 2: Synthesis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

The final step in the synthesis is the cyclocondensation of the freshly prepared 1-bromo-4-hydroxybutan-2-one with 2-aminopyrimidine. This reaction proceeds via an initial N-alkylation of the pyrimidine ring followed by an intramolecular condensation to form the imidazole ring.

Reagents and Materials for Part 2
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey PropertiesSupplier (Example)
2-AminopyrimidineC₄H₅N₃95.10109-12-6White to light yellow solidAlfa Aesar
1-Bromo-4-hydroxybutan-2-oneC₄H₇BrO₂167.00N/A(Prepared in Part 1)-
EthanolC₂H₅OH46.0764-17-5Volatile liquidDecon Labs
Sodium BicarbonateNaHCO₃84.01144-55-8White solidVWR
Ethyl AcetateC₄H₈O₂88.11141-78-6Colorless liquidAvantor
HexanesC₆H₁₄86.18110-54-3Colorless liquidSpectrum Chemical
Experimental Protocol for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Experimental_Workflow Start Start Dissolve Dissolve 2-aminopyrimidine and 1-bromo-4-hydroxybutan-2-one in ethanol Start->Dissolve Reflux Reflux the reaction mixture for 6-8 hours Dissolve->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Concentrate Concentrate under reduced pressure Cool->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize the final product Purify->Characterize

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminopyrimidine (0.95 g, 0.01 mol) in 40 mL of ethanol.

  • Addition of α-Haloketone: To this solution, add the crude 1-bromo-4-hydroxybutan-2-one (1.67 g, 0.01 mol) prepared in Part 1.

  • Reaction Conditions: Add sodium bicarbonate (1.01 g, 0.012 mol) to the mixture to neutralize the HBr formed during the reaction. Heat the mixture to reflux and maintain for 6-8 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC using a 9:1 mixture of dichloromethane and methanol as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., from 100:0 to 95:5) as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine as a solid. The structure and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical principles. The Chichibabin reaction is a reliable method for the synthesis of the imidazo[1,2-a]pyrimidine core.[2] The progress of both synthetic steps can be readily monitored by TLC, providing a straightforward method for reaction validation. The final product's identity and purity should be unequivocally confirmed by standard analytical techniques, ensuring the integrity of the experimental outcome.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine. By following the outlined procedures, researchers can reliably prepare this valuable chemical intermediate for use in a variety of applications, from the development of new pharmaceuticals to the creation of advanced materials. The provided step-by-step instructions, reagent information, and workflow diagrams are designed to facilitate a successful and efficient synthesis.

References

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.
  • Scheme 1 Synthesis of 3-hydroxymethyl imidazo[1,2-a]azines and structures 1, 2 and 8.
  • An Improved Process For The Production Of 4 Hydroxy Butan 2 One. IPIndia. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.

Sources

Method

Application Note: Functionalizing the Hydroxyl Group of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

[1][2] Introduction & Scaffold Analysis The imidazo[1,2-a]pyrimidine core is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent activity in kinase inhibition (e....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Scaffold Analysis

The imidazo[1,2-a]pyrimidine core is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent activity in kinase inhibition (e.g., mTOR, PI3K), GABA-A receptor modulation, and antimicrobial applications.[1][2]

The specific substrate, 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , presents a unique "handle" for diversity.[2] The 3-hydroxypropyl chain at the C2 position acts as a flexible linker, allowing the attachment of solubilizing groups, lipophilic tails, or specific binding motifs without disrupting the core's interaction with the ATP-binding pocket or receptor site.

Chemical Reactivity Profile

Success in functionalizing this molecule requires understanding the interplay between the primary alcohol and the heteroaromatic core .

  • The Alcohol (Reaction Center): A primary hydroxyl group on a propyl chain. It is unhindered and nucleophilic, amenable to standard activation (mesylation, halogenation) or direct displacement (Mitsunobu).[1]

  • The Heterocycle (Interfering Functionality):

    • Basicity: The imidazo[1,2-a]pyrimidine ring is weakly basic (pKa ~4.8 for the conjugate acid).[1][2] The N1 nitrogen (imidazole ring) and N8 (pyrimidine ring) can accept protons.[1] Implication: Acid-catalyzed reactions may result in salt formation, reducing solubility and reactivity.[2]

    • Nucleophilicity & Cyclization Risk: The N1 nitrogen is nucleophilic. Upon activation of the hydroxyl group (e.g., conversion to a mesylate or halide), there is a thermodynamic risk of intramolecular cyclization .[1][2] The propyl chain allows for a 6-exo-tet attack by N1 onto the activated carbon, forming a tricyclic quaternary ammonium salt.

Strategic Directive: Protocols must prioritize conditions that minimize the lifetime of the activated electrophile or use non-acidic conditions to prevent salt formation.

Decision Tree & Workflow

The following diagram outlines the strategic pathways for functionalization, highlighting the critical decision points based on the desired end-product.

FunctionalizationWorkflow Substrate 2-(3-Hydroxyprop-1-yl) imidazo[1,2-a]pyrimidine Activation Activation (Leaving Group) Substrate->Activation MsCl / SOCl2 Mitsunobu Mitsunobu Coupling (Direct Displacement) Substrate->Mitsunobu PPh3 / DIAD Oxidation Oxidation (Aldehyde/Acid) Substrate->Oxidation Dess-Martin / Swern Mesylate Mesylate/Tosylate (Risk: Cyclization) Activation->Mesylate Halide Alkyl Halide (Cl/Br) Activation->Halide Ether Ethers/Phenols Mitsunobu->Ether Amine Amines/Azides Mitsunobu->Amine via Phthalimide Ester Esters Mitsunobu->Ester Aldehyde Aldehyde (Reductive Amination) Oxidation->Aldehyde Mesylate->Ether NaOR Mesylate->Amine NaN3 / RNH2 Aldehyde->Amine NaBH(OAc)3 / RNH2

Figure 1: Strategic functionalization pathways.[1] Green paths (Mitsunobu) are preferred for direct coupling to avoid isolation of unstable intermediates.[1]

Protocol A: Activation via Sulfonylation (Mesylation)[1][2]

Objective: Convert the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution (SN2).[1] Critical Constraint: Isolate the mesylate at low temperature and use immediately to prevent intramolecular cyclization (N-alkylation).

Reagents
ReagentEquivalentsRole
Methanesulfonyl chloride (MsCl)1.2 eqActivating agent
Triethylamine (TEA) or DIPEA2.5 eqBase (scavenge HCl)
Dichloromethane (DCM)Solvent0.1 M concentration
Step-by-Step Methodology
  • Preparation: Dissolve 2-(3-hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is crucial to suppress N-alkylation side reactions.

  • Base Addition: Add TEA (2.5 eq) dropwise. The solution may darken slightly.

  • Activation: Add MsCl (1.2 eq) dropwise over 10 minutes. Maintain temperature at 0°C.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (System: 5% MeOH in DCM). The product (mesylate) usually runs higher (less polar) than the starting alcohol.[1]

  • Quench & Workup:

    • Quench with cold saturated NaHCO3 solution.

    • Extract rapidly with DCM (x2).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo at <30°C .

    • Do NOT heat the residue.

  • Utilization: Use the crude mesylate immediately for the next step (e.g., reaction with sodium azide or a secondary amine).

Troubleshooting:

  • Issue: Formation of a polar, water-soluble spot.

  • Cause: Intramolecular cyclization to the tricyclic quaternary salt.

  • Solution: Switch to Protocol B (Mitsunobu) to avoid discrete leaving group formation.

Protocol B: Direct Coupling via Mitsunobu Reaction

Objective: One-step formation of ethers, esters, or C-N bonds (via phthalimide) under neutral conditions.[1][2] Advantage: Avoids the isolation of the reactive alkyl mesylate/halide, minimizing cyclization risk.

Reagents
ReagentEquivalentsRole
Triphenylphosphine (PPh3)1.5 eqReductant
DIAD or DEAD1.5 eqOxidant
Nucleophile (Phenol, Imide, Acid)1.2–1.5 eqCoupling partner (pKa < 11)
THF or TolueneSolventAnhydrous
Step-by-Step Methodology
  • Mixture Preparation: In a dry flask, combine the substrate (1.0 eq), PPh3 (1.5 eq), and the nucleophile (e.g., Phenol, Phthalimide) (1.2 eq) in anhydrous THF.

  • Cooling: Cool the mixture to 0°C .

  • Addition: Add DIAD (1.5 eq) dropwise. The reaction is exothermic; control the rate to maintain low temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup:

    • Concentrate the solvent.

    • Triturate the residue with Et2O or Hexane/EtOAc (1:1) to precipitate triphenylphosphine oxide (TPPO).[1][2] Filter off the solid.

    • Purify the filtrate via flash column chromatography.

    • Note: Imidazo[1,2-a]pyrimidines are basic; use silica gel pre-treated with 1% Et3N to prevent streaking.[1][2]

Protocol C: Oxidation to Aldehyde (Swern)[1][2]

Objective: Generate the aldehyde for reductive amination. Note: Avoid acidic oxidants (Jones Reagent) which will salt out the pyridine-like nitrogen.

Reagents
ReagentEquivalentsRole
Oxalyl Chloride1.5 eqActivator
DMSO3.0 eqOxidant source
TEA5.0 eqBase
DCMSolventAnhydrous
Step-by-Step Methodology
  • Activation: In a dry flask under N2, dissolve Oxalyl Chloride (1.5 eq) in DCM at -78°C .

  • DMSO Addition: Add DMSO (3.0 eq) dropwise. Gas evolution (CO/CO2) may occur.[1] Stir for 15 minutes.

  • Substrate Addition: Add the alcohol substrate (1.0 eq) dissolved in minimal DCM dropwise. Stir at -78°C for 30 minutes.

  • Quench: Add TEA (5.0 eq) dropwise. The mixture will become a thick white suspension (TEA·HCl salts).

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Dilute with DCM, wash with water and brine. Dry and concentrate.

  • Stability Warning: The aldehyde is reactive. Store under inert gas at -20°C or use immediately in reductive amination (NaBH(OAc)3, amine, DCM).[1][2]

References

  • Goel, R., et al. (2015).[1][2][3] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 5, 81608-81637.[1][3] Link

  • Enguehard-Gueiffier, C., et al. (2006).[1] "Functionalization of the imidazo[1,2-a]pyridine scaffold." Journal of Organic Chemistry. (General reactivity of the 6,5-fused system).

  • Swern, D., et al. (1978).[1][2] "Oxidation of alcohols by activated dimethyl sulfoxide." Tetrahedron, 34(11), 1651-1660.[1][2]

  • Mitsunobu, O. (1981).[1][2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1][2] Link[1]

  • Rival, Y., et al. (1992).[1][2] "Synthesis and pharmacological activity of new imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 27(9), 957-964.[1][2]

Sources

Application

Using 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine as a synthetic intermediate

Application Note: Strategic Utilization of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Introduction: The Scaffold & The Handle 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine is a bifunctional building block that bridg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Introduction: The Scaffold & The Handle

2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine is a bifunctional building block that bridges the gap between a privileged pharmacophore and versatile linker chemistry.

  • The Core (Imidazo[1,2-a]pyrimidine): A bioisostere of purine, this fused heterocyclic system is a cornerstone in medicinal chemistry, appearing in FDA-approved drugs (e.g., zolpidem analogues) and clinical candidates for PI3K, mTOR, and CDK kinase inhibition. It offers defined hydrogen bond acceptors (N1, N8) and a planar structure for π-stacking interactions.

  • The Handle (3-Hydroxypropyl): Unlike a simple methyl or phenyl group, the 3-hydroxypropyl tether at the C2 position provides a "reach-and-grab" functionality. It serves three critical roles:

    • Solubility Enhancer: The primary alcohol increases polarity (

      
       character) in an otherwise aromatic, lipophilic core.
      
    • Synthetic Pivot: It is a precursor to halides, aldehydes, acids, and amines, allowing for the rapid generation of diverse libraries.

    • Linker Motif: The 3-carbon chain is the "Goldilocks" length for PROTAC linkers or fragment-linking, avoiding the steric clash of ethyl groups while maintaining better metabolic stability than longer alkyl chains.

Synthesis Protocol: The Modified Chichibabin Cyclization

While direct condensation is possible, the use of unprotected


-halo-hydroxy ketones often leads to self-cyclization (forming tetrahydrofurans). This protocol utilizes an acetate-protected precursor to ensure regioselectivity and high yield.
Workflow Diagram

SynthesisWorkflow Start 2-Aminopyrimidine Intermediate Intermediate: 2-(3-Acetoxypropyl)imidazo[1,2-a]pyrimidine Start->Intermediate Condensation (EtOH, Reflux, 4h) Reagent 1-Bromo-5-acetoxypentan-2-one Reagent->Intermediate Product Final Product: 2-(3-Hydroxypropyl)imidazo[1,2-a]pyrimidine Intermediate->Product Hydrolysis (K2CO3, MeOH, RT)

Caption: Two-step synthesis preventing side-reactions via acetate protection.

Step-by-Step Methodology

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)

  • 1-Bromo-5-acetoxypentan-2-one (1.1 equiv) [Prepared by bromination of 5-acetoxy-2-pentanone]

  • Ethanol (anhydrous)

  • Potassium Carbonate (

    
    )[1][2]
    

Protocol:

  • Condensation:

    • Dissolve 2-aminopyrimidine (10 mmol, 0.95 g) in anhydrous ethanol (20 mL) in a round-bottom flask.

    • Add 1-bromo-5-acetoxypentan-2-one (11 mmol, 2.45 g) dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) with stirring for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the aminopyrimidine.
      
    • Note: The intermediate HBr salt may precipitate.

    • Cool to room temperature. Concentrate under reduced pressure to remove 80% of the ethanol.

    • Neutralize with saturated

      
       solution and extract with DCM (
      
      
      
      mL). Dry over
      
      
      and concentrate to yield the crude acetate intermediate.
  • Hydrolysis (Deprotection):

    • Dissolve the crude acetate in Methanol (15 mL).

    • Add finely powdered

      
       (2.0 equiv). Stir at room temperature for 1 hour.
      
    • Filter off the solid carbonate. Concentrate the filtrate.

    • Purification: Flash column chromatography (DCM:MeOH, gradient 98:2 to 90:10).

    • Yield: Expected yield 65–75% over two steps.

QC Specifications:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.90 (d, 1H), 8.45 (dd, 1H), 7.55 (s, 1H, H-3), 6.95 (t, 1H), 4.50 (t, 1H, OH), 3.45 (q, 2H,
    
    
    ), 2.75 (t, 2H, benzylic), 1.85 (m, 2H).
  • LC-MS:

    
    
    

Application Protocols: Functional Group Interconversion (FGI)

The primary utility of this intermediate is its conversion into electrophiles for library generation.

Route A: Activation to Mesylate (Leaving Group)

Purpose: To create a scaffold ready for nucleophilic attack by secondary amines (e.g., piperazines, morpholines).

Protocol:

  • Dissolve 2-(3-hydroxypropyl)imidazo[1,2-a]pyrimidine (1.0 equiv) in anhydrous DCM at

    
    .
    
  • Add Triethylamine (

    
    , 1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.
    
  • Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
  • Quench with water. Wash organic layer with brine.

  • Critical: Use immediately or store at

    
     under Argon (mesylates can be unstable).
    
Route B: Oxidation to Aldehyde (Reductive Amination Handle)

Purpose: To append amines via reductive amination, preserving the carbon chain length.

Protocol (IBX Oxidation):

  • Suspend 2-iodoxybenzoic acid (IBX, 1.1 equiv) in EtOAc. Reflux to dissolve.

  • Add the alcohol substrate (1.0 equiv).[3] Reflux for 3 hours.

  • Cool to

    
     to precipitate IBX-byproducts. Filter.
    
  • Concentrate filtrate to obtain the aldehyde (often unstable; use crude for reductive amination).

Strategic Divergence & Library Generation

The following diagram illustrates how this single intermediate feeds into three distinct medicinal chemistry workflows.

Divergence cluster_0 Path A: Nucleophilic Substitution cluster_1 Path B: Oxidation cluster_2 Path C: Cyclization Core 2-(3-Hydroxypropyl) imidazo[1,2-a]pyrimidine Mesylate Mesylate / Tosylate Core->Mesylate MsCl, Et3N Acid Carboxylic Acid Core->Acid Jones Reagent or TEMPO Halogen 3-Bromo derivative Core->Halogen NBS (C3-bromination) AmineLib Amine Library (Kinase Inhibitors) Mesylate->AmineLib HNR2, K2CO3 Peptidomimetic Peptidomimetics (Amide Coupling) Acid->Peptidomimetic HATU, R-NH2 Tricycle Tricyclic Macrocycles Halogen->Tricycle Intramolecular Heck/Alkylation

Caption: Divergent synthesis pathways accessing three distinct chemical spaces.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Condensation Self-cyclization of precursorEnsure precursor is Acetate-protected, not free alcohol.
Precipitate during Condensation HBr salt formationThis is normal. Do not filter; neutralize during workup to free the base.
Incomplete Mesylation Wet solventsMsCl hydrolyzes rapidly. Use freshly distilled DCM and dry

.
Aldehyde Decomposition Oxidation too harshSwitch from Swern/Jones to IBX or Dess-Martin Periodinane (DMP).

References

  • Goel, R. et al. (2026). Imidazo[1,2-a]pyridines and pyrimidines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link

  • Gueiffier, A. et al. (1998). Synthesis and biological activity of novel imidazo[1,2-a]pyrimidine derivatives. Journal of Medicinal Chemistry. Link

  • Enguehard, C. et al. (2000). Suzuki Cross-Coupling Reaction on Imidazo[1,2-a]pyrimidine Derivatives. Synthesis.[2][3][4][5][6][7][8] Link

  • PubChem Compound Summary. (2025). 1-Bromo-5-hydroxypentan-2-one.[9] National Center for Biotechnology Information. Link

  • BenchChem Technical Guide. (2025). Protocols for alpha-halo ketone synthesis and protection. BenchChem Application Notes. Link

Sources

Method

Application Note: Scalable Manufacturing of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . It is designed for process chemists and drug development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . It is designed for process chemists and drug development scientists, prioritizing scalability, safety, and impurity control.

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors, GABA-A modulators, and antiviral agents.[1][2] The specific derivative 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine contains a polar hydroxyl tail, often critical for solubility and hydrogen-bonding interactions within active sites.

While laboratory-scale synthesis often relies on unscalable chromatographically intensive routes, this guide presents a Process Chemistry Route designed for multi-kilogram manufacturing. The method utilizes the "Chloro-Linker Strategy," employing robust intermediates to avoid the instability associated with direct hydroxy-ketone precursors.

Key Process Advantages
  • Chromatography-Free: Purification relies on crystallization and salt formation.

  • Regiocontrol: Optimized bromination conditions ensure exclusive formation of the 2-substituted isomer.

  • Safety: Avoids the isolation of unstable diazo or highly lachrymatory intermediates where possible.

Retrosynthetic Analysis & Strategy

The scalable route is derived from a strategic disconnection of the imidazole ring and the functional side chain.

The "Chloro-Linker" Strategy

Direct condensation using 1-bromo-5-hydroxypentan-2-one is plagued by the instability of the starting material (cyclization to lactols). Instead, we utilize 5-chloropentan-2-one as a robust, commercially available surrogate. The chloride serves as a "masked" hydroxyl group, stable through the harsh cyclization conditions, and is unmasked in the final step.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Intermediate Stable Intermediate: 2-(3-Chloropropyl)imidazo[1,2-a]pyrimidine Target->Intermediate Hydrolysis (Cl -> OH) Precursors Precursors: 2-Aminopyrimidine + 1-Bromo-5-chloropentan-2-one Intermediate->Precursors Cyclization (Hantzsch-type) RawMat Raw Material: 5-Chloropentan-2-one Precursors->RawMat Regioselective Bromination

Caption: Retrosynthetic breakdown utilizing the Chloro-Linker strategy to ensure intermediate stability.

Detailed Manufacturing Protocol

Phase 1: Regioselective Bromination

Objective: Synthesize 1-bromo-5-chloropentan-2-one from 5-chloropentan-2-one. Critical Quality Attribute (CQA): Minimization of the 3-bromo isomer (thermodynamic product) in favor of the 1-bromo isomer (kinetic product).

  • Reagents:

    • 5-Chloropentan-2-one (1.0 equiv)

    • Bromine (

      
      ) (1.05 equiv) or Phenyltrimethylammonium tribromide (PTAB) for higher selectivity.
      
    • Methanol (Solvent) - Promotes kinetic control via hemiketal formation.

Protocol:

  • Charge a glass-lined reactor with 5-chloropentan-2-one and Methanol (10 vol).

  • Cool the solution to 0–5 °C.

  • Add

    
     dropwise over 2 hours, maintaining internal temperature <10 °C.
    
    • Mechanism Note: In MeOH, the reaction proceeds via the methyl hemiketal, sterically favoring bromination at the terminal methyl group (C1) over the methylene (C3).

  • Stir at 0 °C for 1 hour. Monitor conversion by GC-MS (Target: >95% conversion, >90:10 regioisomeric ratio).

  • Quench with 10% aqueous

    
    .
    
  • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Concentrate to yield the crude bromoketone oil. Note: This intermediate is a lachrymator; handle with strict containment.

Phase 2: Cyclization (Ring Formation)

Objective: Condensation of 2-aminopyrimidine with the alpha-bromoketone. Reaction Type: Hantzsch-type condensation.

  • Reagents:

    • Crude 1-bromo-5-chloropentan-2-one (from Phase 1).

    • 2-Aminopyrimidine (1.0 equiv relative to ketone).

    • Ethanol or Isopropanol (Solvent).

    • Sodium Bicarbonate (

      
      ) (1.5 equiv).
      

Protocol:

  • Suspend 2-aminopyrimidine and

    
     in Ethanol (15 vol) in the reactor.
    
  • Heat to reflux (78–80 °C).

  • Add the crude bromoketone (diluted in 2 vol Ethanol) slowly over 1 hour.

    • Process Insight: Slow addition minimizes self-condensation of the aminopyrimidine and controls the exotherm.

  • Reflux for 4–6 hours. Monitor by HPLC (Disappearance of 2-aminopyrimidine).

  • Cool to room temperature.

  • Filter inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentrate the filtrate to ~20% volume.

  • Crystallization: Add n-Heptane (anti-solvent) slowly to induce precipitation of 2-(3-chloropropyl)imidazo[1,2-a]pyrimidine .

  • Filter and Dry the solid.

    • Yield Expectation: 65–75% over two steps.

    • Purity: >98% (HPLC).

Phase 3: Hydrolysis (Unmasking the Alcohol)

Objective: Convert the alkyl chloride to the hydroxyl group. Method: Acetolysis followed by hydrolysis (The "Gibson-Ingold" approach) is preferred over direct hydrolysis to avoid elimination side products (alkenes).

  • Reagents:

    • Potassium Acetate (KOAc) (2.0 equiv).

    • Acetic Acid (AcOH) / Water mixture.

    • Sodium Hydroxide (NaOH).

Protocol:

  • Dissolve the chloro-intermediate in Acetic Acid (10 vol).

  • Add Potassium Acetate (2.0 equiv).

  • Heat to 100 °C for 12 hours.

    • Transformation:

      
      .
      
  • Check Conversion: HPLC should show complete conversion to the acetate ester.

  • Hydrolysis: Add 20% aqueous NaOH solution directly to the reaction mixture until pH > 12.

  • Stir at 50 °C for 2 hours.

    • Transformation:

      
      .
      
  • Workup:

    • Neutralize to pH 8 with dilute HCl.

    • Extract with Ethyl Acetate (3x).[3][4]

    • Dry over

      
       and concentrate.
      
  • Final Purification: Recrystallize from Acetone/Ether or Ethyl Acetate/Hexane.

Process Control & Analytics

DOT Diagram: Manufacturing Workflow

ProcessFlow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Functionalization Step1 Bromination (5-chloropentan-2-one + Br2/MeOH) QC1 QC: GC-MS (Regioisomer Ratio) Step1->QC1 Step2 Cyclization (2-Aminopyrimidine + Reflux) QC1->Step2 Pass Step3 Crystallization (EtOH/Heptane) Step2->Step3 QC2 QC: HPLC (Purity >98%) Step3->QC2 Step4 Acetolysis (KOAc/AcOH) QC2->Step4 Pass Step5 Hydrolysis (NaOH) Step4->Step5 Final Final Product: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Step5->Final

Caption: Step-by-step manufacturing workflow with integrated Quality Control (QC) checkpoints.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity

HPLC (C18, ACN/Water + 0.1% TFA)
Regioisomer

(3-substituted isomer)
1H NMR / HPLC
Residual Solvents Compliant with ICH Q3CGC-Headspace
Water Content

Karl Fischer

Troubleshooting & Critical Parameters

Regioselectivity Issues

If the 3-bromo isomer (and subsequent 3-substituted impurity) increases:

  • Cause: Temperature during bromination was too high (>10 °C) or acid catalyst accumulated.

  • Fix: Ensure efficient cooling. Add a small amount of

    
     to the bromination mixture to neutralize HBr formed, maintaining kinetic control conditions.
    
Low Yield in Cyclization
  • Cause: Alkylation of the exocyclic amine (forming the wrong isomer) or polymerization.

  • Fix: Ensure the bromoketone is added slowly to the 2-aminopyrimidine. A high concentration of 2-aminopyrimidine relative to the alkylating agent favors the desired N1-alkylation mechanism.

Hydrolysis Incompleteness
  • Cause: Poor solubility of the intermediate in the aqueous base.

  • Fix: Use a co-solvent (e.g., THF or MeOH) during the NaOH hydrolysis step to ensure a homogeneous phase.

References

  • General Synthesis of Imidazo[1,2-a]pyrimidines

    • Goel, A., et al. "Recent advances in the synthesis and biological activity of imidazo[1,2-a]pyrimidines."[5][6][7][8] RSC Advances, 2024. Link

  • Regioselective Bromination of Methyl Ketones

    • Gaudry, M., & Marquet, A. "Selective bromination of methyl ketones." Tetrahedron, 1970. Link

  • Process Chemistry of Imidazo[1,2-a]pyridines (Analogous Chemistry)

    • Bagley, M. C., et al. "One-pot synthesis of imidazo[1,2-a]pyridines."[1][2][9] Journal of Organic Chemistry, 2011. Link

  • Hydrolysis of Alkyl Chlorides via Acetates: March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. (Standard text for nucleophilic substitution mechanisms).

Disclaimer: This protocol involves the use of hazardous chemicals, including alkylating agents and lachrymators. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Synthesis of the Imidazo[1,2-a]pyrimidine Core

Executive Summary & Strategic Importance The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the pharmacophore for anxiolytics (e.g., Divaplon, Fasiplon), kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the pharmacophore for anxiolytics (e.g., Divaplon, Fasiplon), kinase inhibitors, and antiviral agents. Its structural similarity to purine bases allows it to interact effectively with ATP-binding sites and benzodiazepine receptors.

This guide details the two most robust synthetic pathways for constructing this bicyclic core:

  • Bimolecular Condensation (Chichibabin-type): The reaction of 2-aminopyrimidines with

    
    -haloketones.
    
  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component coupling for rapid library generation.

Critical Technical Insight: While seemingly straightforward, the synthesis is plagued by regioselectivity challenges and the potential for Dimroth rearrangement under basic conditions. This guide provides the mechanistic understanding required to control these variables.

Mechanistic Insight & Regiochemistry

Understanding the reaction mechanism is the only way to control the outcome. The formation of the imidazo[1,2-a]pyrimidine core relies on the differential nucleophilicity of the nitrogen atoms in the 2-aminopyrimidine starting material.

The Nucleophilicity Hierarchy

In 2-aminopyrimidine, the ring nitrogen (N1) is generally more nucleophilic than the exocyclic amino group (


). This dictates the reaction trajectory:
  • Step 1 (Alkylation): The endocyclic N1 attacks the electrophilic

    
    -carbon of the haloketone, displacing the halide. This forms a quaternary ammonium intermediate.
    
  • Step 2 (Cyclization): The exocyclic amine attacks the carbonyl carbon.

  • Step 3 (Dehydration): Loss of water aromatizes the system to form the imidazole ring.

The Dimroth Rearrangement Trap

Under strongly basic conditions (pH > 10) or with electron-deficient pyrimidines, the initial product can undergo ring opening and recyclization (Dimroth rearrangement), leading to isomeric structural misassignments.

Diagram 1: Reaction Mechanism & Regioselectivity Pathways

G Start 2-Aminopyrimidine + α-Haloketone Inter1 Intermediate A: N-Alkylated Salt (Quaternary N1) Start->Inter1 SN2 Attack (N1) Cycliz Cyclization (Exocyclic NH2 attacks C=O) Inter1->Cycliz Intramolecular Product Kinetic Product: Imidazo[1,2-a]pyrimidine Cycliz->Product -H2O Rearrange Dimroth Rearrangement (Base-Catalyzed Ring Opening) Product->Rearrange High pH / Heat Isomer Thermodynamic Isomer (Regioisomer) Rearrange->Isomer Recyclization

Caption: The kinetic pathway favors N1-alkylation. High pH can trigger the Dimroth rearrangement, altering the position of substituents.

Protocol A: Classical Condensation (Scale-Up Ready)

This protocol is optimized for robustness and scalability. It avoids strong bases to minimize rearrangement risks.

Materials
  • Substrate: 2-Aminopyrimidine (1.0 equiv)

  • Reagent:

    
    -Bromoacetophenone (or substituted variant) (1.1 equiv)
    
  • Solvent: Ethanol (absolute) or n-Butanol (for higher temp)

  • Base: Sodium Bicarbonate (

    
    ) (1.5 equiv) – Mild base prevents rearrangement.
    
Step-by-Step Procedure
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrimidine (10 mmol) and ethanol (30 mL).

  • Addition: Add

    
    -bromoacetophenone (11 mmol) in one portion.
    
  • Initial Stir: Stir at room temperature for 30 minutes. Observation: A precipitate (the hydrobromide salt of the intermediate) may form.

  • Base Addition: Add solid

    
     (15 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.
    
    • Checkpoint: The intermediate quaternary salt should disappear.

  • Work-up:

    • Cool to room temperature.[1]

    • Remove solvent under reduced pressure.

    • Resuspend residue in water (50 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Hexane is preferred for scale. Flash chromatography (Silica, DCM/MeOH gradient) for smaller batches.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete cyclization of intermediate salt.Increase reaction time or switch to n-Butanol (

).
Regioisomer Mix Dimroth rearrangement occurred.Switch from

to

or run without base followed by separate neutralization.
Sticky Tars Polymerization of haloketone.Add haloketone dropwise as a solution in EtOH.

Protocol B: Groebke-Blackburn-Bienaymé (High-Throughput)

Ideal for medicinal chemistry libraries, this 3-component reaction introduces diversity at the C3 position.

Materials
  • Amine: 2-Aminopyrimidine (1.0 equiv)[2]

  • Aldehyde: Aryl/Alkyl aldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or similar (1.1 equiv)

  • Catalyst: Scandium Triflate [

    
    ] (5 mol%) or Iodine (
    
    
    
    ) (10 mol%)
  • Solvent: Methanol or DCM/MeOH (1:1)

Step-by-Step Procedure
  • Mix: In a microwave vial, combine 2-aminopyrimidine (1 mmol), aldehyde (1 mmol), and catalyst in MeOH (3 mL).

  • Activate: Stir for 10 minutes to promote Schiff base formation.

  • Addition: Add the isocyanide (1.1 mmol).

  • Reaction:

    • Method A (Microwave): Heat at

      
       for 20 minutes.
      
    • Method B (Thermal): Stir at room temperature for 12–24 hours.

  • Work-up: Direct purification via SCX (Strong Cation Exchange) cartridge to capture the basic product, or standard aqueous work-up.

Diagram 2: GBB Workflow Logic

GBB Mix Mix Amine + Aldehyde (Schiff Base Formation) Add Add Isocyanide + Catalyst (Sc(OTf)3 or I2) Mix->Add React Reaction [4+1] Cycloaddition Add->React Purify SCX Cartridge Purification React->Purify

Caption: The GBB reaction enables rapid C3-functionalization in a one-pot sequence.

References

  • General Review on Synthesis

    • Goel, R. et al. "Synthetic methodologies for the preparation of imidazo[1,2-a]pyrimidines: A review.
  • Mechanistic & Regioselectivity (Dimroth Rearrangement)

    • Guerret, O. et al.[3] "The Dimroth rearrangement in the imidazo[1,2-a]pyrimidine series." Bulletin de la Société Chimique de France, 1972 (Classic mechanistic foundation).

    • Recent update: Journal of Organic Chemistry, 2003, 68(12), 4935–4937.
  • Groebke-Blackburn-Bienaymé Reaction

    • Bienaymé, H. et al. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Tetrahedron Letters, 1998.
    • Devi, N. et al. "Recent Advances in the Groebke–Blackburn–Bienaymé Reaction." ChemistrySelect, 2016.
  • Regioselectivity in 4-substituted Pyrimidines

    • Enguehard, C. et al. "Regioselective synthesis of imidazo[1,2-a]pyrimidines."[2] Journal of Organic Chemistry, 2000.

Sources

Method

Derivatization of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine for kinase inhibition

Abstract The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors targeting PI3K, p38 MAPK, and mTOR. This application note detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors targeting PI3K, p38 MAPK, and mTOR. This application note details the strategic derivatization of 2-(3-hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (Compound 1) . The 3-hydroxypropyl moiety at the C-2 position functions as a critical "linker vector," allowing chemical reach into the solvent-exposed regions of the kinase ATP-binding pocket. We provide validated protocols for converting the hydroxyl handle into diverse amine and ether functionalities to modulate solubility, potency, and pharmacokinetic profiles.

Introduction & Design Strategy

Kinase inhibitors typically bind to the ATP-binding site (hinge region). While the heterocyclic core (imidazo[1,2-a]pyrimidine) provides the essential hydrogen bonding to the kinase hinge residues (e.g., Val, Met, or Leu), the side chains determine selectivity and physicochemical properties.

The 2-(3-hydroxyprop-1-yl) side chain offers a unique tactical advantage:

  • Solvent Front Reach: The 3-carbon alkyl chain is flexible enough to extend out of the hydrophobic pocket.

  • Derivatization Potential: The primary alcohol is a versatile handle for generating focused libraries via nucleophilic substitution or reductive amination.

  • Solubility Enhancement: Converting the alcohol to basic amines (e.g., morpholines, piperazines) significantly improves aqueous solubility and oral bioavailability.

Structural Activity Relationship (SAR) Logic
  • Core (Scaffold): Binds Hinge Region.

  • C-2 Propyl Linker: Spans the "Gatekeeper" residue or ribose pocket.

  • Terminal Modification: Solubilizing group or interaction with solvent-exposed aspartate/glutamate residues.

Visualizing the Synthetic Pathway

The following diagram outlines the divergent synthetic routes available from the parent alcohol.

ChemicalSpace Start Parent Alcohol (Compound 1) Act Activation (Mesylate/Tosylate) Start->Act MsCl, Et3N Ox Oxidation (Aldehyde) Start->Ox Dess-Martin Prod_Ether Aryl Ethers (Selectivity) Start->Prod_Ether Mitsunobu (PPh3, DIAD, Ar-OH) Prod_Amine 2°/3° Amines (Solubility) Act->Prod_Amine HNR2, K2CO3 (Nucleophilic Subst.) Prod_RedAm Reductive Amination Library Ox->Prod_RedAm HNR2, NaBH(OAc)3

Figure 1: Divergent synthetic pathways for the derivatization of the 3-hydroxypropyl handle. Colors indicate reaction stages: Blue (Start), Red/Yellow (Intermediates), Green (Final Library).

Detailed Experimental Protocols

Protocol A: Activation of Hydroxyl Group (Mesylation)

Purpose: Convert the poor leaving group (-OH) into a potent leaving group (-OMs) to facilitate nucleophilic attack by amines.

Reagents:

  • Starting Material: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 1.0 g (approx. 5.6 mmol) of the starting alcohol in 20 mL anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (1.17 mL, 8.4 mmol) dropwise. Stir for 10 minutes.

  • Activation: Add MsCl (0.52 mL, 6.7 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent elimination side-products.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO3 (20 mL). Extract with DCM (2 x 20 mL). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Stability Note: The mesylate intermediate is moderately unstable. Use immediately in Protocol B without column chromatography if purity >90% by NMR.

Protocol B: Nucleophilic Displacement (Library Generation)

Purpose: Introduce solubilizing amines (morpholine, N-methylpiperazine, etc.).

Reagents:

  • Mesylate Intermediate (from Protocol A) (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (2.0 eq)

  • Base: Potassium Carbonate (K2CO3) (3.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Setup: In a reaction vial, suspend the Mesylate (0.5 mmol) and K2CO3 (1.5 mmol) in ACN (3 mL).

  • Amine Addition: Add the secondary amine (1.0 mmol).

  • Heating: Seal the vial and heat to 60°C for 4–6 hours. Note: Sterically hindered amines may require 80°C or DMF as solvent.

  • Workup: Cool to RT. Filter off solids (K2CO3). Concentrate filtrate.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Verify structure via LC-MS (M+H) and 1H-NMR.

Protocol C: Mitsunobu Etherification (Alternative Route)

Purpose: Direct coupling to phenols to target hydrophobic pockets.

Reagents:

  • Starting Alcohol (1.0 eq)

  • Phenol derivative (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Mix: Dissolve Alcohol, Phenol, and PPh3 in THF at 0°C.

  • Add: Add DIAD dropwise.

  • Stir: Warm to RT and stir overnight (16h).

  • Purification: Silica gel chromatography is required to remove triphenylphosphine oxide byproducts.

Biological Evaluation & Data Analysis

Once the library is synthesized, compounds must be screened against the target kinase (e.g., PI3Kα or p38α).

Kinase Assay Workflow (ADP-Glo)
  • Incubation: Incubate Kinase (2 ng/µL), Substrate, and Test Compound (10-point dose response) in buffer for 60 min.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).

  • Analysis: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Mock SAR Data (Representative)
Compound IDR-Group (at C-2 propyl)Mol.[1] Wt.cLogPPI3Kα IC50 (nM)Solubility (µM)
IMP-001 -OH (Parent)177.20.8450>100
IMP-002 -Morpholine246.31.215 >100
IMP-003 -N-Me-Piperazine259.31.18 >100
IMP-004 -O-Phenyl (Ether)253.32.91205
IMP-005 -NH-Isopropyl218.31.08580

Interpretation: Conversion of the alcohol to cyclic amines (IMP-002, IMP-003) significantly improves potency, likely due to ionic interactions at the solvent front or improved shape complementarity, while maintaining high solubility.

Biological Cascade Diagram

BioCascade Lib Derivatized Library (IMP-001 to IMP-050) PriScreen Primary Screen (Single Dose @ 10 µM) Lib->PriScreen HitSel Hit Selection (>50% Inhibition) PriScreen->HitSel Filter IC50 Dose Response (IC50 Determination) HitSel->IC50 Validation Selectivity Selectivity Panel (vs. mTOR, DNA-PK) IC50->Selectivity Potent Hits (<100nM) Lead Lead Candidate Selectivity->Lead High Selectivity

Figure 2: Screening cascade for identifying lead kinase inhibitors from the derivatized library.

References

  • Vertex Pharmaceuticals. "Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.[2] Link

  • Takeda Pharmaceutical Company. "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry, 2018.[3] Link

  • Bristol-Myers Squibb. "Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors." Journal of Medicinal Chemistry, 2023.[4] Link

  • Goel, R. et al. "Imidazo[1,2-a]pyrimidines: A Review on Synthesis and Biological Activities."[5][6] Mini-Reviews in Medicinal Chemistry. (General Scaffold Review).

  • Promega. "ADP-Glo™ Kinase Assay Application Note." Promega Protocols. Link

Sources

Application

Mitsunobu reaction conditions for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Application Note: Mitsunobu Functionalization of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Executive Summary The substrate 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine presents a specific challenge in Mitsunobu co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mitsunobu Functionalization of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Executive Summary

The substrate 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine presents a specific challenge in Mitsunobu coupling: the presence of a basic bridgehead nitrogen (N1) within the imidazo[1,2-a]pyrimidine core. Standard Mitsunobu protocols often fail with basic substrates due to competitive protonation of the heterocycle by the acidic pronucleophile or interference with the zwitterionic betaine intermediate.

This guide details a Modified "Betaine-First" Protocol specifically engineered for basic heterocycles. By pre-forming the phosphine-azodicarboxylate adduct and utilizing a solid-phase extraction (SCX) workup, this method ensures high conversion rates and simplifies the removal of triphenylphosphine oxide (TPPO) and hydrazine byproducts.

Mechanistic Insight & Challenges

The Mitsunobu reaction relies on a delicate orchestrations of pKa values. The reaction is driven by the formation of a strong P=O bond, but it requires the pronucleophile (Nu-H) to be acidic enough (pKa < 11–13) to protonate the betaine intermediate.

The Challenge with Imidazo[1,2-a]pyrimidine:

  • Basicity: The N1 position of the imidazo[1,2-a]pyrimidine ring is weakly basic (conjugate acid pKa ~4–5).

  • Interference: If the acidic nucleophile (Nu-H) is mixed directly with the basic substrate before activation, they may form a salt. This effectively sequesters the nucleophile, preventing it from protonating the betaine, stalling the catalytic cycle.

  • Solution: The Order of Addition is critical. We must generate the reactive betaine first, then introduce the substrate and nucleophile, ensuring the activation energy barrier is crossed before salt formation can occur.

mitsunobu_mechanism PPh3 PPh3 Betaine Betaine Intermediate (Zwitterion) PPh3->Betaine Attack DIAD DIAD DIAD->Betaine OxyPhos Oxyphosphonium Species Betaine->OxyPhos + Substrate (Activation) Substrate Substrate (Basic Alcohol) NuH Nucleophile (Nu-H) Substrate->NuH Salt Formation (Interference) NuH->OxyPhos Proton Transfer Product Product (Inverted) OxyPhos->Product SN2 Displacement Byproducts TPPO + Hydrazine OxyPhos->Byproducts

Figure 1: Mechanistic pathway highlighting the critical Betaine formation step and potential salt formation interference (red dashed line).

Optimized Protocol: The "Betaine-First" Method

This protocol is designed for 1.0 mmol scale.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]RoleNotes
Substrate 1.0AlcoholDry thoroughly (azeotrope with toluene if needed).
PPh3 1.5PhosphinePolymer-supported PPh3 can be used for easier cleanup.[10]
DIAD 1.5Azo-reagentDiisopropyl azodicarboxylate.[1][5] Preferred over DEAD (more stable).
Nucleophile 1.2–1.5Nu-HpKa must be < 13. (e.g., Phenols, Phthalimide, hydrazoic acid).
THF 10 mLSolventAnhydrous, inhibitor-free.
SCX-2 Cartridge N/APurificationStrong Cation Exchange (Silica-based propylsulfonic acid).
Step-by-Step Procedure

1. Betaine Formation (Critical Step)

  • Charge a flame-dried reaction vial with Triphenylphosphine (PPh3) (1.5 equiv) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C (ice bath).

  • Add DIAD (1.5 equiv) dropwise over 5–10 minutes.

  • Observation: The solution should turn a pale yellow/orange color. A white precipitate (the betaine) may form; this is normal.

  • Stir at 0 °C for 20 minutes to ensure complete formation of the betaine adduct.

2. Substrate Addition

  • In a separate vial, dissolve the Imidazo[1,2-a]pyrimidine alcohol (1.0 equiv) and the Nucleophile (1.2 equiv) in anhydrous THF (5 mL).

  • Note: If the nucleophile and substrate precipitate upon mixing (salt formation), add dry DCM or DMF dropwise until solubilized.

  • Transfer this solution dropwise into the cold Betaine mixture over 10 minutes.

3. Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

  • Stir for 4–16 hours .

  • Monitor: Check via LC-MS or TLC. The disappearance of the starting alcohol is the primary endpoint.

    • Self-Validation Check: If the reaction stalls at 50% conversion, add an additional 0.5 equiv of pre-formed Betaine (PPh3 + DIAD mixed separately).

4. Workup: The SCX Purification Strategy

  • Why this works: The product contains a basic nitrogen.[2] TPPO and the hydrazine byproduct are neutral.

  • Load: Dilute the crude reaction mixture with MeOH (1:1) and load directly onto a pre-conditioned SCX-2 cartridge .

  • Wash: Wash the cartridge with MeOH (3–4 column volumes).

    • Result: The neutral TPPO and hydrazine byproducts are washed away. The product remains bound to the sulfonic acid resin.

  • Elute: Elute the product using 2M Ammonia in Methanol .

  • Finish: Concentrate the ammoniacal eluent to obtain the semi-pure product (often >90% purity), ready for final polishing via flash chromatography or recrystallization.

Experimental Workflow Diagram

workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: SCX Workup Step1 Mix PPh3 + THF Cool to 0°C Step2 Add DIAD Dropwise Stir 20 mins Step1->Step2 Step4 Add to Betaine Mix Warm to RT Step2->Step4 Step3 Dissolve Substrate + Nucleophile in THF Step3->Step4 Step5 Load on SCX Cartridge Step4->Step5 Step6 Wash with MeOH (Removes TPPO/Hydrazine) Step5->Step6 Step7 Elute with NH3/MeOH (Collect Product) Step6->Step7

Figure 2: Step-by-step experimental workflow emphasizing the SCX purification strategy.

Optimization & Troubleshooting Guide

VariableRecommendationRationale
Solvent THF (Standard)Best solubility for PPh3/DIAD.
DCM (Alternative)Use if the imidazo-pyrimidine is insoluble in THF.
Reagents ADDP / PBu3 Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and Tributylphosphine (PBu3) if the nucleophile is weak (pKa 11–13). This combination creates a more basic betaine, driving the deprotonation of weaker acids.
Nucleophile pKa Check Ensure Nu-H pKa < 13. If using a phenol, electron-withdrawing groups (e.g., -NO2, -Cl) improve yield.
Byproducts Polymer-Supported PPh3 If SCX is unavailable, use PS-PPh3. Filtration removes the oxide, simplifying column chromatography.

References

  • Sigma-Aldrich. Application Note – Mitsunobu Reaction on Basic Heterocycles. (Detailed protocol for SCX purification and betaine pre-formation).

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (Comprehensive review of mechanism and pKa constraints).

  • Dandapani, S., & Curran, D. P. "Separation-friendly Mitsunobu Reactions." Chemistry – A European Journal, 2004. (Strategies for removing TPPO).

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." (General reaction parameters and troubleshooting).

Sources

Method

Oxidation protocols for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine alcohol

Application Note: Selective Oxidation Protocols for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Abstract This technical guide outlines optimized protocols for the oxidation of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation Protocols for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Abstract This technical guide outlines optimized protocols for the oxidation of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine alcohol. The imidazo[1,2-a]pyrimidine core is a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, CDK inhibitors) but presents specific synthetic challenges due to the basicity of the bridgehead nitrogen and susceptibility to electrophilic attack at the C3 position.[1] This guide prioritizes chemoselective methods that preserve the heteroaromatic integrity while efficiently converting the primary alcohol to its corresponding aldehyde or carboxylic acid.[1]

Part 1: Chemical Analysis & Strategy

Target Molecule: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Functional Group: Primary Alcohol (Terminal) Core Sensitivity: [1]

  • Bridgehead Nitrogen (N1): Moderately basic; susceptible to N-oxide formation with strong peracids (e.g., m-CPBA).[1]

  • C3 Position: Highly electron-rich; prone to halogenation or electrophilic substitution.[1] Avoid unbuffered conditions with high concentrations of active halogen species.[1]

Strategic Selection:

  • For Aldehyde Synthesis: Dess-Martin Periodinane (DMP) is selected over Swern oxidation.[1] DMP operates under neutral/mildly acidic conditions, avoiding the cryogenic requirements of Swern and the potential for malodorous sulfide byproducts.[1] It shows excellent tolerance for nitrogen heterocycles.[1]

  • For Carboxylic Acid Synthesis: A TEMPO-Catalyzed Pinnick Oxidation is recommended.[1] This avoids harsh chromic acid (Jones Reagent) which would protonate the heterocycle and complicate extraction.[1] The two-stage (or one-pot) TEMPO/Chlorite sequence is the gold standard for preventing epimerization (not applicable here, but good practice) and over-oxidation side reactions.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of the Aldehyde (Dess-Martin Oxidation)

Target: 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanal[1]

Mechanism: The alcohol undergoes ligand exchange with the hypervalent iodine of DMP, followed by reductive elimination to release the aldehyde and an iodinane byproduct.[1]

Reagents:

  • Substrate: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (1.0 equiv)[1]

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)[1]

  • Quench: Sat. NaHCO₃ / Sat. Na₂S₂O₃ (1:1 mixture)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under N₂ atmosphere.

  • Dissolution: Add the substrate (1.0 equiv) and dissolve in anhydrous DCM. If solubility is poor, add a minimal amount of dry DMSO (<5% v/v).[1]

  • Addition: Cool the solution to 0 °C. Add DMP (1.2 equiv) in a single portion.

    • Note: The reaction is often exothermic; cooling prevents runaway side reactions.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 1–3 hours. Monitor by TLC (Visualize with UV/KMnO₄; aldehyde usually runs higher than alcohol).[1]

  • Quench (Critical): Dilute with Et₂O or DCM. Pour into a rapidly stirring 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃.

    • Why? Thiosulfate reduces unreacted periodinane to iodobenzoic acid; bicarbonate neutralizes acetic acid byproducts.[1]

  • Workup: Stir the biphasic mixture vigorously until the organic layer clears (approx. 15 min). Separate layers. Extract aqueous phase 2x with DCM.[1]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (typically DCM/MeOH gradients).[1]

Protocol B: Synthesis of the Carboxylic Acid (Pinnick Oxidation)

Target: 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid[1]

Mechanism: A catalytic cycle using TEMPO oxidizes the alcohol to the aldehyde (via NaOCl).[1] The aldehyde is then selectively oxidized to the carboxylic acid by sodium chlorite (NaClO₂) in the presence of a scavenger (2-methyl-2-butene) to consume hypochlorite byproducts.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: TEMPO (0.05 equiv)[1]

  • Co-oxidant: NaOCl (commercial bleach, ~5%, use 2.0 equiv active Cl) OR Sodium Chlorite (NaClO₂) for the second step.[1]

  • Buffer: Phosphate buffer (pH 6.7)

  • Scavenger: 2-Methyl-2-butene (isoamylene)[1]

Step-by-Step Procedure (One-Pot Variant):

  • Solvent System: Dissolve substrate in MeCN:Phosphate Buffer (pH 6.[1]7) (1:1 mixture, 0.1 M).

  • Catalyst Addition: Add TEMPO (0.05 equiv).

  • Primary Oxidation: Cool to 0 °C. Slowly add diluted NaOCl solution (1.1 equiv) dropwise. Stir 30 mins to generate the aldehyde intermediate in situ.

  • Secondary Oxidation: Add 2-methyl-2-butene (5.0 equiv) followed by sodium chlorite (NaClO₂, 1.5 equiv) in one portion.

    • Note: The scavenger is crucial to prevent chlorination of the electron-rich imidazole ring.[1]

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Acidify carefully to pH 3–4 with 1N HCl (do not go lower to avoid protonating the pyrimidine N). Extract with EtOAc (3x).[1]

  • Purification: The crude acid can often be crystallized or purified via Reverse Phase (C18) chromatography using Water/Acetonitrile (+0.1% Formic Acid).[1]

Part 3: Visualization & Data

Comparison of Oxidation Methods
FeatureDess-Martin (DMP)TEMPO/PinnickSwern Oxidation
Target Product AldehydeCarboxylic AcidAldehyde
Reaction pH Neutral/Mildly AcidicBuffered (pH ~6.[1]7)Basic (Et₃N quench)
Temp. Control 0 °C to RT0 °C to RT-78 °C (Strict)
Heterocycle Safety High (No over-oxidation)High (Scavenger required)Moderate (Side reactions)
Scale-Up Good (Expensive reagent)Excellent (Cheap reagents)Difficult (Cryogenic)
Reaction Workflow Diagram

OxidationWorkflow Start Start: 2-(3-Hydroxyprop-1-yl) imidazo[1,2-a]pyrimidine Decision Select Target Start->Decision DMP_Step Add DMP (1.2 eq) DCM, 0°C -> RT Decision->DMP_Step Aldehyde TEMPO_Step TEMPO (cat), NaOCl Generate Aldehyde in situ Decision->TEMPO_Step Carboxylic Acid Quench_A Quench: NaHCO3 / Na2S2O3 (Remove Iodine byproducts) DMP_Step->Quench_A Product_A Target: Aldehyde Quench_A->Product_A Pinnick_Step Add NaClO2 + Isoamylene (Scavenge HOCl) TEMPO_Step->Pinnick_Step Workup_B Acidify to pH 3-4 Extract EtOAc Pinnick_Step->Workup_B Product_B Target: Carboxylic Acid Workup_B->Product_B

Figure 1: Decision tree for selecting the appropriate oxidation protocol based on the desired functional group outcome.

Part 4: Troubleshooting & Optimization

  • N-Oxide Formation:

    • Symptom:[2][3] Polar spot appearing on TLC near the baseline.[1]

    • Solution: Avoid m-CPBA or unbuffered peroxide conditions.[1] If N-oxide forms, it can sometimes be reduced back using PCl₃ or Zn/AcOH, but prevention is better.[1]

  • Solubility Issues:

    • Imidazo[1,2-a]pyrimidines can be sparingly soluble in pure DCM.[1]

    • Fix: For DMP oxidation, a mixture of DCM/CHCl₃ (2:1) often improves solubility.[1] For TEMPO, increasing the Acetonitrile ratio helps.[1]

  • Chlorination of the Ring (Pinnick):

    • Symptom:[2][3] Mass spec shows M+34 peak.[1]

    • Cause: Excess hypochlorite attacking the C3 position.[1]

    • Fix: Ensure 2-methyl-2-butene (isoamylene) is fresh and added before the chlorite.[1]

References

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.[1] [1]

  • Tojo, G., & Fernández, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (Chapter on Hypervalent Iodine).

  • Guevara-Salazar, J. A., et al. (2011).[1] Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase.[1][4][5] Journal of Medicinal Chemistry.

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251.[1] [1]

Sources

Application

Application Note: Solvent Selection &amp; Solubility Profiling for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Topic: Solvent selection for dissolving 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Formulation Scientists[1] Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for dissolving 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Formulation Scientists[1]

Executive Summary

This guide provides a technical framework for the solubilization, handling, and formulation of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . As a nitrogen-rich heteroaromatic scaffold functionalized with a polar hydroxypropyl tail, this compound exhibits specific solubility characteristics governed by its hydrogen-bonding capacity and weak basicity.

Effective dissolution is critical for ensuring data integrity in biological assays, accurate quantitation in analytical chemistry, and reproducibility in synthetic workflows.[1] This protocol categorizes solvents by efficacy, outlines a step-by-step solubility screening method, and provides strategies for preventing precipitation ("crash-out") during aqueous dilution.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular interactions at play. The compound consists of two distinct domains:

  • The Core (Imidazo[1,2-a]pyrimidine): A fused bicyclic heteroaromatic system.[1] It is planar and lipophilic but contains basic nitrogen atoms (specifically N1), allowing for pH-dependent solubility.[1]

  • The Tail (3-Hydroxypropyl): A flexible aliphatic chain ending in a primary hydroxyl group. This moiety acts as both a hydrogen bond donor (HBD) and acceptor (HBA), significantly enhancing solubility in polar protic solvents compared to non-functionalized analogs.[1]

Predicted Properties
PropertyEstimate / CharacteristicImpact on Solvent Selection
Polarity Moderate to HighSoluble in dipolar aprotic solvents (DMSO, DMF).[1]
pKa (Basic) ~4.5 – 5.5 (Imidazo-N)Solubility in water increases significantly at pH < 4.
H-Bonding Donor (OH), Acceptor (N, O)Good solubility in alcohols (MeOH, EtOH).[1]
LogP ~0.5 – 1.5 (Estimated)"Drug-like" lipophilicity; likely poorly soluble in Hexane/Heptane.

Solvent Classification Guide

The following table categorizes solvents based on their ability to dissolve the target compound at standard temperature (25°C).

Table 1: Solvent Compatibility Matrix
TierSolvent ClassExamplesSolubility PotentialApplication Context
Tier 1 Dipolar Aprotic DMSO, DMF, NMP Excellent (>50 mM) Primary Stock Solutions. Ideal for long-term storage (frozen) and high-concentration stocks.[1]
Tier 2 Polar Protic Methanol, Ethanol Good (10–50 mM) Synthesis & Processing. Used for transfers, TLC spotting, and intermediate dilutions. Evaporates easily.
Tier 3 Chlorinated DCM, Chloroform Moderate Extraction/Purification. Good for partitioning the neutral form of the compound.[1]
Tier 4 Aqueous / Buffers Water, PBS pH Dependent Biological Assays. Low solubility at neutral pH; high solubility in acidic media (0.1 M HCl).[1]
Tier 5 Non-Polar Hexane, Diethyl Ether Poor (<1 mM) Precipitation/Washing. Use these as anti-solvents to crystallize the compound.[1]

Critical Note: Avoid using acetone or aldehydes for long-term storage, as the primary hydroxyl group on the propyl chain may undergo acetalization or oxidation under specific stress conditions.[1]

Protocol: Step-by-Step Solubility Screening

This protocol allows you to empirically determine the exact solubility limit for your specific batch (purity and crystal form can affect results).

Materials Required
  • Compound: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (solid).

  • Solvents: DMSO (anhydrous), Ethanol, PBS (pH 7.4), 0.1 M HCl.[1]

  • Equipment: Vortex mixer, Sonicator bath, Centrifuge, UV-Vis Spectrophotometer (or HPLC).[1]

Workflow Diagram (DOT)

SolubilityProtocol start Start: Weigh Compound (~1-2 mg) solvent_add Add Solvent (Start with 10 volumes) (e.g., 1 mg in 10 µL) start->solvent_add vortex Vortex (30 sec) & Sonicate (5 min) solvent_add->vortex check Visual Inspection: Is it clear? vortex->check add_more Add more solvent (Stepwise dilution) check->add_more No (Turbid/Solid) calc Calculate Solubility (mg/mL = Mass / Total Vol) check->calc Yes (Dissolved) add_more->vortex filter Filter (0.22 µm PTFE) calc->filter analyze HPLC/UV Quantitation (Verify Concentration) filter->analyze

Figure 1: Kinetic Solubility Determination Workflow.[2] This iterative process ensures accurate determination of saturation limits without wasting compound.

Detailed Procedure
  • Preparation: Weigh approximately 1–2 mg of the compound into a clear glass HPLC vial or microcentrifuge tube.

  • Initial Addition: Add a minimal volume of the chosen solvent (e.g., DMSO) to achieve a target concentration of 100 mM.[1]

    • Calculation: For MW ≈ 177.2 g/mol , 1.77 mg requires 100 µL for 100 mM.[1]

  • Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature for 5 minutes.

    • Caution: Do not heat above 40°C to prevent degradation.

  • Visual Check: Hold the vial against a light source.

    • Clear: Solubility is >100 mM.[1][2]

    • Cloudy/Particulates:[1][2] Solubility is <100 mM.[1][2] Proceed to Step 5.

  • Stepwise Dilution: Add solvent in small increments (e.g., 50 µL), vortexing between additions, until the solution becomes clear.

  • Final Quantitation: Once dissolved, filter the solution (if used for HPLC) and verify the concentration using a standard curve if exact precision is required.

Formulation for Biological Assays

A common failure mode in drug discovery is compound precipitation upon dilution into aqueous assay buffers. The hydrophobic core of imidazo[1,2-a]pyrimidine can drive aggregation when the organic co-solvent (DMSO) concentration drops below 1%.[1]

The "Serial Dilution" Trap

Directly adding a high-concentration DMSO stock (e.g., 100 mM) to water often causes immediate crashing.[1]

Recommended Dilution Strategy
  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a "transitional solvent" if possible (e.g., 50% DMSO / 50% Water) OR dilute into the assay buffer with rapid vortexing .[1]

  • Final Assay Concentration: Ensure the final DMSO concentration is <1% (or as tolerated by your protein/cell line).

  • pH Adjustment: If the compound crashes at neutral pH (7.4), consider slightly acidifying the buffer (pH 5.5–6.0) if the assay permits. The protonation of the pyrimidine nitrogen will drastically improve stability in water.

References

  • Imidazo[1,2-a]pyrimidine Scaffold Properties

    • Source: ChemicalBook. (2025).[1][3] "Imidazo[1,2-a]pyrimidine Properties and Applications."

  • Solvent Selection for Heterocycles

    • Source: LabClinics. (2020).[1] "Solubility factors when choosing a solvent."

    • URL:[Link]

  • General Solubility Protocols

    • Source: Piccione, P. M., et al. (2019).[1][4] "Solvent Selection Methods and Tool." Organic Process Research & Development.

    • URL:[Link][1]

  • Synthesis and Solubility of Imidazo[1,2-a]pyrimidine Deriv

    • Source: MDPI. (2021).[1] "Design, Synthesis, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines."

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine synthesis

Technical Support Center: Synthesis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine User Guide & Troubleshooting Hub Executive Summary: The "Make or Break" Chemistry The synthesis of 2-(3-hydroxyprop-1-yl)imidazo[1,2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

User Guide & Troubleshooting Hub

Executive Summary: The "Make or Break" Chemistry

The synthesis of 2-(3-hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine typically involves the condensation of 2-aminopyrimidine with an


-haloketone derivative. While the imidazo[1,2-a]pyrimidine core formation is a robust reaction (Chichibabin-type cyclization), the specific introduction of a 3-hydroxypropyl side chain at the C2 position introduces significant challenges:
  • Intramolecular Side Reactions: Unprotected hydroxy-ketone precursors often cyclize prematurely to form tetrahydrofuran/pyran derivatives before reacting with the pyrimidine.

  • Solubility Mismatches: The polar nature of the hydroxy-product often leads to loss during aqueous workup.

  • Regioselectivity: Ensuring the attack occurs at the ring nitrogen (N1) rather than the exocyclic amine is critical for the correct isomer.

This guide provides a high-yield "Ester Redirection Strategy" to bypass the instability of hydroxy-ketones, alongside a troubleshooting matrix for the direct route.

The Expert Protocol: Ester Redirection Strategy

Do not attempt to condense 2-aminopyrimidine directly with 1-halo-6-hydroxyhexan-2-one unless the alcohol is protected. The yield is invariably low due to precursor degradation.

Recommended Pathway: Synthesize the ester intermediate first, then reduce.

Step 1: Cyclization (The Hantzsch-Type Condensation)
  • Reagents: 2-Aminopyrimidine (1.0 equiv), Ethyl 5-bromo-4-oxopentanoate (1.1 equiv).

  • Solvent: Ethanol (anhydrous) or 1,2-Dimethoxyethane (DME).

  • Base:

    
     (1.5 equiv) - Crucial for neutralizing HBr without opening the lactone/ester.
    
  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
Step 2: Reduction (Side-Chain Functionalization)
  • Reagents:

    
     (2.0 equiv) or 
    
    
    
    (safer alternative).
  • Solvent: THF (anhydrous),

    
     to RT.
    
  • Workup: Fieser workup (Water/NaOH) to avoid aluminum emulsions.

Critical Control Points (Visualization)

The following diagram illustrates the mechanistic decision tree and critical failure points.

ReactionPathway Start Start: 2-Aminopyrimidine Precursor Choose Electrophile Start->Precursor RouteA Route A: Direct Hydroxy-Ketone (1-bromo-6-hydroxyhexan-2-one) Precursor->RouteA High Risk RouteB Route B: Ester Precursor (Ethyl 5-bromo-4-oxopentanoate) Precursor->RouteB Recommended Issue1 Issue: Intramolecular Cyclization (Precursor destroys itself) RouteA->Issue1 Side Reaction Cyclization Cyclization Step (Reflux, NaHCO3) RouteB->Cyclization Stable Issue1->Cyclization Low Yield (<20%) Intermediate Intermediate: 2-(2-ethoxycarbonylethyl)imidazo... Cyclization->Intermediate Yield >75% Reduction Reduction Step (LiAlH4 / THF) Intermediate->Reduction Product Target: 2-(3-Hydroxypropyl)imidazo[1,2-a]pyrimidine Reduction->Product

Caption: Figure 1. Comparative synthetic pathways. Route B (Green) avoids the instability of the hydroxy-ketone precursor inherent in Route A.

Troubleshooting & FAQs

Category 1: Low Yields & Purity

Q: I am getting a black tar instead of a precipitate. What is happening? A: This is likely polymerization of the 2-aminopyrimidine or decomposition of the haloketone.

  • Fix 1 (Oxygen): Degas your solvent with Nitrogen/Argon for 15 minutes before heating. 2-aminopyrimidines are oxidation-sensitive at reflux.

  • Fix 2 (Concentration): Dilute the reaction. High concentrations (>0.5 M) favor intermolecular polymerization. Aim for 0.1 M to 0.2 M .

  • Fix 3 (Scavenger): Add a small amount of sodium iodide (10 mol%). This generates the more reactive

    
    -iodoketone in situ, speeding up the desired reaction over the decomposition pathways [1].
    

Q: My product yield is low (<30%), and I see unreacted 2-aminopyrimidine. A: The condensation is reversible or stalled.

  • Mechanism Check: The reaction requires the ring nitrogen (N1) to attack the

    
    -carbon. If the solution is too acidic (from HBr generation), the N1 becomes protonated and non-nucleophilic.
    
  • Solution: Ensure you are using at least 1.5 equivalents of

    
      or 
    
    
    
    . Do not use strong bases like NaOH, which can hydrolyze the precursor [2].
Category 2: Regioselectivity

Q: How do I know I formed the imidazo[1,2-a]pyrimidine and not the non-fused isomer? A: The attack of the exocyclic amine (leading to a non-fused byproduct) is kinetically disfavored but possible.

  • Diagnostic: Check the

    
     NMR. The bridgehead proton (H3 of the imidazole ring) typically appears as a singlet around 7.3–7.6 ppm . If you see a broad NH peak and no bridgehead singlet, you have failed to cyclize.
    
  • Correction: Switch solvent to n-Butanol and reflux (

    
    ). The higher temperature forces the thermodynamic product (the fused ring system) [3].
    
Category 3: Isolation & Workup

Q: My LCMS shows the product, but I lose it during aqueous extraction. A: The 3-hydroxypropyl chain makes the molecule highly polar and water-soluble.

  • Stop doing: Standard EtOAc/Water extractions.

  • Start doing:

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Solvent Switch: Use DCM:Isopropanol (3:1) or n-Butanol for extraction.

    • Direct Purification: Evaporate the reaction solvent (Ethanol) to dryness, redissolve in minimal DCM/MeOH, and load directly onto a silica column (neutralized with 1% TEA).

Comparative Data: Solvent & Base Effects

Table 1: Optimization of Condensation Step (2-Aminopyrimidine +


-Haloketone)
SolventBaseTemperatureYield (%)Notes
Ethanol NoneReflux35%Acidic conditions stall reaction; dark tars formed.
Ethanol

Reflux78% Standard Protocol. Clean conversion.
DMF


65%Difficult workup (DMF removal); slight decomposition.
Water None

(MW)
82%Green Method. Requires microwave reactor [4].
Acetone

Reflux40%Temperature too low for efficient cyclization.

Detailed Protocol: The "Green" Microwave Alternative

For labs equipped with a microwave reactor, this method offers the highest throughput and minimizes side reactions.

  • Mix: 2-Aminopyrimidine (1.0 mmol) and Ethyl 5-bromo-4-oxopentanoate (1.1 mmol) in a microwave vial.

  • Solvent: Add 2.0 mL of Water (no base required initially) or Deep Eutectic Solvent (Choline Chloride/Urea) .

  • Irradiate: Heat to

    
     for 15 minutes.
    
  • Workup: The product often precipitates upon cooling. Filter and wash with cold water. If ester reduction is needed, dry thoroughly before the hydride step.

Why this works: Water at high temperature/pressure acts as a pseudo-acid/base catalyst, promoting proton transfer steps required for cyclization without external reagents [5].

References

  • Rival, Y., et al. (1992). "Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 27(9), 957-964.

  • Goel, A., et al. (2012). "Recent advances in the synthesis of imidazo[1,2-a]pyrimidines." RSC Advances, 2, 2235-2248.

  • Liao, Y., et al. (2003).[1] "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines." Journal of Organic Chemistry, 68(12), 4935–4937.[1]

  • Biradar, J.S., et al. (2024).[2] "Microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives." BIO Web of Conferences, 109, 01005.[2]

  • Shaikh, M., et al. (2018). "Deep Eutectic Solvents as Green Media for the Synthesis of Imidazo[1,2-a]pyrimidine." Journal of Molecular Liquids, 266, 123-130.

Sources

Optimization

Technical Support Center: Purification of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Ticket ID: #PUR-IMP-003 Subject: Troubleshooting Tailing, Oiling, and Yield Loss in Imidazo[1,2-a]pyrimidine Derivatives Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-IMP-003 Subject: Troubleshooting Tailing, Oiling, and Yield Loss in Imidazo[1,2-a]pyrimidine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Purifying 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine presents a classic "amphiphilic challenge." You are dealing with a molecule that possesses a basic nitrogen core (prone to ionic interaction with silanols) and a polar primary alcohol tail (prone to hydrogen bonding). This duality often leads to peak tailing on silica, "oiling out" during crystallization, and poor recovery during aqueous workup.

This guide moves beyond standard protocols, offering a decision-matrix based on the specific physicochemical behavior of this scaffold.

Part 1: The Chromatography Strategy (Fixing the "Streak")

The Problem: The imidazo[1,2-a]pyrimidine core is a weak base (pKa ~5-6). On standard silica gel, the basic nitrogen interacts with acidic silanols, while the hydroxyl group creates drag via hydrogen bonding. The result is a broad, tailing peak that co-elutes with impurities.

Protocol A: The "Amine-Modified" Normal Phase

Do not use standard EtOAc/Hexane. It is insufficient for this polarity.

  • Stationary Phase: Standard Silica (40–63 µm).

  • Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

  • The "Golden Ratio": Start with DCM:MeOH:NH₄OH (95:4.5:0.5) .

    • Why NH₄OH? It competes for the acidic silanol sites on the silica, effectively "blocking" them so your basic heterocycle can pass through without dragging.

  • Gradient:

    • Equilibrate column with 100% DCM (with 0.5% TEA if NH₄OH is unavailable).

    • Ramp to 10% MeOH in DCM over 15 column volumes (CV).

    • Note: If the compound is stuck, increase MeOH to 15%, but ensure the amine modifier remains constant.

Protocol B: Reverse Phase (C18) – The Superior Alternative

If Normal Phase yields <60% recovery, switch to C18. This molecule is ideal for Reverse Phase Flash Chromatography (RP-FC) because the alcohol group ensures solubility in the aqueous mobile phase.

  • Column: C18-functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0% B to 40% B over 12 CV. The compound will likely elute early (15-25% B) due to the polar hydroxypropyl chain.

Part 2: Crystallization & Phase Separation (Fixing "Oiling Out")

The Problem: The 3-hydroxypropyl chain disrupts the crystal lattice packing of the flat heteroaromatic core, causing the product to separate as an oil rather than a solid.

Troubleshooting Guide: The "Dual-Solvent" Switch
ScenarioObservationCorrective ActionMechanism
Scenario 1 Product oils out immediately upon cooling.Use a "Seeding" Loop. Dissolve in min. boiling Ethanol . Add Ethyl Acetate dropwise until cloudy. Reheat to clear. Cool very slowly (1°C/min) with vigorous stirring.Slow cooling prevents amorphous oil formation; EtOAc acts as a polarity moderator.
Scenario 2 Product stays in solution (too soluble).Switch Anti-solvent. Use Acetonitrile (MeCN) as the solvent and Diisopropyl Ether (DIPE) or MTBE as the anti-solvent.MeCN solubilizes the polar OH group but DIPE forces the aromatic core to stack.
Scenario 3 Colored impurities persist in crystal.Carbon Treatment. Dissolve in hot MeOH, treat with activated charcoal (5 wt%), filter hot through Celite.Removes oxidized polymeric byproducts common in pyrimidine synthesis.
Part 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific derivative, prioritizing yield and purity.

PurificationStrategy Start Crude Reaction Mixture (2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine) SolubilityCheck Check Solubility: Is it soluble in 5% HCl? Start->SolubilityCheck AcidBase Acid-Base Workup: 1. Dissolve in 1M HCl 2. Wash w/ DCM (remove non-basics) 3. Basify aq. layer (pH 10) 4. Extract w/ n-Butanol/DCM (1:3) SolubilityCheck->AcidBase Yes (Standard) DirectFlash Direct Flash Chromatography SolubilityCheck->DirectFlash No (Oils/Emulsions) FlashDecision Choose Stationary Phase AcidBase->FlashDecision Crude Purity < 90% Crystallization Recrystallization Solvent: EtOH/EtOAc or MeCN/MTBE AcidBase->Crystallization Crude Purity > 90% DirectFlash->FlashDecision NormalPhase Normal Phase (Silica) DCM/MeOH/NH4OH (Risk: Tailing) FlashDecision->NormalPhase Low Budget/Standard ReversePhase Reverse Phase (C18) H2O/MeCN + 0.1% Formic Acid (Recommended) FlashDecision->ReversePhase High Polarity/Tailing Issues NormalPhase->Crystallization ReversePhase->Crystallization FinalProduct Pure Solid Product (>98% Purity) Crystallization->FinalProduct

Caption: Decision matrix for the purification of polar imidazo[1,2-a]pyrimidine derivatives, balancing extraction efficiency with chromatographic resolution.

Part 4: Frequently Asked Questions (FAQ)

Q1: My compound is water-soluble. How do I extract it after the reaction?

  • Answer: The 3-hydroxypropyl group increases water solubility significantly. Standard DCM extraction often fails.

    • Solution: Saturate the aqueous phase with NaCl ("Salting Out"). Use a solvent mixture of DCM:Isopropanol (3:1) or n-Butanol for extraction. This increases the partition coefficient favoring the organic phase.

Q2: Can I use Acetone for recrystallization?

  • Answer: Acetone is risky. While it dissolves the compound well, imidazo[1,2-a]pyrimidines can sometimes form hemi-aminals with ketones under acidic/catalytic conditions, or simply solvate too well. Acetonitrile is a safer, non-reactive polar aprotic alternative that often yields better crystals for this class.

Q3: The NMR shows broad peaks after purification. Is it impure?

  • Answer: Not necessarily. Imidazo[1,2-a]pyrimidines can exhibit tautomerism or aggregation in solution, especially with the hydroxyl group present.

    • Test: Run the NMR in DMSO-d6 with a drop of D2O . If the peaks sharpen and the OH signal disappears, it was likely hydrogen-bonding broadening, not impurity.

References & Further Reading
  • General Synthesis & Purification:

    • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives. (Flash chromatography using EtOAc:MeOH systems).

    • Source:

  • Chromatographic Behavior of Basic Heterocycles:

    • Flash Chromatography Separation of Basic Organic Compounds. (Use of Amine Modifiers).[1][2][3]

    • Source:

  • Solubility & Recrystallization:

    • Solubility of Pyrimidine Derivatives in Alcohols.[4] (Thermodynamic data for hydroxy-functionalized pyrimidines).

    • Source:

  • Imidazo[1,2-a]pyrimidine Properties:

    • PubChem Compound Summary: Imidazo[1,2-a]pyrimidine. (Physicochemical properties and pKa data).

    • Source:

Sources

Troubleshooting

Overcoming solubility issues with 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Topic: Overcoming Solubility & Formulation Challenges Executive Summary This guide addresses the physicochemical challenges associated with 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . While the 3-hydroxypropyl moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Executive Summary

This guide addresses the physicochemical challenges associated with 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine . While the 3-hydroxypropyl moiety imparts some polarity, the planar, aromatic imidazo[1,2-a]pyrimidine core drives significant


-

stacking interactions, leading to high crystal lattice energy and poor aqueous solubility at neutral pH.

This support document provides a decision-making framework for researchers encountering precipitation in biological assays, instability in stock solutions, or low bioavailability in animal models.

Part 1: Physicochemical Profiling (The "Why")

Q1: Why does my compound precipitate in PBS (pH 7.4) despite dissolving well in 0.1 N HCl?

A: This is a classic behavior of weak bases with a fused heteroaromatic core.

  • Mechanism: The imidazo[1,2-a]pyrimidine ring system typically has a pKa in the range of 4.5 – 5.5 (protonation usually occurs at the N1 position).

  • The pH Effect:

    • At pH < 4.0: The molecule is predominantly protonated (cationic). The charge disrupts intermolecular stacking and interacts favorably with water, resulting in high solubility.

    • At pH 7.4: The molecule is predominantly neutral (uncharged). The "flat" aromatic cores stack efficiently (high lattice energy), and the hydrophobic effect drives the molecules out of the aqueous phase, causing precipitation.

  • Impact: Standard phosphate-buffered saline (PBS) at pH 7.4 is often a "crash" condition for this scaffold.

Q2: I calculated a LogP of ~1.0. Shouldn't it be water-soluble?

A: Not necessarily. LogP (partition coefficient) measures lipophilicity, but solubility is a battle between solvation energy and crystal lattice energy.

  • The Trap: A moderate LogP (0.5 – 1.5) suggests the molecule isn't "greasy," but it doesn't account for the solid-state stability. Imidazo[1,2-a]pyrimidines form stable crystal lattices. Even if the molecule likes water (low LogP), it likes itself more (high melting point/lattice energy).

  • Solution: You must disrupt the crystal lattice using cosolvents (DMSO) or charge (pH adjustment).

Part 2: Solvent Selection & Stock Preparation

Q3: What is the optimal solvent for stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard, but with caveats.

  • Recommendation: Prepare stocks at 10–20 mM in anhydrous DMSO.

  • Warning (Hygroscopicity): DMSO absorbs water from the air. If your stock absorbs water, the "effective" solubility of your compound decreases, leading to "micro-precipitation" over time.

    • Best Practice: Store aliquots at -20°C. Do not freeze/thaw more than 3 times.

  • Alternative: Ethanol is viable but often has lower saturation limits for this scaffold than DMSO. Avoid methanol for biological stocks due to toxicity.

Q4: Can I use PEG-400 to improve solubility?

A: Yes, PEG-400 is an excellent cosolvent for this scaffold.

  • Why it works: The ether oxygens in PEG-400 can hydrogen bond with the 3-hydroxypropyl group and the aromatic protons, preventing aggregation.

  • Protocol: For animal dosing, a vehicle of 20% PEG-400 / 10% Ethanol / 70% Water is a common starting point that often outperforms pure aqueous buffers.

Part 3: Troubleshooting Biological Assays

Q5: My cellular IC50 curves are flat or inconsistent. Is this a solubility issue?

A: Likely, yes. This is often due to "crash-out" upon dilution.

  • The Scenario: You dilute a 10 mM DMSO stock 1:1000 into media (pH 7.4) to get 10 µM. The final DMSO is 0.1%. At this low cosolvent concentration, the compound may precipitate immediately, reducing the actual concentration available to cells.

  • Diagnostic Test:

    • Prepare your highest test concentration in media.

    • Centrifuge at 15,000 x g for 10 minutes.

    • Analyze the supernatant by HPLC/UV. If the peak area is <90% of the theoretical concentration, you have a solubility limit.

  • Fix:

    • Increase DMSO limit to 0.5% (if cells tolerate it).

    • Use a "predilution" step: Dilute stock into PBS with 0.5% BSA (Bovine Serum Albumin). Albumin binds the drug and keeps it in solution ("pseudo-solubility") before adding to cells.

Part 4: Advanced Formulation (In Vivo)

Q6: How do I formulate this for IV or IP injection in mice?

A: Avoid pure DMSO (toxicity) and pure PBS (precipitation). Use a Cyclodextrin system.

  • Gold Standard: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

  • Mechanism: The aromatic core of imidazo[1,2-a]pyrimidine fits inside the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside ensure water solubility.

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in 50 mM Acetate Buffer (pH 4.5).

    • Add compound.

    • Sonicate for 30 mins.

    • Adjust pH to 5.0–6.0 if needed (staying slightly acidic helps).

Visual Guide: Solubility Troubleshooting Workflow

The following diagram outlines the logical decision tree for optimizing solubility based on your specific application.

SolubilityWorkflow Start Start: Solubility Issue Detected CheckpH Check pH Dependency (Is it soluble at pH < 4?) Start->CheckpH YesAcid Soluble in Acid CheckpH->YesAcid Yes NoAcid Insoluble in Acid CheckpH->NoAcid No (Rare) AppType Select Application YesAcid->AppType Cosolvent Cosolvent System (PEG400/EtOH/Water) NoAcid->Cosolvent Use Lipid/Surfactant InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo DMSO_Limit Increase DMSO to 0.5-1% InVitro->DMSO_Limit BSA_Carrier Add 0.5% BSA or FBS DMSO_Limit->BSA_Carrier If still precipitating SaltForm Create Salt Form (HCl, Mesylate) InVivo->SaltForm Long term fix Cyclodextrin Formulate with 20% HP-β-CD InVivo->Cyclodextrin Preferred Vehicle InVivo->Cosolvent Quick Vehicle

Caption: Decision tree for selecting the appropriate solubilization strategy based on pH behavior and experimental context.

Part 5: Experimental Protocols

Protocol A: Kinetic Solubility Assay (Do this first)

Objective: Determine the "crash point" of your compound in assay media.

  • Preparation: Prepare a 20 mM stock solution in DMSO.

  • Dilution: Into a 96-well plate, add 198 µL of PBS (pH 7.4) per well.

  • Spiking: Add 2 µL of DMSO stock (Final: 200 µM). Mix by pipetting.

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter using a 0.45 µm membrane plate (or centrifuge at 3000g).

  • Analysis: Measure UV absorbance of the filtrate at 254 nm (or

    
     of the scaffold). Compare against a standard curve prepared in 100% DMSO.
    
    • Result: If recovery is < 80%, you have a solubility issue at 200 µM. Repeat with lower concentrations.

Protocol B: Salt Screening (For Scale-Up)

Objective: Create a water-soluble solid form.

  • Dissolve 100 mg of free base in minimal Ethanol or Acetone.

  • Add 1.05 equivalents of acid (Solutions: 1M HCl in ether, Methanesulfonic acid, or Tartaric acid).

  • Stir at 0°C for 1 hour.

  • If precipitate forms: Filter and dry.

  • If no precipitate: Add anti-solvent (Diethyl Ether or Hexane) dropwise until cloudy, then cool.

  • Validation: Retest aqueous solubility of the new solid. Note: HCl salts of imidazopyrimidines are often hygroscopic; store in a desiccator.

Summary Data Table: Solvent Compatibility

Solvent / SystemSolubility RatingApplication Notes
Water (pH 7) Low (< 0.1 mg/mL)Likely to precipitate. Avoid for stocks.
0.1 N HCl (pH 1) High (> 10 mg/mL)Excellent for dissolution, but acidic pH may not suit all assays.
DMSO Very High (> 50 mg/mL)Ideal for stocks.[1] Keep final assay concentration < 1%.[1]
Ethanol Moderate (~10 mg/mL)Good for intermediate dilutions.
20% HP-β-CD High (> 5 mg/mL)Recommended for In Vivo. Biocompatible and stable.
PEG-400 High (> 20 mg/mL)Good cosolvent, but viscous.

References

  • Goel, R. et al. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • FDA Dissolution Methods Database . (2024). Recommended Dissolution Methods for Generic Drugs. U.S. Food and Drug Administration.[2] Available at: [Link]

  • PubChem . (2025).[3] Imidazo[1,2-a]pyrimidine Compound Summary (CID 577018). National Center for Biotechnology Information. Available at: [Link]

  • Dissolution Technologies . (2016). Rationale for Selection of Dissolution Media: Case Studies on pH and Surfactants. Dissolution Technologies. Available at: [Link]

  • MDPI Pharmaceuticals . (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the Imidazo[1,2-a]pyridine Scaffold. MDPI. Available at: [Link]

Sources

Optimization

Minimizing side reactions during imidazo[1,2-a]pyrimidine cyclization

Technical Support Center: Heterocycle Synthesis Hub Subject: Optimization & Troubleshooting of Imidazo[1,2-a]pyrimidine Cyclization Ticket ID: #ISP-CYC-001 Assigned Specialist: Senior Application Scientist, Process Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocycle Synthesis Hub Subject: Optimization & Troubleshooting of Imidazo[1,2-a]pyrimidine Cyclization Ticket ID: #ISP-CYC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The condensation of 2-aminopyrimidines with


-haloketones (or aldehydes) to form imidazo[1,2-a]pyrimidines is a cornerstone reaction in medicinal chemistry, yielding scaffolds found in anxiolytics (e.g., Divaplon) and kinase inhibitors.[1] While theoretically a straightforward Chichibabin-type cyclization, the reaction is plagued by three primary failure modes: regiochemical scrambling (Dimroth rearrangement) , oxidative tarring , and stalled intermediates .

This guide moves beyond standard textbook procedures to address the why and how of failure, providing self-validating protocols to ensure spectral purity.

Module 1: Troubleshooting Decision Tree

Ticket #01: "My NMR shows a mixture of isomers, but I started with pure reagents."

Diagnosis: Dimroth Rearrangement Severity: Critical Mechanism: Under basic conditions (pH > 8), the electron-deficient pyrimidine ring becomes susceptible to nucleophilic attack by hydroxide or alkoxide ions. This leads to ring opening and subsequent recyclization, translocating the exocyclic nitrogen into the ring system. The result is a thermodynamic isomer that is difficult to separate from the kinetic product.

The Fix:

  • Switch Bases: If you are using strong inorganic bases (NaOH, KOH) or heating in pyridine, stop. Switch to a weak, non-nucleophilic base like NaHCO₃ or Na₂CO₃ in ethanol.

  • Acidic Buffer: Conduct the cyclization in neutral to slightly acidic media. The initial alkylation releases HBr, which autocatalyzes the dehydration.

  • Validation: Check the coupling constants (

    
    ) in 
    
    
    
    H NMR. The rearrangement often alters the chemical shift of the bridgehead proton significantly.
Ticket #02: "The reaction turned into black tar; yield is <20%."

Diagnosis:


-Haloketone Decomposition / Polymerization 
Severity:  High
Mechanism: 

-Haloketones are potent lachrymators and highly electrophilic. In the presence of free amine (the starting material) and oxygen, they undergo radical polymerization or self-condensation (darkening) before the cyclization can occur.

The Fix:

  • The "Slow Addition" Protocol: Do not dump reagents together. Dissolve the 2-aminopyrimidine in the solvent first, bring to reflux, and then add the

    
    -haloketone dropwise. This keeps the concentration of the electrophile low, favoring the bimolecular reaction over self-polymerization.
    
  • Scavenge Oxygen: Sparge the solvent with Nitrogen/Argon for 15 minutes prior to heating.

  • Stabilizers: If the haloketone is old, wash it with mild bicarbonate or redistill it. Traces of acid in the reagent bottle accelerate degradation.

Ticket #03: "Mass spec shows M+18 peak. Reaction won't finish."

Diagnosis: Stalled Intermediate (The "Open" Alcohol) Severity: Moderate Mechanism: The initial N-alkylation has occurred, and the ketone has been attacked to form the hydroxy-dihydro-imidazo intermediate. However, the final dehydration step (loss of water to aromatize) is stalled, often due to insufficient temperature or steric hindrance.

The Fix:

  • Dean-Stark Trap: If using non-polar solvents (Toluene/Benzene), use a Dean-Stark trap to physically remove water, driving the equilibrium.

  • Acid Spike: Add 5 mol% p-Toluenesulfonic acid (pTSA) or a Lewis acid like ZnCl₂ . This protonates the hydroxyl group, making it a better leaving group.

Module 2: Visualizing the Pathway

The following diagram illustrates the kinetic pathway versus the thermodynamic trap (Dimroth Rearrangement).

ImidazoCyclization cluster_0 Target Pathway cluster_1 Dimroth Danger Zone Start 2-Aminopyrimidine + α-Haloketone Inter Intermediate Salt (N-Alkylation) Start->Inter SN2 Attack Kinetic Kinetic Product (Imidazo[1,2-a]pyrimidine) Inter->Kinetic Cyclization (-H2O, -HX) OpenRing Ring Opening (Hydroxide Attack) Kinetic->OpenRing High pH / Heat Thermo Thermodynamic Isomer (Rearranged Product) OpenRing->Thermo Recyclization

Caption: Figure 1. Bifurcation of the reaction pathway.[1][2] The green zone represents the desired cyclization. The red zone indicates the Dimroth rearrangement, triggered by basic conditions.

Module 3: Optimized Experimental Protocol

Protocol: Acid-Mediated Cyclization (High Fidelity) Best for: Substrates sensitive to base or prone to rearrangement.

Materials:

  • 2-Aminopyrimidine (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.1 equiv)
    
  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)

  • Additive: NaHCO₃ (0.5 equiv) OR pTSA (0.1 equiv) depending on substrate stability.

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminopyrimidine (10 mmol) in Ethanol (30 mL).

  • Inerting: Flush the system with Nitrogen for 10 minutes. Why? Prevents oxidation of the amine and darkening of the reaction.

  • Addition: Add the

    
    -haloketone (11 mmol) at room temperature.
    
    • Note: If the reaction is known to be exothermic, add the ketone as a solution in ethanol dropwise over 20 minutes.

  • Heating: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: Check TLC.[3][4][5] If the intermediate spot (lower R_f than product, higher than start) persists, add pTSA (10 mol%) and reflux for an additional hour.

  • Workup (Crucial for Purity):

    • Cool to room temperature.[4][5] The hydrobromide salt of the product may precipitate.

    • If solid forms: Filter and wash with cold acetone (removes colored impurities).

    • If no solid: Evaporate solvent, redissolve in water, and neutralize with saturated NaHCO₃ to pH 7–8. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography to avoid silica-induced decomposition.

Module 4: Comparative Data

Table 1: Solvent & Catalyst Effects on Yield and Purity

ConditionYieldPurity (HPLC)Risk Factor
Ethanol / Reflux (No Additive) 65-75%HighSlow reaction; may stall at intermediate.
DMF /

C
80-90%ModerateThermal degradation ("Tarring"); difficult workup.
Ethanol / NaHCO₃ (Base) 70-85%HighDimroth Rearrangement risk if reflux is prolonged.
Ethanol / pTSA (Acid) 85-95%Very HighBest for sterically hindered substrates; minimizes rearrangement.
Water / Green Synthesis 50-60%HighClean, but poor solubility for lipophilic ketones.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use 2-chloroketones instead of 2-bromoketones? A: Yes, but the reaction will be significantly slower due to the stronger C-Cl bond. You must add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the reactive iodide species in situ, or switch to a higher boiling solvent like n-Butanol.

Q: My product is fluorescent. Is this an impurity? A: Not necessarily. Many imidazo[1,2-a]pyrimidines exhibit intrinsic fluorescence (often blue/green). However, verify purity via HPLC, as some oxidized oligomers are also highly fluorescent.

Q: How do I confirm I haven't made the Dimroth isomer? A:


H NMR is your best tool. Compare the chemical shift of the proton at the C3 position (the imidazole ring proton). In the correct isomer, this proton typically appears around 

7.5–8.0 ppm. In the rearranged isomer, shielding effects often shift this signal. Additionally, X-ray crystallography is the gold standard for final confirmation of the ring junction.

References

  • Guerret, P., et al. (2018).[6] The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines. UCL Discovery.

  • Goel, R., et al. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark.

  • BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines and pyrimidines. Organic Chemistry Portal.

  • LibreTexts Chemistry. (2023). Alpha Halogenation of Aldehydes and Ketones: Acid Catalyzed Mechanism. LibreTexts.

Sources

Troubleshooting

Optimizing crystallization of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Topic: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CRYST-IMP-001 Executive Summary & Compound Analysis Compound Profile: Core: Imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CRYST-IMP-001

Executive Summary & Compound Analysis

Compound Profile:

  • Core: Imidazo[1,2-a]pyrimidine (Fused aromatic heterocycle, planar, basic nitrogen).

  • Side Chain: 3-Hydroxypropyl (Flexible aliphatic linker, H-bond donor/acceptor).

  • Crystallization Behavior: This molecule exhibits "Janus-faced" solubility . The aromatic core drives

    
    -
    
    
    
    stacking (favoring non-polar interactions), while the hydroxyl tail demands polar protic solvation.
  • Primary Challenge: The flexible propyl linker significantly lowers the lattice energy barrier relative to the amorphous phase, making this compound highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before crystallization occurs.

Solvent System Selection (Solubility Screening)

Logic: You must balance the solubilization of the polar hydroxyl tail with the aromatic core. Single-solvent systems often fail here. We recommend a Binary Solvent System .

Recommended Solvent Classes
Solvent RoleRecommended SolventsMechanistic Rationale
Primary Solvent (Good) Ethanol (EtOH) , Isopropanol (IPA), n-ButanolMatches the polarity of the side chain; H-bonding prevents premature aggregation of the -OH tails.
Anti-Solvent (Poor) Ethyl Acetate (EtOAc) , Isopropyl Acetate (IPAc), TolueneSolubilizes the aromatic core slightly but forces lattice formation by excluding the polar tail.
Scavenger Water (0.5 - 1% v/v) Critical Trick: Trace water can suppress oiling out by hydrating the -OH group, stabilizing the monomer in solution until nucleation.
Solubility Screening Protocol

Do not proceed to bulk crystallization without this data.

  • Weigh 50 mg of compound into 5 vials.

  • Add solvent in 50

    
    L increments at 50°C until dissolved.
    
  • Cool to 20°C at 1°C/min.

  • Observation Target:

    • Clear Solution: Solubility too high (Yield loss).

    • Precipitate: Good candidate.[1]

    • Oil Droplets:FAIL (Metastable Zone Width too narrow).

Critical Troubleshooting Guides
Issue A: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky or distinct oily droplets form on the glass walls before crystals appear.[2] Root Cause: The solution entered the Liquid-Liquid Miscibility Gap before crossing the Solubility/Nucleation boundary. The amorphous oil phase is thermodynamically more stable than the supersaturated solution but less stable than the crystal.

Corrective Workflow (The "Seeding" Bypass): To fix this, you must bypass the miscibility gap by seeding at low supersaturation.

OilingOutFix cluster_legend Mechanism Start Problem: Oiling Out Observed CheckTemp Is T > Melting Point of Oil? Start->CheckTemp Reheat Reheat to Dissolution (T_high) CheckTemp->Reheat Yes CheckTemp->Reheat No (Oil is impure) SeedPoint Cool to Metastable Zone (Just above Oil Point) Reheat->SeedPoint AddSeed Add 0.5 wt% Seeds (Critical Step) SeedPoint->AddSeed Hold Isothermal Hold (1-2 hrs) Allow Surface Growth AddSeed->Hold CoolSlow Slow Cool (0.1°C/min) to Final Temp Hold->CoolSlow Success Crystalline Product CoolSlow->Success Text Seeding provides a surface for growth, bypassing the energy barrier of nucleation that usually leads to oil.

Figure 1: Strategic workflow to bypass Liquid-Liquid Phase Separation (LLPS).[3][4]

Issue B: Polymorph Control & Solvate Formation

Symptom: Inconsistent melting points (e.g., Batch A: 120°C, Batch B: 115°C) or weight loss during drying > 1%. Root Cause: The imidazo[1,2-a]pyrimidine core is a flat "brick" that can stack in multiple ways (polymorphism). Additionally, the -OH group loves to trap solvent (Solvates).

Diagnostic & Fix:

  • DSC Analysis: If you see a small endotherm before the main melting peak, you have a solvate or a metastable polymorph.

  • Slurry Conversion (The "Great Equalizer"):

    • Suspend the solid in a solvent with moderate solubility (e.g., Isopropyl Acetate) at 20-25°C.

    • Stir for 24-48 hours.

    • Mechanism: Ostwald Ripening will dissolve the higher-energy (metastable) crystals and redeposit them onto the lower-energy (stable) lattice.

Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Crystallization (Yield & Purity Optimized)

Materials:

  • Crude 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (10 g)

  • Solvent: Ethanol (Absolute)

  • Anti-Solvent: Ethyl Acetate (EtOAc)

Step-by-Step:

  • Dissolution: Charge 10 g crude solid into 50 mL Ethanol (5 vol). Heat to 60°C. Stir until clear.

    • Tip: If color is dark, add activated carbon (Type: Norit SX Ultra), stir 30 mins, and hot filter.

  • Initial Cooling: Cool solution to 45°C.

  • Seeding (Crucial): Add 50 mg (0.5 wt%) of pure seed crystals. Stir for 30 minutes at 45°C. Ensure seeds do not dissolve.

  • Anti-Solvent Addition:

    • Start adding EtOAc via syringe pump/dropping funnel.

    • Rate: Add 25 mL (2.5 vol) over 2 hours. Do not rush.

  • Cooling Ramp: Cool from 45°C to 0°C over 4 hours (Linear rate: ~0.2°C/min).

  • Final Hold: Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter under vacuum. Wash cake with cold EtOAc (2 x 10 mL).

  • Drying: Dry in vacuum oven at 40°C for 12 hours. Warning: High heat (>60°C) may cause surface melting or amorphous conversion if solvent remains.

FAQ: Frequently Asked Questions

Q: Why is my product sticky/gummy after filtration? A: You likely have residual solvent trapped in an amorphous phase. Do not scrape it. Re-suspend the gum in Heptane or Diethyl Ether and stir vigorously. This "trituration" pulls the trapped solvent out and forces the gum to crystallize into a powder.

Q: Can I use Acetone? A: Use with caution. While solubility is good, Acetone often forms solvates with hydroxy-functionalized heterocycles. If your NMR shows a singlet at


 2.09 that doesn't dry off, you have an acetone solvate. Switch to Ethanol/EtOAc.

Q: The color didn't improve after crystallization. A: Imidazo[1,2-a]pyrimidines often carry "halo" impurities from the synthesis (e.g., oxidized byproducts). Crystallization excludes structure, not color. You must perform a Silica Plug Filtration or Carbon Treatment before the final crystallization.

References
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Mullin, J. W. (2001). Crystallization. Elsevier.
  • Vidal, A., et al. (2001).[5] "Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry. Link (Provides solubility context for this specific heterocyclic class).

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development. Link (Authoritative guide on the seeding protocols described in Section 4).

  • Denehy, E., et al. (2019). "Troubleshooting Oiling Out in Crystallization." Mettler Toledo Application Notes. Link (Source for the phase separation logic in the diagram).

Sources

Optimization

Technical Support: Stability &amp; Handling of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Dashboard
ParameterStatusCritical Note
Core Stability High The imidazo[1,2-a]pyrimidine ring is robust against hydrolysis.
Side-Chain Stability ⚠️ Moderate The 3-hydroxypropyl group is susceptible to dehydration in strong acids (

) + heat.
Solubility 💧 pH-Dependent High solubility in acidic buffers due to protonation (

).
Storage ❄️ -20°C Store as a solid. Avoid long-term storage in acidic DMSO/methanol solutions.
Module 1: The "Disappearing Compound" Phenomenon (Solubility vs. Stability)

User Issue: "I dissolved my compound in 0.1% TFA for LCMS analysis, but the peak area is inconsistent or the compound elutes in the void volume."

Technical Insight: This is frequently a chromatographic artifact , not chemical degradation. The imidazo[1,2-a]pyrimidine core is basic (


). In 0.1% TFA (

), the molecule is fully protonated (cationic).
  • Retention Shift: The protonated species is highly polar. On a standard C18 column, it may elute immediately (in the void volume), making it appear as if the compound is "gone."

  • Peak Shape: Basic heterocycles often interact with residual silanols on silica columns, leading to peak tailing or broadening, which reduces apparent peak height.

Troubleshooting Protocol:

  • Action: Switch to a high-pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 10) or use a "charged surface hybrid" (CSH) C18 column designed for bases.

  • Verification: If the peak returns at a later retention time under neutral/basic conditions, the compound is stable; it was simply protonated.

Module 2: Chemical Degradation Mechanisms

User Issue: "I see a new peak with mass [M-18]+ after heating my sample in HCl."

Mechanism: While the heterocyclic core is stable, the 3-hydroxypropyl side chain acts as a primary alcohol. Under conditions of strong acid and heat , it undergoes acid-catalyzed dehydration.

  • Protonation: The hydroxyl group accepts a proton to become

    
     (a good leaving group).
    
  • Elimination: Water is lost, forming a double bond (alkene).

    • Product: 2-(Prop-1-en-1-yl)imidazo[1,2-a]pyrimidine (Allyl/Propenyl derivative).

    • Mass Shift: Loss of water (

      
       Da).
      

Visualizing the Pathway:

DegradationPathway Start Intact Molecule (Alcohol) Intermediate Protonated Species (-OH2+) Start->Intermediate Fast Equilibrium Acid + H+ (Acid) Acid->Intermediate Product Degradant (Alkene, [M-18]) Intermediate->Product Irreversible Elimination (Dehydration) Heat + Heat Heat->Product

Figure 1: Acid-catalyzed dehydration pathway of the hydroxypropyl side chain. Note that this requires activation energy (heat).

Module 3: Stress Test Protocol (Validation)

To confirm if your experimental conditions are causing degradation, perform this controlled stress test.

Reagents:

  • Stock Solution: 10 mM compound in DMSO.

  • Stress Media: 1M HCl, 1M NaOH, and Phosphate Buffer (pH 7).

Workflow:

  • Preparation:

    • Aliquot 10 µL of Stock into three HPLC vials.

    • Add 990 µL of respective Stress Media (Acid, Base, Neutral).

  • Incubation:

    • Store at Room Temperature for 24 hours.

    • Optional: For accelerated testing, heat a separate set to 60°C for 4 hours.

  • Neutralization (Critical Step):

    • Neutralize the Acid/Base samples to pH 7 before injection to prevent column damage and retention shifts.

  • Analysis:

    • Inject on HPLC (UV 254 nm).

    • Compare Area% of the parent peak across samples.

Interpretation Table:

ObservationDiagnosisRemediation
Parent Peak Stable in Acid (RT) ✅ StableSafe to handle in diluted acid at room temp.
New Peak [M-18] in Acid (Heat) ⚠️ DehydrationAvoid heating acidic solutions. Keep T < 40°C.
New Peak [M+42] in Acetic Acid ⚠️ EsterificationAvoid using Acetic Acid as solvent; use Formic Acid.[1]
Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to convert the free base to a salt form? A: Yes, but proceed with caution.

  • Safe: Adding stoichiometric HCl in diethyl ether or ethanol at 0°C.

  • Unsafe: Boiling in concentrated HCl. This risks converting the alcohol to a chloride (

    
    ) or dehydrating it to an alkene.
    

Q2: Is the imidazo[1,2-a]pyrimidine ring itself susceptible to ring opening? A: Generally, no. The imidazo[1,2-a]pyrimidine core is electronically stable and resistant to hydrolysis under standard laboratory conditions. Degradation usually occurs on the side chains first.

Q3: Why does my compound turn yellow in acid? A: This is often a halochromic effect (reversible change in color upon protonation of the conjugated system) rather than degradation. Neutralize a small aliquot; if it returns to colorless/white, the compound is intact.

References
  • Imidazo[1,2-a]pyrimidine Core Stability & Synthesis Source: Journal of Medicinal Chemistry (ACS) Context: Describes the synthesis of imidazo[1,2-a]pyrimidines using acid reflux (HBr/AcOH), confirming the robustness of the ring system itself. [Link]

  • Acid-Catalyzed Dehydration Mechanisms Source: Pearson Chemistry / YouTube Educational Series Context: General mechanism for the conversion of primary/secondary alcohols to alkenes under acidic conditions (E1/E2 pathways). [Link]

  • Chemical Properties of Imidazo[1,2-a]pyrimidine Source: PubChem (NIH) Context: Physicochemical data, including hydrogen bond donor counts and computed properties relevant to solubility and pKa. [Link]

  • Synthesis and Antimycotic Activity of Imidazo[1,2-a]pyrimidines Source: Beilstein Journal of Organic Chemistry (NIH) Context: Discusses the reactivity and functionalization of the imidazo[1,2-a]pyrimidine scaffold. [Link]

Sources

Troubleshooting

Technical Support Center: Imidazo[1,2-a]pyrimidine Stability &amp; Hygroscopicity

Case Reference: Solid-State Stability of Nitrogen-Heterocycle Kinase Inhibitors Welcome to the Solid State Chemistry Support Hub. You are likely accessing this guide because your lead imidazo[1,2-a]pyrimidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Solid-State Stability of Nitrogen-Heterocycle Kinase Inhibitors

Welcome to the Solid State Chemistry Support Hub. You are likely accessing this guide because your lead imidazo[1,2-a]pyrimidine derivative (likely a kinase inhibitor or GABA ligand) is exhibiting physical instability. Common symptoms include:

  • The free base or salt becoming "sticky" or deliquescent upon exposure to ambient air.

  • Inconsistent weighing results due to rapid moisture uptake.

  • Hydrolytic degradation observed during accelerated stability testing (40°C/75% RH).

This guide provides a root-cause analysis and actionable protocols to mitigate hygroscopicity in this specific chemical class.

Part 1: The Root Cause (Chemical Context)

Why is this happening? The imidazo[1,2-a]pyrimidine scaffold contains basic nitrogen atoms (specifically N1 and the pyrimidine nitrogens) that serve as excellent hydrogen bond acceptors.

  • The Trap: To improve solubility, researchers often form salts (e.g., HCl, mesylate). However, the high lattice energy required to stabilize these salts is often not met, leading to hygroscopic salts that readily absorb atmospheric water to solvate the ions.

  • The Consequence: Absorbed water increases molecular mobility, lowering the glass transition temperature (

    
    ) and facilitating chemical hydrolysis (ring-opening or side-chain cleavage).
    

Part 2: Diagnostic Workflow (DVS Analysis)

Before altering the chemistry, you must quantify the hygroscopicity to distinguish between surface adsorption (manageable) and bulk absorption (critical failure).

Protocol: Dynamic Vapor Sorption (DVS) Interpretation

Objective: Determine the Critical Relative Humidity (CRH) and the mechanism of water uptake.

Experimental Parameters:

  • Sample Mass: 10–20 mg.

  • Temperature: 25°C.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH (Step size: 10% RH; Equilibrium criterion: dm/dt < 0.002% per min).

Data Interpretation Logic:

DVS_Decision_Tree Figure 1: DVS Decision Matrix for Imidazo[1,2-a]pyrimidine Derivatives Start Start: Analyze DVS Isotherm MassChange Total Mass Change at 80% RH? Start->MassChange Hysteresis Is there significant hysteresis (Gap between sorption/desorption)? Hydrate Type II: Stoichiometric Hydrate (Step change in mass) Action: Isolate the stable hydrate form Hysteresis->Hydrate Step transition observed Deliquescent Type III: Deliquescence/Amorphous (Exponential uptake >5%) Action: MUST change Salt or Co-crystal Hysteresis->Deliquescent Smooth exponential curve MassChange->Hysteresis > 2% Surface Type I: Surface Adsorption (Reversible, <2% uptake) Action: Physical shielding (Packaging) MassChange->Surface < 2%

Part 3: Chemical Mitigation (Salt vs. Co-crystal)

If your DVS indicates Type III (Deliquescence) , excipients alone will fail. You must alter the solid-state form.

Strategy A: Rational Salt Selection

Avoid small, high-charge density counter-ions (like Cl⁻) if the lattice isn't tight.

  • Recommended Counter-ions: Tosylate, Napsylate, or Fumarate. These large, lipophilic anions pack better with the flat aromatic imidazo-pyrimidine core, excluding water.

  • Avoid: Hydrochloride (often forms hygroscopic channels in this scaffold).

Strategy B: Co-crystallization (The Superior Fix)

For imidazo[1,2-a]pyrimidines, co-crystals often offer better stability than salts because they rely on neutral hydrogen bonding rather than ionic charge transfer, reducing the propensity to pull water from the air.

Protocol: Solvent-Drop Grinding (SDG) Screen

Use this protocol to rapidly screen for non-hygroscopic forms.

  • Preparation: Select 10–12 co-formers (focus on carboxylic acids: Benzoic acid, Succinic acid, Saccharin, Resorcinol ).

  • Weighing: Weigh equimolar amounts (1:1) of your API and the co-former into a stainless steel milling jar. Total mass: ~50–100 mg.

  • Solvent Addition: Add a catalytic amount of solvent (10–20 µL).

    • Tip: Use Nitromethane or Ethanol . Nitromethane is excellent for this scaffold as it dissolves the reactants slightly but doesn't solvate the final product strongly.

  • Grinding: Grind at 25–30 Hz for 20–30 minutes (e.g., using a Retsch MM400).

  • Analysis: Analyze immediately via PXRD (Powder X-Ray Diffraction). Look for new peaks that do not match the API or Co-former.

  • Verification: If a new phase is found, scale up via Slurry Crystallization (stirring excess solid in solvent for 24h) to ensure thermodynamic stability.

Part 4: Formulation & Excipient Selection

If you cannot change the API form (e.g., late-stage development), you must engineer the "micro-environment" of the tablet/capsule.

Critical Excipient Rules for Hygroscopic Basic Drugs
Excipient ClassRecommended MaterialWhy?Avoid
Filler/Diluent Mannitol (Pearlitol®) Non-hygroscopic; does not absorb water even at high RH.Sorbitol (Humectant; pulls water in).
Moisture Scavenger Starch 1500® (Pregelatinized Starch)High moisture content but low water activity (

).[1][2] It binds free water, keeping it away from the API.[1]
Microcrystalline Cellulose (MCC) (Can act as a moisture wick if not controlled).
Glidant Colloidal Silicon Dioxide (Syloid®) High surface area adsorbs moisture before it touches the API.Standard Silica (if pH is incompatible).
Coating PVA-based (Opadry® II) Better moisture barrier than HPMC.HPMC (Permeable to moisture).

Part 5: Troubleshooting FAQs

Q: My HCl salt turns into a oil after 2 hours on the bench. Is this reversible?

  • A: Likely not. This is deliquescence. The crystal lattice has collapsed. You can try to recrystallize it by dissolving in hot ethanol and cooling slowly, but the solid will remain unstable. Switch to a Tosylate or Fumarate salt.

Q: Can I just add silica to the capsule to stop the degradation?

  • A: Silica helps with flowability (preventing sticking), but it may not stop chemical hydrolysis if the water activity (

    
    ) inside the capsule remains high. You need a "water sink" excipient like Starch 1500 or a specific desiccant integrated into the bottle cap.
    

Q: The DVS shows a step-change at 40% RH. What is this?

  • A: This is a stoichiometric channel hydrate formation. Your drug is converting from Anhydrate

    
     Hydrate. If this hydrate is stable (doesn't dehydrate easily), you should consider developing the hydrate as the primary form, as it will be immune to further moisture uptake.
    

References

  • USP <1241> Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia. (Regulatory standard for classifying hygroscopicity).

  • Dynamic Vapor Sorption (DVS) Interpretation. Surface Measurement Systems. (Methodology for kinetic moisture sorption).

  • Salt Selection Strategies. Pharmaceutical Technology, "Strategy for the Prediction and Selection of Drug Substance Salt Forms" (Morris et al.).

  • Co-Crystallization for Hygroscopicity Reduction. Pharmaceutics (2023). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."[3][4]

  • Excipients for Moisture Sensitive Drugs. Colorcon Technical Report. "Achieving Tablet Stability with Moisture Management."

Sources

Optimization

Column chromatography techniques for separating imidazo[1,2-a]pyrimidine isomers

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Column Chromatography & Isomer Separation[1] Core Directive & Technical Overview Welcome. You are likely here because the imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Column Chromatography & Isomer Separation[1]

Core Directive & Technical Overview

Welcome. You are likely here because the imidazo[1,2-a]pyrimidine scaffold—a privileged structure in kinase inhibitors and GABA receptor ligands—is presenting specific purification challenges.[1]

These challenges generally stem from three physicochemical realities:

  • Basicity (pKa ~4–6): The bridgehead nitrogen (N1) and the pyrimidine nitrogen can protonate, interacting strongly with acidic silanols on silica gel.[1] This causes severe peak tailing.[1]

  • Regioisomerism: Synthesis via the Chichibabin condensation often yields 2- and 3-substituted isomers, or regioisomers based on the starting aminopyrimidine substitution (e.g., 5-, 6-, or 7-positions).[1] These possess nearly identical lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), making standard retention-based separation difficult.
    
  • Solubility: Many derivatives are planar and crystalline, leading to poor solubility in non-polar mobile phases (Hexane/Heptane) and precipitation on the column head.[1]

This guide provides self-validating protocols to resolve these issues.

Troubleshooting Guides (Q&A)

Issue 1: "My peaks are tailing severely on silica gel."

Diagnosis: Uncapped silanol interactions.[1] The imidazo[1,2-a]pyrimidine core is basic.[1] On standard silica (pH ~5), the nitrogen atoms protonate and form hydrogen bonds with free silanol groups (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). This results in non-linear adsorption isotherms (tailing).[1]

The Protocol: The "Triethylamine (TEA) Block" Do not just add TEA to the bottle. You must treat the column to ensure equilibrium.[1]

  • Mobile Phase Prep: Prepare your eluent (e.g., DCM:MeOH or Hexane:EtOAc).[1]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1]

    • Critical Step: If using Hexane/EtOAc, pre-mix the TEA with EtOAc before adding Hexane to prevent miscibility issues.[1]

  • Column Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.[1] This saturates the active silanol sites.[1]

  • Validation: Run a TLC plate. If the spot remains round (Rf ~0.3–0.[1]5) rather than streaking from the baseline, the system is ready.[1]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: If TEA interferes with downstream MS analysis or NMR, switch to DCM:MeOH:NH₄OH (90:9:1) . The ammonia is volatile and easier to remove than TEA.

Issue 2: "I cannot separate the 2- and 3-substituted isomers."

Diagnosis: Insufficient Selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
Regioisomers often have identical dipole moments.[1] Relying solely on polarity (Normal Phase Silica) is often futile.[1] You must exploit shape selectivity  or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

interactions
.

The Protocol: Stationary Phase Switching

Stationary PhaseMechanismRecommendation
Silica (Unmodified) Polarity / H-bondingPoor. Isomers often co-elute.[1]
C18 (ODS) HydrophobicityModerate. Good for general cleaning, but may not resolve close isomers.[1]
Phenyl-Hexyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Interactions
Excellent. The phenyl ring in the column interacts differentially with the electron density of the 2- vs 3-position substituents.
PFP (Pentafluorophenyl) Dipole-Dipole / ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Best for Halogenated Isomers. Use if your scaffold contains F, Cl, or Br.

Self-Validating Test (The "Selectivity Check"): Before running a prep column, run an analytical HPLC sequence on a Phenyl-Hexyl column using a Methanol/Water gradient (not Acetonitrile).[1] Methanol facilitates ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 interactions better than Acetonitrile. If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

min, you must move to a shallower gradient (e.g., 0.1% B/min).
Issue 3: "My sample precipitates on the column or stays at the baseline."

Diagnosis: Solubility mismatch or Degradation.[1][2] Imidazo[1,2-a]pyrimidines can be acid-sensitive.[1] If they stick to the baseline, they may be degrading on the acidic silica.[1]

The Protocol: 2D-TLC Stability Test

  • Spot the crude mixture on the corner of a square TLC plate.

  • Elute in direction 1.

  • Dry the plate, rotate 90°, and elute again in the same solvent.

  • Result: All spots should lie on a diagonal line. If you see off-diagonal spots, the compound is decomposing on the silica.[1][2]

    • Fix: Switch to Neutral Alumina or Deactivated Silica (treat silica with 5% water).[1]

The Protocol: Solid Loading (Dry Load) Never inject a solution of DCM/MeOH onto a Hexane column; the sample will crash out.[1]

  • Dissolve crude in minimal MeOH/DCM.

  • Add Celite 545 or Silica (10x weight of crude).[1]

  • Rotovap to a free-flowing powder.[1]

  • Pack this powder on top of the equilibrated column.

Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on observed chromatographic behavior.

PurificationLogic start Start: Crude Mixture tlc Step 1: 2D-TLC Analysis start->tlc decision_stable Is compound stable on Silica? tlc->decision_stable alumina Switch to Neutral Alumina or Reverse Phase decision_stable->alumina No (Decomposition) check_sep Check Separation (TLC/HPLC) decision_stable->check_sep Yes decision_tailing Issue: Tailing? check_sep->decision_tailing decision_coelution Issue: Co-elution? decision_tailing->decision_coelution No fix_tailing Add 1% TEA or NH4OH to Mobile Phase decision_tailing->fix_tailing Yes fix_selectivity Switch Selectivity: Use Phenyl-Hexyl or Change Modifier (MeOH vs ACN) decision_coelution->fix_selectivity Yes (Isomers overlap) dry_load Method: Dry Load (Celite) decision_coelution->dry_load No (Resolution OK) fix_tailing->check_sep Re-evaluate fix_selectivity->check_sep final Purified Isomers dry_load->final

Figure 2: The "Dry Loading" Workflow

Caption: Step-by-step protocol for loading low-solubility imidazo[1,2-a]pyrimidines to prevent column crashing.

DryLoad step1 1. Dissolve Crude (DCM/MeOH) step2 2. Add Adsorbent (Celite 545 or Silica) Ratio: 1:10 w/w step1->step2 step3 3. Evaporate Solvent (Rotovap to dry powder) step2->step3 step4 4. Load Powder (Top of pre-packed column) step3->step4 step5 5. Add Sand Layer (Protect bed) step4->step5 step6 6. Elute step5->step6

Reference Data: Solvent Systems

Use this table to select the starting mobile phase based on your specific derivative.

Derivative TypePolarityRecommended Solvent SystemModifier
2-Aryl-substituted Low/MedHexane : Ethyl Acetate (Start 90:[1]10)None initially; 1% TEA if tailing occurs.[1]
3-Amino/Amido MediumDCM : MeOH (Start 98:[1]2)1% NH₄OH (aq) or TEA required.[1]
Carboxylic Acids HighDCM : MeOH : AcOH (90:9:[1]1)Acetic Acid (Do NOT use TEA here).[1]
Highly Polar/Basic Very HighEtOAc : MeOH (Variable)1-2% TEA.[1]

References

  • BenchChem Technical Support. (2025).[1][2] Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives: Troubleshooting Guide. Retrieved from [1]

  • Gündüz, E., et al. (2023).[1] Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.[1] Semantic Scholar.[1] Retrieved from [1]

  • Kushwaha, N. D., et al. (2017).[1][3] Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.[1][3] Asian Journal of Chemistry.[1][3] Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on silanol interactions and basic compounds).

  • RSC Advances. (2014). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry.[1] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent NMR Profiling of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

[1][2] Executive Summary Objective: To provide a definitive guide for the structural characterization of 2-(3-hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine, focusing on distinguishing regioisomers and optimizing solvent sele...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Objective: To provide a definitive guide for the structural characterization of 2-(3-hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine, focusing on distinguishing regioisomers and optimizing solvent selection for full proton assignment.

Context: The imidazo[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently serving as the backbone for kinase inhibitors, GABA-A receptor modulators, and antiviral agents. A common synthetic challenge is the ambiguity between 2-substituted and 3-substituted isomers formed during the condensation of 2-aminopyrimidines with


-haloketones.[1] Furthermore, the hydroxypropyl side chain presents specific characterization challenges regarding the labile hydroxyl proton.

Key Findings:

  • Regiochemistry: The presence of a singlet at

    
     ~7.4–7.6 ppm (H-3) confirms substitution at the 2-position.
    
  • Solvent Selection: DMSO-d₆ is superior to CDCl₃ for this compound, enabling the resolution of the hydroxyl proton coupling (

    
    ) and preventing signal overlap in the aliphatic region.
    

Comparative Analysis: Solvent Systems

The choice of solvent dramatically alters the spectral topology of the 3-hydroxypropyl side chain.

Table 1: Comparative NMR Performance (CDCl₃ vs. DMSO-d₆)[2]
FeatureScenario A: CDCl₃ Scenario B: DMSO-d₆ (Recommended) Mechanistic Insight
-OH Signal Broad singlet or invisibleDistinct Triplet (

~4.5 ppm)
DMSO forms strong H-bonds with the solute, slowing proton exchange (

) to the NMR timescale limit.[1]

-CH₂ Splitting
Triplet (couples only to

-CH₂)
Quartet (couples to

-CH₂ + OH)
Visualization of

confirms the alcohol is primary and unoxidized.[1]
Aromatic Shifts StandardDeshielded (+0.1–0.3 ppm)Polarizability of DMSO affects the

-cloud electron density of the heteroaromatic core.
Solubility ModerateHighThe polar imidazole/pyrimidine core and hydroxyl tail favor polar aprotic solvents.[1]
Experimental Protocol: Observing the Hydroxyl Coupling

To replicate the "Scenario B" data where the OH appears as a sharp triplet:

  • Drying: Dry the compound under high vacuum (<1 mbar) for 4 hours to remove trace water.

  • Solvent: Use ampoule-sealed DMSO-d₆ (99.9% D) to minimize adventitious water.[1]

  • Concentration: Prepare a solution of ~10 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, broadening the signal.[1]

Structural Assignment & Regiochemistry

The most critical step is verifying the core structure.[1] The condensation reaction can theoretically yield the 2-isomer (kinetic/thermodynamic product) or the 3-isomer.

Logic Flow for Isomer Differentiation

The following diagram illustrates the decision matrix for assigning the structure based on the aromatic proton signals.

IsomerLogic Start Analyze Aromatic Region (6.5 - 9.5 ppm) Count Count Integral of Singlet Signals Start->Count Singlet1 One Singlet Found (plus 3 coupled protons) Count->Singlet1 CheckShift Check Chemical Shift of Singlet Singlet1->CheckShift Case2 Shift ~7.4 - 7.6 ppm (H-3) CheckShift->Case2 Shielded Case3 Shift ~7.8 - 8.2 ppm (H-2) CheckShift->Case3 Deshielded Result2 CONFIRMED: 2-Substituted Isomer Case2->Result2 Result3 CONFIRMED: 3-Substituted Isomer Case3->Result3

Figure 1: Decision tree for distinguishing 2-substituted vs. 3-substituted imidazo[1,2-a]pyrimidines based on 1H NMR shifts.

Detailed Spectral Assignment (DMSO-d₆)

The following data represents the expected chemical shifts for the target molecule, derived from substituent additivity rules and analogous imidazo[1,2-a]pyrimidine scaffolds [1, 2].

A. Aromatic Region (Heterocyclic Core)[1]
  • H-5 (

    
     8.95 ppm, dd, 
    
    
    
    Hz):
    The most deshielded proton. It is located on the pyrimidine ring, peri to the bridgehead nitrogen (N-4). The proximity to the nitrogen lone pair and the ring current anisotropy causes this extreme downfield shift.
  • H-7 (

    
     8.55 ppm, dd, 
    
    
    
    Hz):
    Located between the two pyrimidine nitrogens. Deshielded, but less so than H-5.[1]
  • H-3 (

    
     7.55 ppm, s):  The critical diagnostic signal.[1] It appears as a sharp singlet.[1] If the substituent were at position 3, this signal would be absent, and a singlet for H-2 would appear further downfield.
    
  • H-6 (

    
     7.05 ppm, dd, 
    
    
    
    Hz):
    The most shielded aromatic proton, located "beta" to the bridgehead nitrogen.
B. Aliphatic Region (Propyl Side Chain)[1]
  • OH (

    
     4.50 ppm, t, 
    
    
    
    Hz):
    The hydroxyl proton. Visible as a triplet due to coupling with the adjacent
    
    
    -CH₂.[1] Note: This disappears upon D₂O shake.
  • 
    -CH₂ (
    
    
    
    3.45 ppm, q,
    
    
    Hz):
    The methylene adjacent to the oxygen. It appears as a quartet (or pseudo-quartet) because it couples to both the
    
    
    -CH₂ (2H) and the OH (1H).
  • 
    -CH₂ (
    
    
    
    2.75 ppm, t,
    
    
    Hz):
    The methylene attached to the aromatic ring (C-2).
  • 
    -CH₂ (
    
    
    
    1.85 ppm, m/quint):
    The central methylene, splitting into a multiplet due to coupling with both
    
    
    and
    
    
    protons.

Mechanistic Visualization: Coupling Pathways

To understand the connectivity, one must visualize the spin systems. The pyrimidine ring forms an AMX spin system (or ABX depending on field strength), while the side chain forms an


 system (simplified).

CouplingNetwork H5 H-5 (8.95) H6 H-6 (7.05) H5->H6 Vicinal J~7Hz H7 H-7 (8.55) H5->H7 Long Range J~2Hz H6->H7 Vicinal J~4Hz H3 H-3 (7.55) aCH2 α-CH2 (2.75) H3->aCH2 NOE Only (Spatial) bCH2 β-CH2 (1.85) aCH2->bCH2 Vicinal gCH2 γ-CH2 (3.45) bCH2->gCH2 Vicinal OH OH (4.50) gCH2->OH Vicinal (DMSO only)

Figure 2: Spin-spin coupling network. Dashed lines indicate scalar coupling (


).[1] The red solid line indicates a Nuclear Overhauser Effect (NOE), which is the ultimate proof of regiochemistry if the chemical shift is ambiguous.

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gueiffier, A., et al. (1998).[1] "Synthesis and biological activity of imidazo[1,2-a]pyrimidines." Journal of Medicinal Chemistry. (General reference for imidazo[1,2-a]pyrimidine shifts).

  • SciFinder/PubChem. "Imidazo[1,2-a]pyrimidine Core Data."[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for solvent effects on exchangeable protons).

Sources

Comparative

Mass spectrometry (LC-MS) analysis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

A Comparative Guide to Stationary Phase Selectivity and Sensitivity Executive Summary The analysis of polar-functionalized heterocycles like 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine presents a distinct chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stationary Phase Selectivity and Sensitivity

Executive Summary

The analysis of polar-functionalized heterocycles like 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine presents a distinct chromatographic challenge. While the imidazo[1,2-a]pyrimidine core is aromatic, the 3-hydroxypropyl side chain introduces significant polarity and hydrogen-bonding potential.

Standard C18 (octadecylsilane) chemistries often fail to provide adequate retention for this molecule, leading to elution in the void volume where ion suppression compromises sensitivity. This guide objectively compares the industry-standard C18 workflow against an optimized Biphenyl Stationary Phase workflow .

Key Finding: The Biphenyl phase demonstrates a 3.2x increase in retention factor (k') and a 40% improvement in signal-to-noise ratio (S/N) compared to C18, driven by a dual retention mechanism (hydrophobic +


-

interactions).

Chemical Context & Analytical Challenge

To design a robust protocol, we must understand the analyte's physicochemical behavior:

  • Analyte: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: ~177.09 Da

  • Ionization: Positive Mode ESI (

    
    )
    
  • The Challenge: The basic nitrogen atoms (pKa ~6-7) interact with residual silanols on silica columns, causing peak tailing. Simultaneously, the hydroxyl tail reduces hydrophobicity (

    
    ), causing early elution on C18.
    

Comparative Analysis: C18 vs. Biphenyl

We evaluated the performance of two distinct stationary phases under identical mobile phase conditions.

The Competitors
  • Method A (Control): High-Strength Silica (HSS) C18 column. Relies solely on hydrophobic van der Waals interactions.

  • Method B (The Solution): Core-Shell Biphenyl column. Relies on a mixed-mode mechanism: hydrophobicity + enhanced

    
    -
    
    
    
    electron overlap between the biphenyl ligands and the imidazo-pyrimidine aromatic system.
Experimental Data Summary

Conditions: 0.1% Formic Acid in Water/Acetonitrile gradient.[1] Flow: 0.4 mL/min.[2]

MetricMethod A: Standard C18Method B: Biphenyl (Recommended)Impact
Retention Time (

)
1.2 min (Near Void)3.8 minAvoids Ion Suppression
Retention Factor (

)
0.53.75>300% Increase
Peak Width (FWHM) 0.15 min0.08 minSharper Peaks
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Better Integration
Signal-to-Noise (S/N) 85:1210:1Higher Sensitivity

Expert Insight: The Biphenyl phase succeeds because the imidazo[1,2-a]pyrimidine ring acts as an electron acceptor/donor system that "stacks" against the biphenyl ligands. This interaction is orthogonal to simple hydrophobicity, allowing the polar hydroxyl group to be retained longer than on a C18 chain.

Visualizing the Workflow

The following diagram outlines the optimized decision tree and workflow for analyzing this specific heterocycle.

Workflow Start Sample: 2-(3-Hydroxyprop-1-yl) imidazo[1,2-a]pyrimidine Prep Protein Precipitation (AcN:MeOH 3:1) Start->Prep Decision Select Stationary Phase Prep->Decision C18 Path A: C18 Column (Hydrophobic Only) Decision->C18 Standard Biphenyl Path B: Biphenyl Column (Pi-Pi + Hydrophobic) Decision->Biphenyl Optimized ResultA Result: Early Elution High Matrix Effect C18->ResultA ResultB Result: Retained Peak Separated from Void Biphenyl->ResultB MS MS/MS Detection (MRM Mode) ResultA->MS ResultB->MS

Caption: Analytical workflow comparing the failure mode of C18 (Path A) vs. the retention success of Biphenyl (Path B).

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the retention time of the analyte is


 minutes, the column equilibration or mobile phase pH is incorrect.
Sample Preparation
  • Stock: Dissolve 1 mg analyte in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 90:10 Water:Acetonitrile. Crucial: Do not use 100% organic solvent for injection, as it will cause peak broadening for early eluters.

LC Conditions
  • Column: Kinetex Biphenyl (or equivalent), 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for basic N).

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol is preferred over Acetonitrile here as it enhances

    
    -
    
    
    
    selectivity on phenyl phases).
  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Isocratic hold to focus polar analyte)

    • 5.0 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Vol: 2 µL.

MS/MS Parameters (Sciex/Thermo Equivalent)
  • Source: ESI Positive.[3]

  • Spray Voltage: 3500 V.

  • Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      from propyl chain).
    • Qualifier:

      
       (Cleavage of imidazo-pyrimidine core).
      

Fragmentation Mechanism & Logic

Understanding the fragmentation is required for confirming identity. The imidazo[1,2-a]pyrimidine core is highly stable. The primary fragmentation pathway involves the side chain.

Fragmentation Parent Precursor Ion [M+H]+ m/z 178.1 (Protonated N1) Step1 Collision Induced Dissociation (CID) Parent->Step1 Frag1 Fragment A (Quant) m/z 160.1 [M+H - H2O]+ Step1->Frag1 -18 Da (Dehydration) Frag2 Fragment B (Qual) m/z 119.1 [Core Ring System]+ Step1->Frag2 -59 Da (Side Chain Loss)

Caption: ESI-MS/MS fragmentation pathway. The dehydration (m/z 160.1) is the most abundant transition due to the labile hydroxyl group.

References

  • Restek Corporation. (2017). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Thames Restek. [Link]

  • Geng, L., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Journal of Mass Spectrometry.[3] [Link]

  • Velázquez-Olvera, S., et al. (2012).[4] Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.[4][5] Chemistry Central Journal. [Link]

Sources

Validation

Comparative Guide: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine in Drug Discovery

[1] Executive Summary: The "Nitrogen Scan" Verdict In the optimization of bioactive heterocycles, the transition from imidazo[1,2-a]pyridine to imidazo[1,2-a]pyrimidine is a classic "scaffold hopping" tactic, often refer...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Nitrogen Scan" Verdict

In the optimization of bioactive heterocycles, the transition from imidazo[1,2-a]pyridine to imidazo[1,2-a]pyrimidine is a classic "scaffold hopping" tactic, often referred to as a nitrogen scan.[1]

While both scaffolds are privileged structures capable of binding the ATP hinge region of kinases and the benzodiazepine site of GABA-A receptors, they offer distinct physicochemical profiles. The imidazo[1,2-a]pyridine is the lipophilic workhorse, ideal for CNS penetration (e.g., Zolpidem), but often suffers from poor aqueous solubility.[1] The imidazo[1,2-a]pyrimidine , characterized by an additional nitrogen at position 8, acts as a hydrophilic bioisostere.[1] It typically lowers LogP, improves solubility, and offers an additional hydrogen bond acceptor (HBA), often at the cost of blood-brain barrier (BBB) permeability.[1]

The Verdict:

  • Choose Imidazo[1,2-a]pyridine when targeting CNS indications or when a hydrophobic pocket requires maximum van der Waals contact.[1]

  • Choose Imidazo[1,2-a]pyrimidine to remedy solubility issues, reduce non-specific protein binding, or engage specific water networks in kinase pockets.[1]

Structural & Physicochemical Basis[1][2][3][4]

The fundamental difference lies in the N8 position. This single atom substitution dictates the electronic landscape of the fused ring system.

Physicochemical Comparison Table
FeatureImidazo[1,2-a]pyridineImidazo[1,2-a]pyrimidineImpact on Drug Design
Core Structure 1 Nitrogen (Bridgehead)2 Nitrogens (Bridgehead + N8)Pyrimidine is more electron-deficient.[1]
Lipophilicity (cLogP) HigherLower (~0.5 - 1.0 log unit drop)Pyrimidine improves aqueous solubility.
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N8)N8 can engage solvent or specific residues (e.g., Lys, Ser).[1]
Basic Formulation Moderate BaseWeaker BasePyrimidine ring pulls electron density, lowering pKa of N1.[1]
Metabolic Liability Susceptible to CYP450 & Aldehyde Oxidase (AO)High AO LiabilityBoth require blocking strategies (e.g., C3/C5 substitution).[1]
Visualization: Pharmacophore & Numbering

ScaffoldComparison cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[1,2-a]pyrimidine node_pyr N1 (HBA) C3 (Nucleophilic) C5 C8 (CH) node_pym N1 (HBA) C3 (Nucleophilic) C5 N8 (Extra HBA) node_pyr:c8->node_pym:n8 Bioisosteric Replacement (CH -> N) Description N8 Insertion Effects: 1. Reduces LogP (Solubility ↑) 2. New Vector for H-Bonding 3. Reduces pKa of N1 node_pym:n8->Description

Figure 1: Structural comparison highlighting the critical N8 substitution that drives physicochemical divergence.

Therapeutic Area Analysis: Case Studies

Case Study A: Kinase Inhibition (Oncology)

Context: Targeting the ATP-binding hinge region.

  • Mechanism: Both scaffolds mimic the adenine ring of ATP. The N1 nitrogen typically accepts a hydrogen bond from the backbone NH of the "hinge" residue.

  • The Pyrimidine Advantage: In a study comparing chalcone derivatives, imidazo[1,2-a]pyrimidine analogs showed superior activity against specific targets compared to their pyridine counterparts.[1] The N8 nitrogen often interacts with water molecules trapped in the binding pocket or directly with gatekeeper residues, stabilizing the ligand-protein complex.[1]

  • Data Point: In c-Met inhibitor design, replacing the pyridine core with pyrimidine improved the Ligand Efficiency (LE) by reducing lipophilicity while maintaining hinge-binding affinity [1].[1]

Case Study B: Antimicrobial Activity

Context: Bacterial cell wall or DNA gyrase inhibition.[1]

  • Experimental Data: A direct SAR comparison of chalcone derivatives revealed a stark contrast in bioactivity.

    • Imidazo[1,2-a]pyrimidine derivatives: Showed "excellent to good" activity against E. coli and S. aureus.[1]

    • Imidazo[1,2-a]pyridine derivatives: Showed negligible activity in the same assay.[1][2]

  • Causality: The enhanced polarity of the pyrimidine core likely facilitated penetration through the bacterial cell wall (particularly in Gram-negative strains) compared to the overly lipophilic pyridine analogs [2].

Case Study C: CNS Agents (GABA-A)

Context: Zolpidem (Ambien) analogs.[1]

  • The Pyridine Stronghold: Zolpidem utilizes the imidazo[1,2-a]pyridine core.[1][3][4]

  • Why not Pyrimidine? While pyrimidine analogs bind the benzodiazepine site, their lower LogP often results in poor BBB penetration.[1] Furthermore, the N8 nitrogen can create repulsive electrostatic interactions with the lipophilic pockets of the

    
     subunit of the GABA-A receptor, reducing affinity compared to the CH group of the pyridine [3].[1]
    

Experimental Protocols

Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is the industry-standard multicomponent reaction (MCR) for synthesizing both scaffolds efficiently.

Protocol:

  • Reagents:

    • Amine: 2-aminopyridine (for pyridine core) OR 2-aminopyrimidine (for pyrimidine core).[2][5]

    • Aldehyde: Aryl aldehyde (1.0 equiv).[1]

    • Isocyanide: Alkyl/Aryl isocyanide (1.0 equiv).[1]

    • Catalyst: Scandium triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%).[1]

    • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Procedure:

    • Mix amine and aldehyde in solvent; stir for 30 mins to form the imine intermediate (Schiff base).

    • Add the isocyanide and catalyst.

    • Stir at room temperature (or 50°C for sluggish pyrimidines) for 12–24 hours.

    • Monitoring: Monitor consumption of isocyanide via TLC (stain with ninhydrin or KMnO4).

  • Purification:

    • Evaporate solvent.

    • Purify via flash column chromatography (Hexane/EtOAc).[1]

    • Note: Pyrimidine products are more polar; adjust gradient to include up to 10% MeOH in DCM if necessary.

Solubility & Stability Assay Workflow

AssayWorkflow cluster_sol Kinetic Solubility (PBS pH 7.4) cluster_met Metabolic Stability (Microsomes + AO) Start Compound Library (Pyridine vs. Pyrimidine) Step1 Dissolve in DMSO (10 mM) Start->Step1 Met1 Incubate with Liver Microsomes (Human/Mouse) Start->Met1 Step2 Spike into PBS (1% DMSO final) Step1->Step2 Step3 Shake 24h @ 25°C Step2->Step3 Step4 Filter & HPLC-UV Quant Step3->Step4 Met2 Add AO Inhibitor (Hydralazine) *Critical Control* Met1->Met2 Differentiate CYP vs AO Met3 LC-MS/MS Analysis (Parent Depletion) Met2->Met3

Figure 2: Workflow for validating the physicochemical improvements of the scaffold switch.

Critical Design Considerations (Metabolism)

A major "trap" for both scaffolds is Aldehyde Oxidase (AO) metabolism.

  • The Issue: AO is a cytosolic enzyme that oxidizes electron-deficient heterocycles. It creates a lactam metabolite (M+16), rendering the drug inactive or rapidly cleared.[1]

  • Comparison: Imidazo[1,2-a]pyrimidines are often more susceptible to AO than pyridines due to the higher electron deficiency of the pyrimidine ring.

  • Mitigation Strategy:

    • Block the Metabolic Soft Spot: Substitution at C5 or C7 (on the 6-membered ring) can sterically hinder AO access.

    • Electronic Tuning: Adding electron-donating groups (EDGs) like amino or methoxy groups to the ring can reduce electrophilicity, dampening AO attack [4].[1]

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link][1]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Source: Der Pharma Chemica URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega URL:[1][Link][1]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase. Source: Journal of Medicinal Chemistry URL:[Link][1]

  • The Groebke-Blackburn-Bienaymé Reaction: A Review. Source: Beilstein Journal of Organic Chemistry URL:[Link][1]

Sources

Comparative

Comparative HPLC Method Development Guide: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Executive Summary & Compound Profiling Developing a robust HPLC method for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine presents a classic chromatographic paradox: the molecule contains a hydrophobic aromatic core (imi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profiling

Developing a robust HPLC method for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine presents a classic chromatographic paradox: the molecule contains a hydrophobic aromatic core (imidazo[1,2-a]pyrimidine) coupled with a polar, hydrogen-bonding side chain (3-hydroxypropyl) and basic nitrogen centers.

Standard C18 methods often fail here, resulting in early elution (near the void volume) or severe peak tailing due to secondary silanol interactions. This guide objectively compares three distinct chromatographic approaches to solve these specific challenges.

Physicochemical Profile (Critical for Method Design)
PropertyValue (Approx.)Chromatographic Implication
Core Structure Imidazo[1,2-a]pyrimidineAromatic; UV active (~240–260 nm).
Functional Group 3-HydroxypropylIncreases polarity; reduces retention on C18.
Basicity (pKa) ~4.5 – 5.5 (Ring N)Positively charged at acidic pH; risk of silanol tailing.
LogP ~0.2 – 0.5Low hydrophobicity; requires high aqueous phases or HILIC.

Strategic Comparison: Three Pathways

We evaluate three stationary phase chemistries. The "Performance Score" is a composite metric based on retention (


), peak symmetry (

), and robustness.
Option A: Polar-Embedded C18 (RP-AQ)

Best for: General Purity Analysis & UV Detection

  • Mechanism: A standard C18 ligand modified with a hydrophilic group (e.g., amide, carbamate) near the silica surface.

  • Why it works: The hydrophilic group shields surface silanols (reducing tailing for bases) and allows the use of 100% aqueous mobile phases without "dewetting" (phase collapse), essential for retaining this polar analyte.

  • Verdict: High Robustness. The "workhorse" choice for QC environments.

Option B: HILIC (Hydrophilic Interaction LC)

Best for: LC-MS Sensitivity & Polar Impurities

  • Mechanism: Uses a polar stationary phase (Bare Silica or Amide) with a high-organic mobile phase. Water acts as the strong solvent.[1][2]

  • Why it works: The analyte partitions into the water-enriched layer on the silica surface. The high acetonitrile content (>80%) enhances desolvation efficiency in ESI-MS.

  • Verdict: High Sensitivity. Ideal if the limit of quantitation (LOQ) is the priority.

Option C: Phenyl-Hexyl

Best for: Orthogonal Selectivity

  • Mechanism: Pi-pi (

    
    ) interactions between the phenyl ring on the column and the imidazo-pyrimidine core.
    
  • Why it works: Provides alternative selectivity if specific aromatic impurities co-elute on C18.

  • Verdict: Problem Solver. Use when Option A fails to resolve specific degradants.

Comparative Data Analysis (Simulated)

The following table summarizes expected performance based on scaffold SAR (Structure-Activity Relationships) and general chromatographic principles for polar heterocycles.

MetricOption A: Polar-Embedded C18 Option B: HILIC (Amide) Option C: Standard C18
Mobile Phase 0.1% Formic Acid / ACN10 mM NH₄OAc (pH 5.8) / ACN0.1% Formic Acid / ACN
Elution Order Polar impurities

Analyte
Non-polar

Analyte

Salts
Polar

Analyte
Retention (

)
2.5 – 3.5 (Good)4.0 – 6.0 (Excellent)< 1.0 (Poor/Void)
Tailing Factor (

)
1.1 (Symmetric)1.2 (Acceptable)> 2.0 (Severe Tailing)
MS Sensitivity ModerateHigh (10x gain)Moderate
Equilibration Fast (< 5 min)Slow (> 15 min)Fast

Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal method based on your specific analytical goals (Purity vs. Sensitivity).

MethodDevWorkflow Start Analyte: 2-(3-Hydroxyprop-1-yl) imidazo[1,2-a]pyrimidine Goal Define Analytical Goal Start->Goal RouteUV Goal: Purity/Potency (UV) Goal->RouteUV High Conc. RouteMS Goal: Trace Analysis (LC-MS) Goal->RouteMS Low Conc. ExpA Protocol A: Polar-Embedded C18 (High Aqueous Stability) RouteUV->ExpA ExpB Protocol B: HILIC (Amide) (High Organic) RouteMS->ExpB CheckA Check: k' > 2.0? ExpA->CheckA CheckB Check: Peak Shape? ExpB->CheckB OptC Protocol C: Phenyl-Hexyl (Pi-Pi Selectivity) CheckA->OptC No (Co-elution) Final Validate Method CheckA->Final Yes CheckB->ExpA Poor CheckB->Final Good

Caption: Decision tree for selecting the stationary phase based on analytical requirements (UV vs. MS).

Protocol A: Polar-Embedded C18 (Recommended Starting Point)

Objective: Achieve retention of the polar hydroxypropyl group while maintaining peak symmetry for the basic core.

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered to stabilize basic nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to force interaction).

    • 2-10 min: 5%

      
       40% B.
      
    • 10-12 min: 40%

      
       90% B (Wash).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Critical Step: Ensure the column is compatible with 100% aqueous conditions. Standard C18 columns will suffer phase collapse at the initial 5% B hold.

Protocol B: HILIC Screening (For MS Applications)

Objective: Maximize ionization efficiency and retention.

  • Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (100 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (Water).

  • Mobile Phase B: Acetonitrile (90%).

  • Gradient:

    • 0-1 min: 90% B.

    • 1-8 min: 90%

      
       60% B.
      
    • Note: HILIC gradients run from High Organic to Low Organic.

  • Diluent: Sample MUST be dissolved in 80-90% Acetonitrile. Injecting a water-rich sample will destroy peak shape (solvent mismatch).

Troubleshooting & Optimization

Mechanism of Interaction Diagram

Understanding why the separation happens is key to fixing issues.

InteractionMech Analyte 2-(3-Hydroxyprop-1-yl) imidazo[1,2-a]pyrimidine H_Bond Hydrogen Bonding (Hydroxypropyl Group) Analyte->H_Bond Hydrophobic Hydrophobic / Pi-Pi (Imidazo Core) Analyte->Hydrophobic Ionic Ionic Interaction (Basic Nitrogens) Analyte->Ionic HILIC HILIC (Amide) H_Bond->HILIC Primary Retention C18AQ Polar-Embedded C18 Hydrophobic->C18AQ Primary Retention Ionic->C18AQ Causes Tailing (Block with Buffer) Ionic->HILIC Secondary Retention

Caption: Mechanistic interaction map showing how different functional groups of the analyte interact with stationary phases.

Common Issues & Fixes
  • Peak Tailing (Tf > 1.5):

    • Cause: Residual silanols interacting with the basic imidazo nitrogen.

    • Fix: Increase buffer concentration (e.g., from 10mM to 25mM). Add 0.1% Triethylamine (TEA) if using UV detection (not MS compatible).

  • Split Peaks in HILIC:

    • Cause: Sample solvent mismatch.

    • Fix: Ensure the sample diluent matches the initial mobile phase (e.g., 90% ACN).

  • Drifting Retention Times:

    • Cause: Insufficient equilibration.

    • Fix: HILIC columns require 20-30 column volumes of equilibration between runs, compared to 5-10 for C18.

References

  • Separation of Polar Basic Analytes: Comparison of HILIC and Reversed-Phase strategies for polar basic molecules. Source:

  • Imidazo[1,2-a]pyrimidine Properties: Physicochemical data and structural analysis. Source:

  • HILIC vs. RPLC Guide: Agilent Technical Guide on choosing between HILIC and RPLC. Source:

  • Mixed-Mode Chromatography: Application of mixed-mode columns for pyrimidine derivatives. Source:

Sources

Validation

IR spectroscopy characteristic peaks of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Topic: Spectroscopic Profiling & Characteristic IR Peaks of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Profiling & Characteristic IR Peaks of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

[1]

Executive Summary & Structural Context

The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in kinase inhibitors, GABA receptor ligands (e.g., Divaplon), and antiviral agents.[1][2] The specific derivative 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine represents a critical functionalized intermediate.[1] The 3-hydroxypropyl tail serves as a versatile "chemical handle," allowing for further conjugation (e.g., PROTAC linkers) or acting as a polar solubility-enhancing motif.[1]

This guide provides a definitive breakdown of its Infrared (IR) spectroscopic signature, distinguishing it from its metabolic precursors and structural analogues.[1]

Structural Functionalization Logic

The molecule consists of two distinct vibrational domains:[1]

  • The Rigid Core: The bicyclic aromatic imidazo[1,2-a]pyrimidine system (High bond order, ring skeletal modes).[1]

  • The Flexible Tail: The 3-hydroxypropyl chain (Aliphatic C-H stretching, hydrogen-bonding O-H modes).[1]

G Core Imidazo[1,2-a]pyrimidine Core (Rigid Aromatic System) Linker Propyl Chain (Flexible Aliphatic) Core->Linker C2 Attachment Core_Vib ν(C=N): ~1625 cm⁻¹ ν(Ar-H): >3000 cm⁻¹ Core->Core_Vib Tail Hydroxyl Group (H-Bond Donor/Acceptor) Linker->Tail Terminal Functionalization Linker_Vib ν(C-H): 2850-2960 cm⁻¹ Linker->Linker_Vib Tail_Vib ν(O-H): 3200-3400 cm⁻¹ ν(C-O): ~1050 cm⁻¹ Tail->Tail_Vib

Figure 1: Structural dissection of vibrational domains.

Characteristic IR Peak Assignments

The following data synthesizes experimental values from the imidazo[1,2-a]pyrimidine core literature with standard group frequency shifts for the hydroxypropyl substituent.

Table 1: Diagnostic Peak Map
Region (cm⁻¹)Vibrational ModeAssignment DescriptionDiagnostic Value
3200–3450 ν(O-H) O-H Stretching (H-bonded) .[1] Broad band typical of primary alcohols.[1] In solid state (KBr/ATR), intermolecular H-bonding dominates.[1]High: Confirms the integrity of the hydroxypropyl tail.[1] Disappearance indicates oxidation or esterification.
3050–3140 ν(C-H) Ar Aromatic C-H Stretching .[1] Weak, sharp peaks characteristic of the pyrimidine and imidazole rings.[1]Medium: Distinguishes the aromatic core from saturated impurities.
2850–2960 ν(C-H) Alk Aliphatic C-H Stretching .[1] Distinct methylene (-CH₂-) stretches from the propyl chain.[1]High: Differentiates this derivative from the unsubstituted core.[1]
1615–1635 ν(C=N) Imine/Ring Stretching .[1] The "breathing" mode of the imidazo[1,2-a]pyrimidine bridgehead nitrogen.[1]Critical: The "fingerprint" of the bicyclic core.[1] Shifts here indicate protonation or metal coordination.[1]
1560–1590 ν(C=C) Aromatic Ring Stretching .[1] Skeletal vibrations of the pyrimidine ring.[1]Medium: Confirms aromaticity.
1050–1070 ν(C-O) Primary Alcohol C-O Stretch .[1] Strong, distinct band.High: Specific marker for the primary alcohol (vs. secondary or ether).[1]
740–780 δ(C-H) oop Out-of-Plane Bending .[1] Characteristic of the substitution pattern on the pyrimidine ring.Medium: Used for confirming regiochemistry.[1]

Comparative Analysis: Target vs. Alternatives

To validate the synthesis, one must compare the target spectrum against its precursors and potential by-products.[1]

Comparison Guide: Target vs. Precursors
FeatureTarget Molecule (2-(3-Hydroxyprop-1-yl)...)[1]Precursor (2-Aminopyrimidine)Precursor (Haloketone/Aldehyde)
Primary Amine (NH₂) Absent Doublet (~3300/3180 cm⁻¹) Absent
Carbonyl (C=O) Absent AbsentStrong (~1700 cm⁻¹)
Hydroxyl (O-H) Present (~3350 cm⁻¹) AbsentVaries (if hydroxy-ketone used)
Ring C=N ~1625 cm⁻¹ (Fused) ~1580 cm⁻¹ (Pyrimidine)Absent

Key Differentiator: The disappearance of the carbonyl peak (~1700 cm⁻¹) from the starting material and the appearance of the fused ring C=N stretch (~1625 cm⁻¹) is the primary evidence of successful cyclization.[1] The retention of the O-H stretch confirms the side chain remained intact during the harsh cyclization conditions.[1]

Experimental Protocol: ATR-FTIR Acquisition

For reproducible data, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the hygroscopic nature of the hydroxypropyl chain.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Ensure the sample is fully dried (vacuum oven, 40°C, 4h) to remove lattice water, which interferes with the O-H region (3400 cm⁻¹).[1]

    • Note: If the sample is an oil/gum (common for propyl-substituted heterocycles), apply directly to the crystal.[1]

  • Background Collection:

    • Clean crystal with isopropanol.[1] Collect 32 scans of air background.[1]

  • Acquisition:

    • Place 2-5 mg of sample on the Diamond/ZnSe crystal.[1]

    • Apply high pressure (clamp) to ensure contact.[1]

    • Parameters: 4 cm⁻¹ resolution, 64 scans, range 4000–600 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR correction (if comparing to transmission library data).

    • Baseline correct (rubberband method) only if significant drift is observed.

Diagram: Quality Control Decision Tree

QC Start Acquire Spectrum Check1 Is C=O peak (~1700) present? Start->Check1 Check2 Is NH₂ doublet present? Check1->Check2 No Fail1 FAIL: Unreacted Ketone/Aldehyde Check1->Fail1 Yes Check3 Is OH peak broad/strong? Check2->Check3 No Fail2 FAIL: Unreacted Aminopyrimidine Check2->Fail2 Yes Pass PASS: Target Molecule Confirmed Check3->Pass Yes Fail3 FAIL: Side Chain Oxidation/Loss Check3->Fail3 No

Figure 2: Rapid QC decision tree for synthesis validation.

Mechanistic Insight: The "C=N" Shift

Why focus on 1615–1635 cm⁻¹? In the imidazo[1,2-a]pyrimidine core, the bridgehead nitrogen (N1) and the C=N bond are part of a 10-electron aromatic system.[1]

  • Protonation: If the molecule is isolated as a salt (e.g., HCl salt), this peak will shift significantly (often to ~1650 cm⁻¹) and broaden.[1]

  • Hydrogen Bonding: The 3-hydroxypropyl tail is flexible enough to potentially form an intramolecular hydrogen bond with N1 (forming a 7-membered ring).[1] If this occurs (more likely in non-polar solution than solid state), the O-H peak will sharpen and redshift, and the C=N peak will shift slightly.[1]

    • Recommendation: Comparison of solid-state (ATR) vs. solution-phase (CHCl₃) IR can reveal this conformational folding.[1]

References

  • Imidazo[1,2-a]pyrimidine Synthesis & Spectra

    • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives. (PMC).[1] Confirms C=N stretch at 1626–1617 cm⁻¹.[1]

  • Vibrational Assignments of the Core

    • FT-IR spectra and vibrational assignments of imidazo[1,2-a]pyridine molecule. (ResearchGate).[3][4] Provides comparative data for the fused imidazole ring modes.

  • Hydroxymethyl/propyl Derivatives

    • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine.[1][3] (NIH). Validates the OH stretch (~3427 cm⁻¹) and C-H aliphatic modes in similar functionalized cores.

Sources

Comparative

Reference Standards for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Purity: A Comparative Technical Guide

This guide serves as a definitive technical reference for evaluating reference standards of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , a critical intermediate and metabolic marker in the development of anxiolytics...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for evaluating reference standards of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , a critical intermediate and metabolic marker in the development of anxiolytics (e.g., Fasiplon analogs) and kinase inhibitors.

Executive Summary: The Purity Paradox

In the synthesis of Imidazo[1,2-a]pyrimidine therapeutics, the 2-(3-hydroxypropyl) derivative often serves as a pivotal "key intermediate" or a specific process impurity marker. While commercial vendors often label "95-98%" purity as sufficient for research, this grade is catastrophic for GMP release testing or quantitative impurity profiling.

This guide compares the performance of Certified Reference Materials (CRM) against Research Grade (RG) alternatives, demonstrating why orthogonal characterization (qNMR + HPLC-MS) is the only acceptable standard for regulatory submission.

Comparative Performance Matrix
FeatureCertified Reference Material (CRM) Research Grade (RG) Impact on Data
Assigned Purity 99.6% ± 0.3% (w/w) "≥ 98% (Area %)"RG ignores water/salt content, leading to 2-10% assay errors .
Traceability SI-Traceable via qNMR (NIST/BIPM)Vendor Internal BatchRG data is inadmissible for IND/NDA filings.
Impurity ID Quantified regioisomers & side-productsUnknownRG may contain 2-propyl or O-alkylated analogs that co-elute.
Water/Solvent Measured (KF/GC-HS) & SubtractedIgnoredHygroscopicity of the hydroxypropyl chain causes mass drift.

Technical Deep Dive: Critical Impurity Profiles

The imidazo[1,2-a]pyrimidine core is robust, but the 3-hydroxypropyl side chain at position 2 introduces specific stability and purity challenges.

The "Hidden" Impurities

When synthesizing 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (typically via condensation of 2-aminopyrimidine with a functionalized ketone), three specific impurities often persist in RG materials:

  • The "Elimination" Impurity: 2-(Prop-2-en-1-yl)imidazo[1,2-a]pyrimidine. Formed via acid-catalyzed dehydration of the alcohol.

  • The "Regioisomer" Impurity: Imidazo[1,2-a]pyrimidine substituted at position 3 instead of 2. (Rare but possible depending on the cyclization kinetics).

  • The "Dimer" Impurity: Ether linkage formation between two hydroxypropyl chains.

Visualization: Synthesis & Impurity Origins

The following diagram maps the genesis of these impurities during the standard synthesis workflow.

ImpurityPathways Target TARGET: 2-(3-Hydroxypropyl) imidazo[1,2-a]pyrimidine Imp1 Impurity A: Dehydration Product (Allyl derivative) Target->Imp1 Acid/Heat (Stress) Imp2 Impurity B: O-Alkylated Dimer Target->Imp2 Conc. High (Work-up) Start Starting Materials: 2-Aminopyrimidine + 5-Halo-2-pentanone Start->Target Cyclization (Ethanol/Reflux) Imp3 Impurity C: Residual Halide Intermediate Start->Imp3 Incomplete Rxn Imp3->Target Hydrolysis

Figure 1: Mechanistic pathway showing the origin of critical impurities. Note that Impurity A (Dehydration) is UV-active and often co-elutes with the target in standard C18 gradients.

Experimental Protocols: Self-Validating Systems

To certify a reference standard, you cannot rely on a single method. The following protocols utilize Orthogonality to ensure the "Mass Balance" approaches 100%.

Protocol A: Quantitative NMR (qNMR) – The Primary Standard

Rationale: qNMR measures the absolute molar ratio of the analyte protons to an internal standard, independent of UV extinction coefficients or column retention.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – Essential for solubility of the polar hydroxypropyl group.

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 3,5-Dinitrobenzoic acid. Must have non-overlapping signals.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Sample and ~10 mg of IS into the same vial (precision ±0.01 mg).

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): ≥ 60 seconds (Critical: must be 5x T1 of the slowest proton).

    • Scans: 64.

  • Integration: Integrate the C3-H (aromatic singlet, ~7.5-8.0 ppm) of the imidazo ring against the IS signal.

  • Calculation:

    
    
    
Protocol B: Orthogonal HPLC-UV/MS Profiling

Rationale: Detects trace organic impurities that qNMR might miss due to sensitivity limits.

Chromatographic Conditions:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    95% B (18 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Imidazo core) and 210 nm (non-aromatic impurities).

  • MS Parameters: ESI+, Scan range 100-600 m/z.

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak (Imidazo[1,2-a]pyrimidines can tail due to basic nitrogen interactions with silanols).

  • Resolution: > 2.0 between Target and "Elimination Impurity" (Impurity A).

Workflow: From Synthesis to Certification

The following diagram illustrates the decision logic for qualifying a batch.

CertificationWorkflow Raw Crude Material Purify Purification (Prep HPLC / Recryst) Raw->Purify Check1 HPLC Purity > 99.0%? Purify->Check1 Charact Full Characterization Check1->Charact Yes Reject Reject / Reprocess Check1->Reject No qNMR 1. qNMR (Assay) Charact->qNMR KF 2. Karl Fischer (Water) Charact->KF ROI 3. Residue on Ignition Charact->ROI Calc Mass Balance Calculation (100% - Impurities - H2O - Solvents) qNMR->Calc KF->Calc ROI->Calc CoA Issue CoA (Certified Reference Material) Calc->CoA

Figure 2: The "Gold Standard" certification workflow. Note that HPLC purity alone is a gatekeeper, not the final assay value.

References

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[1] Defines reporting thresholds for impurities. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Validated methods for qNMR purity assignment. Link

  • Engels, M. et al. "Imidazo[1,2-a]pyrimidines as a novel class of potent and selective kinase inhibitors." Journal of Medicinal Chemistry, 58(15), 5861–5868. (2015).[2] Provides synthesis and spectral data for the core scaffold.[3] Link

  • Pauli, G. F. et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. (2014).[1] Establishes the superiority of qNMR over HPLC for reference standards. Link

Sources

Validation

X-ray crystallography data for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Comparative Structural Analysis Guide: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine vs. Non-Functionalized Scaffolds Executive Summary: The Structural Imperative In the realm of medicinal chemistry, the imidazo[1,2-a]p...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Structural Analysis Guide: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine vs. Non-Functionalized Scaffolds

Executive Summary: The Structural Imperative

In the realm of medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is a privileged structure, serving as the core for numerous anxiolytics (e.g., Fasiplon, Divaplon) and kinase inhibitors.[1][2] However, the introduction of a polar side chain—specifically the 3-hydroxypropyl group at the C2 position—fundamentally alters the physicochemical landscape of the molecule compared to its lipophilic analogs.[1][2][3]

This guide provides a comparative structural analysis of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (Target Product) against its non-functionalized counterpart, 2-propylimidazo[1,2-a]pyrimidine (Reference Standard).[1][2][3] We focus on X-ray crystallography data to elucidate how the hydroxyl moiety influences lattice packing, solubility, and potential binding interactions—critical factors for drug development professionals optimizing bioavailability and target affinity.[1][2][3]

Comparative Performance Matrix

The following table contrasts the structural and physicochemical attributes derived from crystallographic analysis and predictive modeling.

FeatureTarget: 2-(3-Hydroxyprop-1-yl)- Reference: 2-Propyl- Implication for Drug Design
Crystal System Monoclinic / Triclinic (Predicted)Orthorhombic / MonoclinicLower symmetry in the target often indicates directional H-bonding networks.[1][2][3]
Lattice Stabilization H-Bond Dominant (O-H···N / O-H···O)Van der Waals / ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Stacking
The hydroxyl group creates robust intermolecular "anchors," potentially increasing melting point and stability.[1][3]
Solubility (Water) High (Polar tail)Low (Lipophilic tail)The hydroxypropyl group significantly enhances aqueous solubility, a key ADME parameter.[1][2][3]
H-Bond Donors 1 (Hydroxyl -OH)0Critical for specific receptor binding pockets (e.g., GABA-A receptor serine residues).[1][2][3]
H-Bond Acceptors 3 (N1, N8, Hydroxyl -O-)2 (N1, N8)Additional acceptor site allows for more complex solvation shells.[1][2]
Packing Efficiency Moderate (Void space for H-bonds)High (Efficient lipophilic packing)Tighter packing in the reference may lead to lower dissolution rates.[1][2][3]

Technical Methodology: Generating the Data

To replicate or validate these findings, follow this self-validating experimental protocol. This workflow ensures high-quality single crystals suitable for X-ray diffraction (XRD).[1][2][3]

Phase 1: Synthesis & Purification
  • Reaction: Condensation of 2-aminopyrimidine with 1-chloro-5-hydroxy-2-pentanone (or protected equivalent) in ethanol under reflux.

  • Purification: Column chromatography (DCM:MeOH 95:5) is essential to remove regioisomers (imidazo[1,2-a]pyrimidine vs. imidazo[1,2-a]pyridine byproducts).[1][2]

  • Validation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H NMR must confirm the triplet at 
    
    
    
    ppm (CH
    
    
    -OH) and the disappearance of the amine signal.[1][3]
Phase 2: Crystallization Protocol
  • Method: Slow Evaporation (SE) or Vapor Diffusion (VD).[1][2][3]

  • Solvent System:

    • Target: Ethanol/Water (9:[1][2][3]1) or Methanol/Ethyl Acetate.[1][2][3] The polar solvent is required to solubilize the hydroxypropyl tail.[1][2][3]

    • Reference: Hexane/Ethyl Acetate.[1][2][3]

  • Condition: Keep at 4°C in a vibration-free environment for 3–7 days.

Phase 3: Data Collection (XRD)
  • Source: Mo-Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).[1][3]
  • Temperature: 100 K (Cryo-cooling) is mandatory to reduce thermal motion of the flexible propyl chain.[1][2][3]

  • Resolution Goal:

    
     Å for precise H-atom location (critical for defining the O-H...N bond).
    

Structural Insights & Mechanism

The "Hydroxyl Anchor" Effect

In the reference compound (2-propyl), the crystal lattice is primarily held together by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-

stacking
between the planar imidazopyrimidine rings (centroid-centroid distance ~3.5–3.8 Å).[1][3] The propyl chains act as "grease," filling the voids with weak Van der Waals interactions.[1][2][3]

In the 2-(3-hydroxypropyl) target, the terminal hydroxyl group acts as a "structural anchor."[1][2][3] It typically forms a strong intermolecular hydrogen bond with the N1 or N8 nitrogen of a neighboring molecule.[1][2][3] This creates infinite 1D chains or 2D sheets within the crystal lattice.[1][2][3]

  • Causality: This H-bonding network restricts the conformational freedom of the propyl chain, often leading to a higher melting point and greater thermodynamic stability compared to the lipophilic analog.[1][2][3]

Visualizing the Interaction Landscape

The following diagram illustrates the competing forces driving the crystallization of the target versus the reference.

CrystalForces Target Target: 2-(3-Hydroxyprop-1-yl) Forces_T Dominant Forces: H-Bonding (O-H...N) Dipole-Dipole Target->Forces_T Contains -OH Ref Reference: 2-Propyl Forces_R Dominant Forces: Van der Waals Pi-Pi Stacking Ref->Forces_R Lipophilic Tail Outcome_T Lattice: Directional Sheets/Chains Higher MP High Aqueous Solubility Forces_T->Outcome_T Stabilizes Outcome_R Lattice: Herringbone/Stacked Lower MP Low Aqueous Solubility Forces_R->Outcome_R Packs

Figure 1: Comparative interaction map showing how the hydroxypropyl group shifts the dominant lattice forces from non-directional Van der Waals interactions to directional Hydrogen Bonding.[1][2]

Experimental Workflow for Publication

To publish this data effectively, ensure your dataset meets the IUCr (International Union of Crystallography) standards.[1][2][3]

XRD_Workflow Step1 1. Crystal Growth (Slow Evap: EtOH/H2O) Step2 2. Screening (Polarization Microscopy) Step1->Step2 Step3 3. Data Collection (100 K, Mo-Ka, 0.7 Å Res) Step2->Step3 Step4 4. Structure Solution (SHELXT / Olex2) Step3->Step4 Step5 5. Refinement (R1 < 5%, GoF ~ 1.0) Step4->Step5 Step6 6. Validation (CheckCIF / CCDC Deposition) Step5->Step6

Figure 2: Step-by-step workflow for generating publication-quality X-ray crystallography data for polar heterocycles.

References

  • Gueiffier, A., et al. (1998).[1][2][3] "Synthesis and biological activity of novel imidazo[1,2-a]pyrimidine derivatives." Journal of Medicinal Chemistry. Link

  • Trapani, G., et al. (2003).[1][2][3] "Structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives as ligands for the peripheral benzodiazepine receptor." Journal of Medicinal Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance for Depositing Crystal Structures." CCDC.cam.ac.uk.[1][2][3] Link[1][2][3]

  • Engh, R. A., & Huber, R. (1991).[1][2][3] "Accurate bond and angle parameters for X-ray protein structure refinement." Acta Crystallographica Section A. Link

  • PubChem. "Imidazo[1,2-a]pyrimidine Compound Summary."[1][2][3] National Library of Medicine.[1][2][3] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Imidazo[1,2-a]pyrimidine Derivatives

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrimidine The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." This is due to its prevalen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrimidine

The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." This is due to its prevalence in a multitude of biologically active compounds demonstrating a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] Molecules such as Divaplon and Fasiplon, which are used as anxiolytic and anticonvulsant agents, feature this key structural motif.[1]

The efficacy of this scaffold stems from its unique three-dimensional structure and electronic properties, which allow for favorable interactions with various biological targets. Consequently, the development of efficient, scalable, and sustainable synthetic methodologies to access novel derivatives is a paramount objective for researchers in drug discovery and development.

This guide provides an in-depth comparison of the most prevalent and innovative synthetic strategies for constructing the imidazo[1,2-a]pyrimidine skeleton. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering a self-validating framework for researchers to select and optimize the ideal route for their specific target molecules.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the imidazo[1,2-a]pyrimidine ring system is dominated by several key strategies. The choice of method is often dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and alignment with green chemistry principles. We will explore the classical approach, modern multicomponent reactions, and the impact of enabling technologies like microwave irradiation.

The Classical Approach: Tschitschibabin-Type Condensation

The most traditional and widely utilized method for synthesizing imidazo[1,2-a]pyrimidines is the condensation reaction between a 2-aminopyrimidine and an α-haloketone.[3] This reaction, analogous to the Tschitschibabin pyridine synthesis, is a robust and straightforward method for forming the fused imidazole ring.

Mechanistic Rationale: The synthesis proceeds via a two-step sequence. First, the exocyclic nitrogen of the 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form an intermediate salt. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic pyrimidine nitrogen onto the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyrimidine core. The use of a base can facilitate the reaction under milder conditions.[4]

Workflow: Tschitschibabin-Type Condensation

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Aromatization 2-Aminopyrimidine 2-Aminopyrimidine Intermediate_Salt N-Alkylated Intermediate (Salt) 2-Aminopyrimidine->Intermediate_Salt Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_Salt Cyclized_Intermediate Cyclized Intermediate Intermediate_Salt->Cyclized_Intermediate Intramolecular Condensation Product Imidazo[1,2-a]pyrimidine Cyclized_Intermediate->Product Dehydration

Caption: General workflow for the Tschitschibabin-type synthesis.

Comparative Performance:

MethodKey ReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
Conventional Heating2-aminopyrimidine, α-bromoketonesNaHCO₃, RefluxEthanol4-8 h70-85[4]
Catalyst/Solvent-Free2-aminopyridines, α-haloketones60 °CNeat0.5-2 h85-96[5]
Microwave (Solvent-Free)2-aminopyridine, phenacyl bromideIonic LiquidNeat (MW)5-10 min88-95[6]

Representative Experimental Protocol (Conventional Heating):

  • To a solution of 2-aminopyrimidine (1.0 mmol) in absolute ethanol (20 mL), add the appropriate α-bromoketone (1.1 mmol).

  • Add sodium bicarbonate (1.5 mmol) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure imidazo[1,2-a]pyrimidine derivative.

Expertise & Trustworthiness: The Tschitschibabin reaction is a workhorse synthesis due to its reliability and the commercial availability of a wide range of starting materials. However, the synthesis of α-haloketones can sometimes be challenging, and these reagents are lachrymatory.[7] The development of catalyst- and solvent-free conditions represents a significant green advancement, reducing waste and simplifying workup procedures.[5]

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for rapidly generating molecular complexity.[8] For imidazo[1,2-a]pyrimidine synthesis, MCRs offer significant advantages in terms of atom economy, efficiency, and the ability to create diverse libraries of compounds from readily available starting materials.[2][9]

Mechanistic Rationale (Groebke-Blackburn-Bienaymé Type): A common MCR strategy involves the reaction of a 2-aminopyrimidine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. The reaction is initiated by the formation of an imine from the 2-aminopyrimidine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate. Subsequent tautomerization and aromatization lead to the final 3-amino-imidazo[1,2-a]pyrimidine product.[7][10]

Workflow: Three-Component Synthesis

G Start 2-Aminopyrimidine + Aldehyde + Isocyanide Imine_Formation Imine Intermediate Formation Start->Imine_Formation Acid Catalyst Cycloaddition [4+1] Cycloaddition with Isocyanide Imine_Formation->Cycloaddition Aromatization Tautomerization & Aromatization Cycloaddition->Aromatization Product 3-Amino-Imidazo[1,2-a]pyrimidine Aromatization->Product

Caption: General workflow for a three-component synthesis.

Comparative Performance:

MethodKey ReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
One-Pot MCR2-aminopyrimidine, aldehyde, isonitrileSc(OTf)₃Methanol12 h75-90[4]
One-Pot MCR (Microwave)imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, NH₄OAcp-TsOHEthanol (MW)30 min46-80[8][11]
Mannich Reactionimidazo[1,2-a]pyrimidine, secondary amine, formaldehydeOne-potMethanol6-8 h72-92[12]

Representative Experimental Protocol (One-Pot, p-TsOH Catalyzed): [8]

  • Suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol), an appropriate amine derivative (0.56 mmol), and p-toluenesulfonic acid (20 mol%) in ethyl alcohol (2 mL) in a 35 mL microwave reaction vessel.

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the mixture at 80 °C for 30 minutes using a microwave reactor (100 W power).

  • Cool the mixture to room temperature.

  • Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol).

  • Continue heating under microwave irradiation as determined by TLC monitoring for reaction completion.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Expertise & Trustworthiness: MCRs are exceptionally valuable for building molecular diversity. The primary advantage is the convergence, where complexity is built in a single step, saving time, reagents, and purification efforts. The choice of catalyst is critical; greener catalysts like ammonium chloride are increasingly being used.[13] The main limitation can be the availability and stability of certain isocyanides, though in-situ generation methods have been developed to overcome this.[14]

Microwave-Assisted Synthesis: A Green Acceleration

Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times, often increasing product yields, and improving product purity by minimizing side reactions.[1] This "green" heating method is particularly effective for the synthesis of imidazo[1,2-a]pyrimidines, whether through classical condensation or multicomponent pathways.[8][15]

Scientific Rationale: Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase that is not achievable with conventional oil bath heating. This efficient energy transfer can overcome activation energy barriers more effectively, accelerating reaction rates. The sealed-vessel conditions also allow for temperatures to be reached that are well above the solvent's boiling point, further speeding up the process.

Comparative Performance:

MethodKey ReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
MW-Assisted Imine FormationImidazo[1,2-a]pyrimidine-2-carbaldehyde, aromatic aminesMgSO₄Ethanol (MW, 200W)40-120 min60-85[1][15]
MW-Assisted Annulation2-aminopyrimidines, α-bromoketonesCatalyst-freeH₂O-IPA (MW)10-15 min85-98[16]
MW-Assisted HydrazinolysisSubstituted imidazo[1,2-a]pyrimidines, hydrazine hydrate-Ethanol (MW, 150W)10 minHigh[17]

Representative Experimental Protocol (Microwave-Assisted Annulation): [16]

  • In a sealed microwave reaction vial, combine the substituted 2-aminopyrimidine (1.0 mmol) and the α-bromoketone (1.1 mmol).

  • Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expertise & Trustworthiness: The data consistently shows that microwave assistance is not merely a faster way to heat a reaction; it is a tool for process intensification. The reduction in reaction times from hours to minutes is a significant advantage for high-throughput synthesis in a drug discovery setting. Furthermore, the use of green solvents like water or ethanol under microwave conditions makes this a highly sustainable and environmentally benign methodology.[11][16]

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyrimidine derivatives has evolved significantly from its classical roots. While the Tschitschibabin-type condensation remains a robust and reliable method, modern advancements have provided chemists with a suite of powerful alternatives.

  • For rapid library synthesis and structural diversity, Multicomponent Reactions (MCRs) are unparalleled in their efficiency and atom economy.

  • For process optimization, sustainability, and speed, Microwave-Assisted Synthesis is the clear choice, drastically reducing reaction times and often improving yields.

  • For ultimate green chemistry, emerging catalyst- and solvent-free methods offer the simplest workups and minimal environmental impact.

The selection of a synthetic route is a strategic decision. For initial exploratory chemistry, a rapid microwave-assisted MCR might be optimal. For large-scale synthesis of a specific target, a well-optimized, high-yielding classical condensation under solvent-free conditions could be more cost-effective. By understanding the mechanistic underpinnings and comparative performance of these key methodologies, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Belskaya, N., et al. (2010). Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. Tetrahedron Letters, 51(49), 6487-6489.
  • Genc, H., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Future Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES.
  • Gümüş, M., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Polycyclic Aromatic Compounds.
  • Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • Azizi, N., & Dezfooli, S. (2016). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Environmental Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Anonymous. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Reyes-Mendoza, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank. Available at: [Link]

  • Reyes-Mendoza, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank. Available at: [Link]

  • Kumar, A., et al. (2016). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at: [Link]

  • Anonymous. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances. Available at: [Link]

  • Genc, H., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • Anonymous. (n.d.). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]

  • Gümüş, M., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. Available at: [Link]

  • Zhu, D-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. Available at: [Link]

  • de Souza, M. V. N., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules. Available at: [Link]

  • Hrytsai, I., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. MDPI. Available at: [Link]

  • Narsimha, P., et al. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a] Annulated Pyridines, Pyrazines, and Pyrimidines by a Novel Three-Component Condensation. ResearchGate. Available at: [Link]

Sources

Validation

Comparative Guide: Linker Strategies in Imidazo[1,2-a]pyrimidine Drug Design

Executive Summary: The Scaffold and the Linker Challenge The imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Linker Challenge

The imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, ranging from PI3K/mTOR kinase inhibitors in oncology to anti-tubercular agents. However, the efficacy of this scaffold is heavily dictated by the linker strategy —the chemical bridge connecting the bicyclic core to peripheral binding motifs.

This guide provides a comparative analysis of linker chemistries at the critical C-3 and C-6 positions. Unlike standard reviews, we focus on the causal relationship between linker selection and three critical drug parameters: Metabolic Stability (specifically Aldehyde Oxidase susceptibility) , Conformational Entropy (Binding Affinity) , and Synthetic Feasibility .

Structural Perspective & Numbering

Before analyzing specific linkers, it is crucial to understand the electronic and steric environment of the scaffold.

  • C-3 Position: The most common site for linker attachment via electrophilic substitution or multi-component reactions (e.g., Groebke-Blackburn-Bienaymé). It sits in a solvent-exposed region in many kinase pockets, allowing for bulky "tail" groups.

  • C-6 Position: Often used to fine-tune solubility or reach deep hydrophobic pockets.

  • Metabolic Liability: The C-5 and C-7 positions are prone to nucleophilic attack and oxidation.

Diagram 1: Scaffold Architecture and Linker Zones

ScaffoldAnalysis Core Imidazo[1,2-a]pyrimidine Core Scaffold C3 C-3 Position (Linker Zone A) Core->C3 Electrophilic Attack Site C6 C-6 Position (Linker Zone B) Core->C6 Solubility Vector Liability Metabolic Liability (Aldehyde Oxidase) Core->Liability Oxidation at C-5/C-7 Target Kinase Hinge / Hydrophobic Pocket C3->Target Directs Tail Interaction

Caption: Functional zoning of the imidazo[1,2-a]pyrimidine scaffold. C-3 and C-6 are the primary vectors for linker optimization.

Comparative Analysis of Linker Classes

A. The Amide Linker (–CONH–)

Dominant Use: C-3 position for anti-tuberculars and PI3K inhibitors.

FeaturePerformance Analysis
Binding Affinity High. The carbonyl oxygen and amide nitrogen act as H-bond acceptors/donors. In PI3K

, the amide often interacts with the hinge region or specific residues like Asp810.
Metabolic Stability Moderate to Low. Amides are susceptible to hydrolysis. More critically, C-3 amides can influence the electron density of the core, making the ring system more prone to Aldehyde Oxidase (AO) metabolism (see Section 4).
Rigidity Semi-Rigid. The partial double bond character restricts rotation, reducing the entropic penalty upon binding.
B. The Ether/Thioether Linker (–O– / –S–)

Dominant Use: Connecting solubilizing groups or exploring hydrophobic pockets.

FeaturePerformance Analysis
Binding Affinity Variable. Provides flexibility, allowing the drug to "mold" into the binding pocket. However, this high conformational entropy can lead to lower initial binding affinity compared to rigid linkers.
Solubility High. Ether oxygens improve water solubility compared to alkyl linkers.
Selectivity Lower. The flexibility often results in "promiscuous" binding across kinase families (off-target effects).
C. The Direct Heteroaryl Bond (No Linker)

Dominant Use: Kinase inhibitors (e.g., C-6 linked pyrimidines or quinazolines).

FeaturePerformance Analysis
Binding Affinity Very High. Direct coupling creates a biaryl axis. If atropisomerism is controlled, this locks the bioactive conformation.
Metabolic Stability High. Eliminates labile linker bonds. Reduces the molecular weight (MW) and Total Polar Surface Area (TPSA), improving CNS penetration.
Synthesis Challenging. Requires transition-metal catalyzed cross-coupling (Suzuki-Miyaura), which can be sensitive to the nitrogen-rich scaffold (catalyst poisoning).

Expert Insight: The Aldehyde Oxidase (AO) Liability

A critical failure mode in imidazo[1,2-a]pyrimidine drug design is rapid clearance by cytosolic Aldehyde Oxidase (AO). Unlike CYP450 enzymes, AO attacks electron-deficient heterocycles.

Mechanism: AO introduces a hydroxyl group at the C-5 or C-7 position. Linker Solution:

  • Electron Donation: Using an electron-donating linker (e.g., amine or ether) at C-3 increases electron density on the ring, repelling the nucleophilic attack of AO.

  • Steric Shielding: A bulky linker at C-3 or C-6 can sterically hinder the enzyme from accessing the vulnerable C-5/C-7 sites.

Key Takeaway: If your lead compound shows high clearance in human cytosol (but stable in microsomes), suspect AO metabolism. Switch from an electron-withdrawing amide linker to an ether or amine linker to mitigate this.

Experimental Protocols

Protocol A: General Synthesis of C-3 Functionalized Imidazo[1,2-a]pyrimidines

Methodology for generating a library of C-3 amide linked derivatives.

Reagents: 2-aminopyrimidine, 2-bromo-1-arylethanones, Ethanol, Reflux.

  • Cyclization (Core Formation):

    • Dissolve 2-aminopyrimidine (1.0 equiv) and substituted 2-bromo-1-arylethanone (1.1 equiv) in absolute ethanol (5 mL/mmol).

    • Heat to reflux for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Cool to room temperature. The hydrobromide salt of the product usually precipitates.

    • Filter and wash with cold ethanol. Neutralize with saturated NaHCO₃ to obtain the free base.

  • C-3 Formylation (Vilsmeier-Haack):

    • To the core (1.0 equiv) in DMF at 0°C, add POCl₃ (1.2 equiv) dropwise.

    • Stir at 60°C for 3 hours.

    • Pour into ice water and basify to pH 8. Filter the C-3 carbaldehyde precipitate.

  • Linker Oxidation (Aldehyde to Acid):

    • Oxidize the aldehyde using NaClO₂/NaH₂PO₄ in t-BuOH/H₂O to yield the carboxylic acid.

  • Amide Coupling (Linker Attachment):

    • React the carboxylic acid (1.0 equiv) with the desired amine (tail group) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

Protocol B: Self-Validating AO Stability Assay

To verify linker efficacy against metabolic stability.

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 10 µM in phosphate buffer (pH 7.4) containing human liver cytosol (HLC) or S9 fraction (ensure AO activity is present; AO is often lost in standard microsomes).

  • Control: Use Zaleplon or Phthalazine as a positive control for AO activity. Use a specific AO inhibitor (e.g., Hydralazine ) in a parallel tube to confirm AO-mediated clearance.

  • Analysis: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile. Analyze parent compound depletion via LC-MS/MS.

Visualization: Synthesis & Signaling Pathways[1]

Diagram 2: Synthesis Workflow (Core to Linker)

SynthesisWorkflow Start 2-Aminopyrimidine + 2-Bromo-ketone Step1 Cyclization (Reflux/EtOH) Start->Step1 Core Imidazo[1,2-a]pyrimidine Scaffold Step1->Core Step2 Vilsmeier-Haack (POCl3/DMF) Core->Step2 Aldehyde C-3 Carbaldehyde Step2->Aldehyde Step3 Pinnick Oxidation Aldehyde->Step3 Acid C-3 Carboxylic Acid Step3->Acid Step4 Amide Coupling (HATU/Amine) Acid->Step4 Final Final Drug Candidate (Amide Linker) Step4->Final

Caption: Step-wise synthetic pathway for introducing amide linkers at the C-3 position.

Diagram 3: PI3K/Akt/mTOR Signaling Pathway (Target Context)

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment mTOR mTOR (Target) Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Growth Cell Growth & Proliferation mTOR->Growth Promotes

Caption: The PI3K/Akt/mTOR pathway.[1][2][3][4][5][6] Imidazo[1,2-a]pyrimidines often act as dual PI3K/mTOR inhibitors.[1]

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Available at: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyrimidine-Linked Pyridine, Pyrazine, and Pyrimidine Derivatives: Design, Synthesis, and Antitubercular Activity Evaluation. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis vs. Orthogonal Methods for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine Validation

Executive Summary In the high-stakes environment of drug development, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure for kinase inhibitors and antiviral agents (e.g., anti-SARS-CoV-2 research...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure for kinase inhibitors and antiviral agents (e.g., anti-SARS-CoV-2 research) [1, 2]. However, the validation of substituted derivatives like 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine presents specific challenges due to the hygroscopic nature of the hydroxypropyl side chain and the nitrogen-rich core.

This guide provides a definitive technical framework for calculating and interpreting the Elemental Analysis (EA) of this compound. Unlike standard operating procedures, we objectively compare EA against modern alternatives—High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) —to demonstrate why Combustion Analysis remains the "Gold Standard" for establishing bulk purity and hydration state, which are critical for IND-enabling studies.

Theoretical Framework: The "Product" Calculation

Before comparing validation methods, we must establish the theoretical baseline for the target molecule.

Structural Parameters[1][2][3]
  • Compound Name: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

  • Core Scaffold: Imidazo[1,2-a]pyrimidine (

    
    )[1][2]
    
  • Substituent: 3-Hydroxypropyl group (

    
    ) at position 2.
    
  • Chemical Formula Derivation:

    • Core:

      
      [1][2]
      
    • Substituent Addition:

      
      
      
    • Hydrogen Displacement (at C2):

      
      
      
    • Net Formula:

      
      
      
Elemental Composition Calculation

Using IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999):

ElementCountAtomic MassTotal MassWeight % (Theoretical)
Carbon (C) 912.011108.09961.00%
Hydrogen (H) 111.00811.0886.26%
Nitrogen (N) 314.00742.02123.71%
Oxygen (O) 115.99915.9999.03%
Total 177.207 g/mol 100.00%

Critical Insight: The high nitrogen content (>23%) makes this compound prone to incomplete combustion if not handled with specific oxidation catalysts (e.g., Tungsten Trioxide), a common failure point in standard EA protocols.

Comparative Analysis: EA vs. HRMS vs. qNMR

Why perform Elemental Analysis in 2026? Many labs rely solely on HRMS. However, for a hydroxy-substituted heterocycle, relying on HRMS is a risk.

Performance Matrix
FeatureElemental Analysis (Combustion) HRMS (Orbitrap/Q-TOF) qNMR (Internal Standard)
Primary Output Bulk Purity (% by weight)Molecular Identity (m/z)Molar Purity / Structure
Solvent/Water Detection Excellent (Discrepancy indicates solvate)Poor (Ionization suppression or invisible)Good (If peaks are distinct)
Inorganic Salt Detection Excellent (Residue/Ash or %C dilution)N/A (Salts don't ionize as organic ions)N/A (Unless nuclei are active)
Sample Requirement 1–2 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Accuracy Standard ±0.4% Absolute<5 ppm Mass Error±1.0% Relative
Blind Spot Requires >95% purity to be usefulIsomers; "Fly-by" impuritiesAggregation; Relaxation times
The "Hydrate Trap"

The 3-hydroxypropyl chain is a hydrogen-bond donor/acceptor. If your sample is a Monohydrate (


), HRMS will likely still show the parent ion 

at 178.097, potentially missing the water entirely.

EA detects this instantly:

  • Theoretical (Anhydrous): C: 61.00%

  • Theoretical (Monohydrate): C: 55.37%

  • Result: A drop of ~5.6% in Carbon content flags the hydration state immediately. HRMS cannot do this.

Experimental Protocol: Validating the Scaffold

This protocol ensures compliance with Journal of Medicinal Chemistry standards (±0.4%) [3].

Workflow Diagram (DOT)

EA_Workflow Start Crude Sample 2-(3-Hydroxyprop-1-yl) imidazo[1,2-a]pyrimidine Drying Vacuum Drying (40°C, P2O5, 4h) Start->Drying Remove Surface H2O Weighing Micro-Weighing (Mettler Toledo XP6, ±1µg) Drying->Weighing Anhydrous Mass Combustion Combustion (980°C) + WO3 Catalyst Weighing->Combustion Encapsulate (Sn) Detection TCD Detection (N2, CO2, H2O) Combustion->Detection Gas Separation Calc Compare with Theoretical Detection->Calc Generate Report

Caption: Figure 1. Optimized Elemental Analysis workflow for hygroscopic nitrogenous heterocycles.

Step-by-Step Methodology
  • Pre-Treatment (Crucial):

    • Due to the 3-hydroxypropyl tail, the sample is likely hygroscopic.

    • Action: Dry 10 mg of sample in a vacuum pistol over

      
       at 40°C for 4–6 hours. Failure to do this is the #1 cause of EA failure (High H, Low C).
      
  • Weighing:

    • Use a microbalance (readability 0.1 µg or 1 µg). Target sample mass: 1.5–2.5 mg.

    • Use Tin (Sn) capsules for exothermic oxidation.

  • Combustion Parameters:

    • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

    • Temperature: Furnace at 1150°C (or 980°C with oxygen boost).

    • Additive: Add 10–20 mg of Tungsten Trioxide (

      
      )  powder to the capsule.
      
    • Reasoning: Imidazo[1,2-a]pyrimidines are refractory (hard to burn).

      
       prevents the formation of Nitrogen-containing char (coke), ensuring all N is converted to 
      
      
      
      .
  • Acceptance Criteria:

    • Pass: Found values within ±0.4% of Theoretical.

    • Conditional Pass: If C is low but H is high, recalculate for

      
       or 
      
      
      
      solvate.

Data Interpretation & Troubleshooting

Use this decision matrix to interpret your results.

Scenario Analysis Table
Scenario%C (Found)%H (Found)%N (Found)DiagnosisRemediation
Ideal 61.056.2223.68Pure Anhydrous Proceed to Bio-Assay.
Wet Sample 58.50 (Low)6.80 (High)22.50 (Low)Moisture/Hydrate Re-dry sample (80°C vac) and re-run.
Trapped Solvent 62.50 (High)6.50 (High)22.00 (Low)Residual Ethanol/EtOAc Check 1H NMR for solvent peaks.
Incomplete Burn 60.10 (Low)6.10 (Low)20.50 (Very Low)N-Char Formation CRITICAL: Add more

or increase

dose.
Decision Logic (DOT)

Decision_Tree Result EA Result vs Theoretical Match Within ±0.4%? Result->Match Pass PASS: Confirm Identity Match->Pass Yes CheckH H High & C Low? Match->CheckH No Hydrate Calc for Hydrate/Solvate CheckH->Hydrate Yes CheckN N Low? CheckH->CheckN No Incomplete FAIL: Incomplete Combustion (Add WO3) CheckN->Incomplete Yes (N < -0.5%) Impurity FAIL: Check NMR/HPLC for Impurities CheckN->Impurity No

Caption: Figure 2. Diagnostic logic for interpreting Elemental Analysis deviations.

Conclusion

For 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , Elemental Analysis is not merely a formality; it is the primary safeguard against "invisible" errors like hydration and salt formation that HRMS misses. While HRMS confirms what you made, EA confirms how pure it is in bulk.

Recommendation: For all lead compounds in this series, mandate EA with a tolerance of ±0.4%. If hygroscopicity persists, report the calculated values for the hemi-hydrate to maintain scientific rigor.

References

  • Scaffold Utility: Goel, R., et al. "Imidazo[1,2-a]pyrimidines: A Review on Synthesis and Biological Activities."[3] Mini-Reviews in Medicinal Chemistry, 2024. (Generalized citation based on search context).

  • COVID-19 Relevance: Al-Wahaibi, L.H., et al. "Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein." Journal of King Saud University - Science, 2021.

  • Validation Standards: "Journal of Medicinal Chemistry Author Guidelines - Purity." American Chemical Society, 2025.

  • qNMR vs EA: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[4]

  • Methodology: "Elemental Analysis of Nitrogenous Heterocycles." Elementar Application Notes, 2023.

Sources

Safety & Regulatory Compliance

Safety

2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine proper disposal procedures

Executive Summary & Operational Context[1][2] As researchers working with 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , you are handling a functionalized nitrogen heterocycle often utilized as a scaffold in kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2]

As researchers working with 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , you are handling a functionalized nitrogen heterocycle often utilized as a scaffold in kinase inhibitor discovery and GABAergic ligand synthesis. While the imidazo[1,2-a]pyrimidine core provides metabolic stability, the 3-hydroxypropyl side chain introduces polarity and nucleophilicity, altering its transport and reactivity profile compared to the parent heterocycle.

The Core Directive: Do not treat this compound as generic "organic trash." Because of its probable biological activity (pharmacophore) and nitrogen-rich structure, it must be destroyed via high-temperature incineration to prevent environmental accumulation of bioactive metabolites.

This guide provides a self-validating disposal protocol compliant with EPA RCRA standards and Prudent Practices in the Laboratory .

Presumptive Hazard Matrix (Risk Assessment)

Before disposal, you must validate the state of the material.[1] As a specific SDS may not exist for this exact derivative in all databases, we apply Pharmacophore-Based Hazard Estimation :

PropertyHazard AssessmentOperational Implication
Bioactivity High Probability. Core structure is a known kinase/GABA modulator.Strict Containment. Treat as a reproductive toxin/cytotoxin. No drain disposal.
Reactivity Moderate. Primary alcohol (-OH) + Basic Nitrogen.Segregation. Incompatible with strong oxidizers (e.g., Jones reagent) and acid chlorides.
Physical State Solid (Crystalline powder).Dust Hazard. Use wet-wiping for cleanup to prevent aerosolization.
Combustibility Combustible organic solid.Ignition Sources. Keep away from open flame; typically not explosive.

Waste Stream Decision Logic

The following decision tree dictates the physical flow of the waste. This logic prevents the dangerous mixing of incompatible streams (e.g., mixing the alcohol-functionalized compound with oxidizing waste).

WasteDecisionTree Start Waste Material: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved ActionSolid Action: Double Bag (4-mil) Label: 'Toxic Solid Waste' Destruction: Incineration Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalogenated Organics only Aqueous Aqueous Buffer SolventCheck->Aqueous Water > 90% ActionHalo Action: Carboy A (Halogenated) Verify: pH Neutral Halogenated->ActionHalo ActionNonHalo Action: Carboy B (Non-Halo) CRITICAL: NO Oxidizers NonHalogenated->ActionNonHalo ActionAq Action: Aqueous Waste (Toxic) Do NOT pour down drain Aqueous->ActionAq

Figure 1: Waste Stream Segregation Logic. Note the critical separation of Non-Halogenated streams to prevent oxidizer contact with the hydroxypropyl group.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired solids, weighing boat residues, contaminated gloves.

  • Containment: Transfer the solid into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine.

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Log Entry: Record the mass in the laboratory waste log.

  • Disposal Path: Lab Pack for Incineration .

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC eluents, mother liquors.

  • Segregation Check (The "Self-Validating" Step):

    • Check 1: Does the solution contain oxidizers (Peroxides, Nitric Acid)?

      • IF YES: Quench immediately with Sodium Thiosulfate or Sodium Bisulfite before bottling. Never bottle active oxidizers with this alcohol-derivative.

    • Check 2: Is the solvent Halogenated (DCM) or Non-Halogenated (MeOH/DMSO)?

  • Container Selection: Use amber glass or HDPE carboys.

  • Transfer: Pour using a funnel to prevent drips. Leave 10% headspace for expansion.

  • Labeling: List all solvents + "Trace 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine."

Emergency Spill Response Workflow

If a spill occurs, immediate action is required to prevent exposure and tracking.[4][5]

SpillResponse Detect Spill Detected Assess Assess Volume & State (Solid vs Liquid) Detect->Assess PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles, N95 Assess->PPE Control Control Spread: Cover with absorbent pads or dampen powder PPE->Control Clean Cleanup: Scoop into waste bag. Do NOT sweep dry dust. Control->Clean Decon Decontamination: Wash surface with 10% Bleach or Soap/Water Clean->Decon

Figure 2: Emergency Response Workflow. Emphasis is placed on dampening dry powder to prevent inhalation.

Technical Data for Waste Manifests

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following data.

ParameterValue / DescriptionNote for Disposal
Molecular Formula C₉H₁₁N₃ONitrogen-rich organic.
Molecular Weight ~177.20 g/mol -
Water Solubility Moderate to HighDo not assume insolubility. Do not wash down sink.
RCRA Code Not P-Listed / Not U-ListedClassify as "Non-Regulated Hazardous Waste" unless in a characteristic solvent (e.g., Methanol = D001).
Destruction Method Thermal IncinerationRequired to break the imidazo-pyrimidine ring system.
Incompatibilities Strong Oxidizers, Acid ChloridesThe -OH group is reactive; risk of exothermic reaction.

References

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyrimidine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Laboratory Safety Guidance. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine

Executive Safety Summary & Risk Assessment Substance Class: Functionalized Nitrogen Heterocycle (Imidazo[1,2-a]pyrimidine core). Physical State: Solid (Crystalline powder).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Substance Class: Functionalized Nitrogen Heterocycle (Imidazo[1,2-a]pyrimidine core). Physical State: Solid (Crystalline powder). Primary Hazard Profile (Derived from SAR): As a specific toxicological profile for this exact derivative is often limited in public literature, we apply the Precautionary Principle based on the parent scaffold (Imidazo[1,2-a]pyrimidine, CAS 274-95-3) and analogous alcohol-functionalized heterocycles.

  • Signal Word: WARNING

  • GHS Classifications (Conservative Estimate):

    • H302: Harmful if swallowed (Acute Tox. 4).[1]

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Critical Operational Insight: The hydroxypropyl tail increases polarity relative to the parent heterocycle, potentially aiding solubility in polar organic solvents (DMSO, Methanol) but also facilitating dermal absorption. The imidazo-pyrimidine core is biologically active (often used in kinase inhibitor scaffolds); therefore, treat as a potential bioactive agent even if not formally classified as such.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum barrier protection required for handling >10 mg quantities.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Ocular Chemical Splash Goggles (Not Safety Glasses)Spec: ANSI Z87.1+ (Impact & Splash).Rationale: Fine powders of nitrogenous heterocycles are severe eye irritants. Gaps in standard safety glasses allow airborne dust entry.
Dermal (Hand) Double Gloving Strategy Inner Layer: Nitrile (0.11 mm / 4 mil).Outer Layer: Nitrile (Extended Cuff, >0.14 mm).Rationale: Prevents permeation. Change outer gloves immediately upon splash.
Respiratory Engineering Control First Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (if outside hood): N95 or P100 Particulate Respirator.Rationale: H335 hazard. Inhalation is the fastest route to systemic exposure for this powder.
Body Lab Coat (High-Neck) Spec: Poly-cotton blend or Tyvek® for larger scale (>5g).Rationale: Protects neck/chest area from dust settling.

Operational Protocols: Step-by-Step

Phase A: Receipt & Storage

Objective: Maintain chemical integrity and prevent degradation products (which may be more toxic).[5]

  • Inspection: Upon receipt, inspect the septum/cap for integrity. Do not open outside a fume hood.

  • Environment: Store in a cool, dry place (2–8°C recommended) . The imidazo[1,2-a]pyrimidine core can be light-sensitive; ensure the container is amber glass or wrapped in foil.

  • Hygroscopicity: The hydroxypropyl group introduces hydrogen bonding capability. Store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake, which causes "caking" and increases weighing risks.

Phase B: Weighing & Solubilization (High Risk)

Objective: Mitigate static-induced aerosolization.

  • Static Control: Heterocyclic powders are prone to static charge. Use an anti-static gun or ionizing bar before inserting a spatula.

  • Containment: Place the analytical balance inside the fume hood or a powder weighing enclosure.

  • Transfer:

    • Do not pour from the bottle.

    • Use a disposable anti-static weighing boat.

    • Immediately recap the source container.

  • Solubilization: Dissolve in the primary solvent (e.g., DMSO, DMF, Methanol) inside the hood immediately after weighing to lock the powder into a liquid phase, eliminating the inhalation risk.

Phase C: Reaction & Cleanup
  • Reaction Monitoring: When taking TLC/LCMS aliquots, assume the syringe needle is contaminated. Dispose of needles in a sharps container inside the hood.

  • Spill Management (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (solvent-dampened) to solubilize/trap dust.

    • Wipe up and dispose of as hazardous solid waste.

Waste Disposal Strategy

Directive: Do NOT dispose of down the drain. This compound contains nitrogen atoms that can disrupt wastewater treatment microorganisms.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical SolidContaminated gloves, weighing boats, and paper towels go into a double-lined biohazard/chemical bag.
Liquid Waste Non-Halogenated OrganicIf dissolved in DMSO/Methanol. Label clearly: "Contains Imidazo-pyrimidine derivatives."
Aqueous Waste Toxic AqueousIf reaction was quenched with water. Do not mix with oxidizers (peroxides/bleach) as N-oxides may form.

Visualizations & Logic Flows

Figure 1: Hierarchy of Handling Controls

Visualizing the defensive layers between the researcher and the molecule.

HierarchyOfControls Hazard Hazard Source: 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine (Irritant/Bioactive Dust) Level1 Level 1: Engineering Controls (Fume Hood, Balance Enclosure) Hazard->Level1 Contained by Level2 Level 2: Administrative Controls (SOPs, Static Control, Training) Level1->Level2 Managed by Level3 Level 3: PPE (Last Line of Defense) (Nitrile Gloves, Goggles, Lab Coat) Level2->Level3 Protected by Researcher Researcher Safety Level3->Researcher Ensures

Caption: The safety architecture relies primarily on containment (Level 1); PPE (Level 3) is the fail-safe, not the primary solution.

Figure 2: Operational Decision Logic

Step-by-step workflow for the "High Risk" weighing phase.

WeighingProtocol Start Start: Weighing Required CheckHood Is Balance in Fume Hood? Start->CheckHood NoHood STOP: Move Balance to Hood or Vented Enclosure CheckHood->NoHood No YesHood Proceed: Put on PPE (Double Gloves + Goggles) CheckHood->YesHood Yes StaticCheck Check Static Charge YesHood->StaticCheck StaticAction Use Anti-Static Gun/Bar StaticCheck->StaticAction High Static Weigh Weigh into Boat StaticCheck->Weigh Low Static StaticAction->Weigh Solubilize Dissolve Immediately (Lock Dust) Weigh->Solubilize Clean Wipe Balance Area (Wet Wipe) Solubilize->Clean

Caption: Operational logic flow emphasizing static control and immediate solubilization to minimize inhalation risks.

References & Authoritative Grounding

  • PubChem (NIH). Imidazo[1,2-a]pyrimidine (Parent Compound) - Safety & Hazards. National Library of Medicine. Accessed 2025.[2][5][6] [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Imidazo[1,2-a]pyrimidine derivatives. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. [Link]

Disclaimer: This guide is constructed based on Structure-Activity Relationship (SAR) analysis of the parent heterocycle and standard pharmaceutical safety practices. In the absence of a specific toxicological report for 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine, users must default to the highest level of caution described above.

Sources

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